molecular formula C8H12N2O2 B1305447 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 72145-01-8

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1305447
CAS No.: 72145-01-8
M. Wt: 168.19 g/mol
InChI Key: PKTDVEIIOHCFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a pyrazole-based organic compound of significant interest in research and development. Its molecular structure, featuring a propanoic acid chain linked to a 3,5-dimethylpyrazole ring, makes it a valuable building block in organic synthesis and a potential precursor for the development of more complex molecules. Pyrazole derivatives are widely recognized for their utility in coordination chemistry, often serving as ligands to form stable complexes with various metal ions, which can be applied in catalysis and material science. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. It is crucial for researchers to consult the safety data sheet (SDS) before use. Please Note: Specific physicochemical data and confirmed research applications for this exact compound are not fully available in the current search results. The information presented is based on the known properties of highly similar pyrazole derivatives .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-5-7(2)10(9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTDVEIIOHCFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389628
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72145-01-8
Record name 3,5-Dimethyl-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72145-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound (CAS 72145-01-8) is a heterocyclic compound incorporating a substituted pyrazole ring linked to a propanoic acid moiety.[1] The pyrazole nucleus is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The propanoic acid functional group provides a handle for further chemical modifications, making this molecule a versatile intermediate for the synthesis of more complex derivatives with potential applications in drug discovery and development.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3,5-dimethyl-1H-pyrazole. The second and core part of the synthesis is a Michael addition of the pyrazole to an acrylic acid derivative, followed by hydrolysis if an ester is used.

Synthesis of 3,5-dimethyl-1H-pyrazole

The precursor, 3,5-dimethyl-1H-pyrazole, is readily synthesized via the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[2] This reaction is generally high-yielding and proceeds under mild conditions.

Synthesis_of_3_5_dimethyl_1H_pyrazole acetylacetone Acetylacetone reaction + acetylacetone->reaction hydrazine Hydrazine Hydrate hydrazine->reaction dm_pyrazole 3,5-dimethyl-1H-pyrazole water 2 H₂O reaction->dm_pyrazole Condensation reaction->water

Caption: Synthesis of 3,5-dimethyl-1H-pyrazole.

Synthesis of this compound

The target molecule is synthesized via a Michael addition reaction. This involves the nucleophilic addition of 3,5-dimethyl-1H-pyrazole to an acrylic acid derivative. A common and effective strategy employs a two-step sequence:

  • Michael Addition: Reaction of 3,5-dimethyl-1H-pyrazole with an acrylate ester, such as ethyl acrylate, in the presence of a base catalyst.

  • Hydrolysis: Saponification of the resulting ester, ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, to the desired carboxylic acid.[3]

Synthesis_of_Target_Molecule cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Hydrolysis dm_pyrazole 3,5-dimethyl-1H-pyrazole reaction1 + dm_pyrazole->reaction1 ethyl_acrylate Ethyl Acrylate ethyl_acrylate->reaction1 intermediate_ester Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate intermediate_ester2 Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate reaction1->intermediate_ester Base Catalyst reaction2 1. NaOH, H₂O, Heat 2. H⁺ intermediate_ester2->reaction2 final_product This compound ethanol Ethanol reaction2->final_product reaction2->ethanol

Caption: Two-step synthesis of the target acid.

Experimental Protocols

Synthesis of 3,5-dimethyl-1H-pyrazole

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate (85%)[2]

  • Methanol[2]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone in methanol.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (85%) dropwise to the cooled solution while maintaining the temperature between 25-35 °C.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • The reaction is exothermic and typically proceeds to completion to give 3,5-dimethyl-1H-pyrazole quantitatively.[2]

  • The product can be isolated by removing the solvent under reduced pressure. The resulting solid can be used in the next step without further purification.

Synthesis of this compound

This synthesis is presented as a two-step process, starting from the prepared 3,5-dimethyl-1H-pyrazole.

Step 1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (Michael Addition)

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Ethyl acrylate

  • Sodium hydroxide (or other suitable base)

  • Anhydrous solvent (e.g., DMF, ethanol)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-dimethyl-1H-pyrazole and a catalytic amount of sodium hydroxide in the chosen anhydrous solvent.

  • Heat the mixture to a specified temperature (e.g., reflux).

  • Slowly add ethyl acrylate to the reaction mixture.

  • Maintain the reaction at the elevated temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[4]

  • Water

  • Methanol or Ethanol[4]

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (dilute)[3]

Procedure:

  • Dissolve the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in a mixture of alcohol (methanol or ethanol) and an aqueous solution of sodium hydroxide.[3][4]

  • Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).[3]

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify by the slow addition of dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.[3]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3,5-dimethyl-1H-pyrazole. Specific yield data for the synthesis of this compound is not widely reported in the literature, but high yields are expected based on analogous reactions.

Precursor/ProductReactantsSolventCatalystTemperature (°C)Reaction TimeYield (%)Reference
3,5-dimethyl-1H-pyrazoleAcetylacetone, Hydrazine hydrate (85%)Methanol-25-35-~95[2]

Logical Workflow for the Synthesis

The following diagram illustrates the logical workflow for the complete synthesis of this compound.

Synthesis_Workflow start Start step1 Synthesize 3,5-dimethyl-1H-pyrazole (Condensation) start->step1 step2 Perform Michael Addition with Ethyl Acrylate step1->step2 step3 Hydrolyze the Ester Intermediate step2->step3 purification Purify Final Product (Recrystallization/Chromatography) step3->purification characterization Characterize Final Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Logical workflow of the synthesis.

This guide provides a foundational understanding and practical approach to the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings.

References

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Chemical and Physical Properties

This compound is a pyrazole derivative with a propanoic acid substituent. Its core structure consists of a 3,5-dimethylpyrazole ring linked via a nitrogen atom to a three-carbon carboxylic acid chain.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 72145-01-8[1][2]
Molecular Formula C₈H₁₂N₂O₂[1][2]
Molecular Weight 168.19 g/mol [2]
Topological Polar Surface Area (TPSA) 55.12 Ų[2]
Predicted logP 0.97464[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

Table 2: Predicted Mass Spectrometry Data [3]

Adductm/z
[M+H]⁺ 169.09715
[M+Na]⁺ 191.07909
[M-H]⁻ 167.08259

Synthesis and Reactivity

The synthesis of this compound can be achieved through a Michael addition reaction of 3,5-dimethylpyrazole to an acrylate derivative, followed by hydrolysis. A detailed experimental protocol for a similar compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, provides a strong basis for this synthetic route.

Experimental Protocol: Synthesis via Michael Addition and Hydrolysis

This proposed two-step synthesis involves an initial aza-Michael addition followed by hydrolysis of the resulting nitrile or amide.

Step 1: Aza-Michael Addition of 3,5-dimethylpyrazole to Acrylonitrile (or Acrylamide)

A procedure for the synthesis of the corresponding propanamide involves the reaction of 3,5-dimethylpyrazole with acrylamide in the presence of a base.[4] A similar reaction with acrylonitrile would yield the corresponding propanenitrile.

  • Reactants: 3,5-dimethylpyrazole, Acrylonitrile (or Acrylamide), and a basic catalyst (e.g., sodium hydroxide).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Procedure: A mixture of 3,5-dimethylpyrazole and the basic catalyst in the solvent is heated. A solution of acrylonitrile or acrylamide is then added dropwise. The reaction mixture is stirred at an elevated temperature for several hours. After cooling, the product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile or -propanamide, can be isolated.

Step 2: Hydrolysis to this compound

The resulting nitrile or amide is then hydrolyzed to the carboxylic acid.

  • Reactant: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile or -propanamide.

  • Reagent: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Procedure: The nitrile or amide is heated under reflux with an excess of the acidic or basic solution. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized to precipitate the carboxylic acid, which can then be purified by recrystallization.

Synthesis_Workflow reagents1 3,5-dimethylpyrazole + Acrylonitrile/Acrylamide step1 Aza-Michael Addition (Base catalyst, DMF, Heat) reagents1->step1 intermediate 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile or -propanamide step1->intermediate step2 Hydrolysis (Heat) intermediate->step2 reagents2 Aqueous Acid or Base reagents2->step2 product This compound step2->product

Figure 1: Proposed two-step synthesis of this compound.

Spectral Data

While experimental spectra for the title compound are not widely available, data for the starting material, 3,5-dimethylpyrazole, and related structures can provide expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,5-dimethylpyrazole shows characteristic signals for the methyl groups and the pyrazole ring proton. For this compound, additional signals for the propanoic acid chain would be expected.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
C H₃ (pyrazole) ~2.2Singlet
C H₃ (pyrazole) ~2.2Singlet
C H** (pyrazole) ~5.8Singlet
N-C H₂- ~4.2Triplet
-C H₂-COOH ~2.8Triplet
-COO HVariable (broad singlet)Singlet
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the pyrazole ring carbons, the methyl groups, and the propanoic acid chain carbons.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C H₃ (pyrazole)~11-14
C -CH₃ (pyrazole)~140-150
C H (pyrazole)~105
N-C H₂- ~45-50
-C H₂-COOH ~30-35
-C OOH ~170-175
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and various C-H, C-N, and C=C stretching and bending vibrations.

Table 5: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid) 2500-3300Broad, Strong
C-H (Aliphatic & Aromatic) 2850-3100Medium
C=O (Carboxylic Acid) 1700-1725Strong
C=N, C=C (Pyrazole Ring) 1450-1600Medium
C-N 1000-1350Medium

Potential Biological Activities and Signaling Pathways

Pyrazole derivatives are a well-established class of pharmacologically active compounds, known to exhibit a wide range of biological activities, including anti-inflammatory and kinase inhibitory effects.

Anti-inflammatory and Kinase Inhibitory Potential

Numerous studies have demonstrated the potential of pyrazole-containing molecules as inhibitors of key signaling proteins involved in inflammation and cancer. These include targets such as Janus kinases (JAKs), mitogen-activated protein kinases (MAPKs), and Akt. Given its structural features, this compound is a candidate for investigation as a modulator of these pathways.

Potential Signaling Pathways for Investigation

Based on the activities of related pyrazole derivatives, the following signaling pathways are logical starting points for investigating the biological effects of this compound.

Signaling_Pathways cluster_NFkB NF-κB Signaling cluster_MAPK MAPK Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Inflammation1 Inflammation NFkB->Inflammation1 GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->IKK Potential Inhibition Inhibitor->MEK Potential Inhibition Biological_Screening_Workflow cluster_invitro In Vitro Screening cluster_incell Cell-Based Screening Compound Test Compound Assay Kinase Inhibition Assay Compound->Assay KinasePanel Kinase Panel KinasePanel->Assay IC50 Determine IC₅₀ Assay->IC50 CellLine Immune Cells (e.g., Macrophages) Pretreat Pre-treat with Test Compound CellLine->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Measure Measure Cytokine Production (ELISA) Stimulate->Measure

References

In-Depth Technical Guide: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS 72145-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide compiles available information on 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid. It is important to note that while general characteristics of pyrazole-containing compounds are discussed, specific experimental data for this particular molecule (CAS 72145-01-8) is limited in publicly accessible scientific literature. The experimental protocols provided are hypothetical and based on established methods for similar compounds. Researchers should validate these methods for their specific applications.

Core Characterization

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a propanoic acid side chain. The pyrazole scaffold is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 72145-01-8Chemical Supplier Catalogs
Molecular Formula C₈H₁₂N₂O₂Chemical Supplier Catalogs
Molecular Weight 168.19 g/mol Chemical Supplier Catalogs
Appearance White to off-white solid (presumed)General knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General knowledge of similar compounds
SMILES CC1=CC(=NN1CCC(=O)O)CPublic Databases
InChIKey PKTDVEIIOHCFMB-UHFFFAOYSA-NPublic Databases

Synthesis and Purification

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl acrylate to form an ester intermediate, which is then hydrolyzed to the desired carboxylic acid.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Intermediate_Ester Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate 3,5-Dimethylpyrazole->Intermediate_Ester + Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Intermediate_Ester Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product Hydrolysis Acid/Base (e.g., NaOH, HCl) Acid/Base (e.g., NaOH, HCl) Acid/Base (e.g., NaOH, HCl)->Final_Product Solvent (e.g., H2O/Ethanol) Solvent (e.g., H2O/Ethanol) Solvent (e.g., H2O/Ethanol)->Final_Product G Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment HPLC, LC-MS Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation NMR, IR, Mass Spec Final_Characterized_Compound Characterized Compound Purity_Assessment->Final_Characterized_Compound Structural_Elucidation->Final_Characterized_Compound G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Test Compound (CAS 72145-01-8) Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Based_Assays Hit_Identification Hit Identification Cell_Based_Assays->Hit_Identification Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Hit_Identification->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis In_Vivo_Validation In Vivo Validation (Animal Models) Pathway_Analysis->In_Vivo_Validation Lead_Compound Lead Compound for Further Development In_Vivo_Validation->Lead_Compound

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a 3,5-dimethylpyrazole moiety linked to a propanoic acid chain via a nitrogen atom of the pyrazole ring.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name This compound
CAS Number 72145-01-8[1][2][3][4]
Molecular Formula C₈H₁₂N₂O₂[2]
Molecular Weight 168.19 g/mol [2]
SMILES CC1=CC(=NN1CCC(=O)O)C[5]
Predicted TPSA 55.12 Ų[2]
Predicted LogP 0.97464[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

Synthesis

A likely synthetic route to this compound is through a Michael addition reaction. This involves the nucleophilic addition of 3,5-dimethylpyrazole to an acrylic acid derivative.

Experimental Protocol: Michael Addition for N-Alkylation of Pyrazoles

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyrazole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base (Optional but recommended): Add a catalytic amount of a base, such as sodium hydroxide, to facilitate the deprotonation of the pyrazole nitrogen, thereby increasing its nucleophilicity.

  • Addition of Michael Acceptor: To this solution, add an equimolar amount of a suitable acrylic acid derivative (e.g., ethyl acrylate). For the synthesis of the target acid, direct addition of acrylic acid could be attempted, or a more common approach would be to use an acrylate ester followed by a subsequent hydrolysis step.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 100 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification (for ester intermediate): After the reaction is complete, cool the mixture to room temperature. If an ester was used, the solvent is removed under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis (if starting from an ester): The purified ester is then dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried.

Below is a DOT script visualizing the general synthetic workflow.

Synthesis_Workflow Reactants 3,5-Dimethylpyrazole + Acrylic Acid Derivative Reaction_Step1 Michael Addition (Base Catalyst, Heat) Reactants->Reaction_Step1 Intermediate Ester Intermediate (if applicable) Reaction_Step1->Intermediate Hydrolysis_Step Hydrolysis (Acid/Base) Intermediate->Hydrolysis_Step Product This compound Hydrolysis_Step->Product

General Synthetic Workflow

Spectroscopic Characterization

Experimental spectroscopic data for this compound is not available in the reviewed literature. Therefore, predicted spectral characteristics are provided below as a reference for researchers.

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Peaks/Shifts
¹H NMR * Propanoic Acid Chain: * -CH₂- (adjacent to pyrazole): ~4.2 ppm (triplet) * -CH₂- (adjacent to COOH): ~2.8 ppm (triplet) * -COOH: ~12 ppm (broad singlet)* Pyrazole Ring: * -CH (pyrazole ring): ~5.9 ppm (singlet) * -CH₃ (pyrazole ring): ~2.2 ppm (singlet) * -CH₃ (pyrazole ring): ~2.1 ppm (singlet)
¹³C NMR * Propanoic Acid Chain: * C=O: ~175 ppm * -CH₂- (adjacent to pyrazole): ~45 ppm * -CH₂- (adjacent to COOH): ~33 ppm* Pyrazole Ring: * C (pyrazole ring, substituted): ~148 ppm * C (pyrazole ring, substituted): ~140 ppm * CH (pyrazole ring): ~105 ppm * -CH₃ (pyrazole ring): ~13 ppm * -CH₃ (pyrazole ring): ~11 ppm
IR Spectroscopy * O-H stretch (carboxylic acid): 3300-2500 cm⁻¹ (broad)* C-H stretch (alkane): 3000-2850 cm⁻¹* C=O stretch (carboxylic acid): 1760-1690 cm⁻¹* C=N and C=C stretch (pyrazole ring): ~1600-1450 cm⁻¹* C-O stretch (carboxylic acid): 1320-1210 cm⁻¹
Mass Spectrometry * [M+H]⁺: m/z 169.09715 (predicted)

Potential Biological Activities and Signaling Pathways

While there is no specific biological data for this compound, the broader class of 3,5-dimethylpyrazole derivatives has been investigated for various pharmacological activities, particularly as anti-inflammatory agents and inhibitors of phosphodiesterase 4 (PDE4).

Anti-Inflammatory Activity

Pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. Inhibition of COX enzymes, particularly COX-2, is a well-established mechanism for reducing inflammation.

PDE4 Inhibition

Several studies have identified 3,5-dimethylpyrazole derivatives as potential inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the inflammatory response. By inhibiting PDE4, intracellular cAMP levels increase, leading to the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins. This mechanism makes PDE4 a promising target for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

The signaling pathway for PDE4 inhibition-mediated anti-inflammatory effects is illustrated in the diagram below.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 degraded by CREB CREB PKA->CREB phosphorylates Inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α) PKA->Inflammatory_Mediators inhibits release of Anti_inflammatory Anti-inflammatory Gene Expression CREB->Anti_inflammatory promotes AMP AMP PDE4->AMP Inhibitor 3,5-Dimethylpyrazole Derivative Inhibitor->PDE4 inhibits

PDE4 Inhibition Signaling Pathway

Conclusion

This compound is a readily synthesizable molecule with potential for further investigation in drug discovery. Based on the known activities of related 3,5-dimethylpyrazole compounds, it is a candidate for screening as an anti-inflammatory agent, potentially acting through the inhibition of PDE4 or other inflammatory pathways. The lack of experimental data highlights an opportunity for further research to fully characterize this compound and explore its therapeutic potential. This guide provides a foundational understanding to facilitate such future investigations.

References

Technical Guide: Spectral and Synthetic Overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide presents a proposed synthetic protocol based on established chemical transformations. Furthermore, it includes predicted spectral data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, derived from the analysis of analogous structures. These predictions are intended to serve as a reference for researchers involved in the synthesis and characterization of this and related molecules. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Proposed Synthesis

The synthesis of this compound can be achieved via a Michael addition reaction. This method involves the conjugate addition of 3,5-dimethylpyrazole to acrylic acid. The reaction is typically base-catalyzed, facilitating the deprotonation of the pyrazole nitrogen, which then acts as a nucleophile.

Experimental Protocol: Michael Addition

Materials:

  • 3,5-dimethylpyrazole

  • Acrylic acid

  • A suitable base catalyst (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), ethanol)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in the chosen solvent.

  • Add the base catalyst (0.1-0.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • To this mixture, add acrylic acid (1.1 eq) dropwise.

  • Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the mixture. Otherwise, proceed to the next step.

  • Neutralize the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield pure this compound.

Spectral Data (Predicted)

The following tables present the predicted spectral data for this compound. These values are based on typical ranges observed for similar pyrazole and carboxylic acid-containing molecules.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12broad singlet1H-COOH
~5.90singlet1HPyrazole C4-H
~4.20triplet2H-N-CH₂-
~2.80triplet2H-CH₂-COOH
~2.25singlet3HPyrazole C3-CH₃
~2.15singlet3HPyrazole C5-CH₃

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~175-COOH
~148Pyrazole C5
~140Pyrazole C3
~106Pyrazole C4
~48-N-CH₂-
~34-CH₂-COOH
~13Pyrazole C5-CH₃
~11Pyrazole C3-CH₃

Solvent: CDCl₃ or DMSO-d₆.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid)[1]
2980-2850MediumC-H stretch (Alkyl)
1710-1680StrongC=O stretch (Carboxylic acid)[1]
1560-1540MediumC=N, C=C stretch (Pyrazole ring)
1470-1430MediumC-H bend (Alkyl)
1320-1210StrongC-O stretch (Carboxylic acid)[1]
950-910Medium, BroadO-H bend (Carboxylic acid)[1]

Sample preparation: KBr pellet or thin film.

Predicted Mass Spectrometry Data
m/zInterpretation
168[M]⁺ (Molecular Ion)
123[M - COOH]⁺
96[3,5-dimethylpyrazole]⁺
81[3,5-dimethylpyrazole - CH₃]⁺
72[CH₂CH₂COOH]⁺

Ionization method: Electron Impact (EI). The fragmentation pattern is a prediction based on common fragmentation pathways.[2][3]

Visualizations

Proposed Synthetic Pathway

Synthesis cluster_reactants Reactants Py 3,5-Dimethylpyrazole Reaction Py->Reaction AA Acrylic Acid AA->Reaction Product This compound Reaction->Product Base Catalyst, Solvent, Heat

Proposed synthesis of this compound.
Experimental Workflowdot

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactant Mixing B Reaction Monitoring (TLC) A->B C Work-up (Neutralization, Extraction) B->C D Solvent Removal C->D E Column Chromatography D->E F NMR Spectroscopy (¹H, ¹³C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Purity Analysis (e.g., HPLC) E->I J Final Product F->J Structural Confirmation G->J H->J

References

In-Depth Technical Guide: ¹H NMR Spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The document outlines the predicted spectral data, a detailed experimental protocol for its synthesis, and a visualization of its molecular structure, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established chemical shift principles and data from analogous structures. The expected signals, their multiplicities, coupling constants, and assignments are summarized in the table below. The spectrum is anticipated to be recorded in a deuterated solvent such as CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~5.90Singlet1HC4-H (pyrazole)
~4.25Triplet2HN-CH₂-
~2.85Triplet2H-CH₂-COOH
~2.25Singlet3HC3-CH₃ (pyrazole)
~2.20Singlet3HC5-CH₃ (pyrazole)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Molecular Structure and Proton Assignments

The structure of this compound with labeled proton environments corresponding to the predicted ¹H NMR data is presented below.

Caption: Molecular structure of this compound.

Experimental Protocols

A plausible synthesis for this compound is via a Michael addition of 3,5-dimethylpyrazole to an acrylate, followed by hydrolysis. A detailed experimental protocol based on a similar synthesis of the corresponding propanamide is provided below.[1]

Synthesis of this compound

Materials:

  • 3,5-Dimethylpyrazole

  • Ethyl acrylate

  • Sodium metal

  • Ethanol (absolute)

  • Sodium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a catalytic amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Michael Addition: To the freshly prepared sodium ethoxide solution, add 3,5-dimethylpyrazole. Stir the mixture until the pyrazole is fully dissolved. To this solution, add ethyl acrylate dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Ester: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous solution of hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

  • Hydrolysis to the Carboxylic Acid: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Isolation of the Final Product: After cooling the reaction mixture, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid, which should precipitate the carboxylic acid. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to the characterization of this compound.

G start Start: Reagents (3,5-Dimethylpyrazole, Ethyl acrylate) michael Michael Addition start->michael hydrolysis Ester Hydrolysis michael->hydrolysis purification Purification (Recrystallization) hydrolysis->purification nmr ¹H NMR Analysis purification->nmr end End: Characterized Product nmr->end

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted ¹³C NMR data set based on established chemical shift values for analogous structures. It also outlines detailed experimental protocols for the synthesis of the compound and the acquisition of its ¹³C NMR spectrum, making it a valuable resource for researchers working with pyrazole derivatives in drug discovery and development.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the analysis of ¹³C NMR data for 3,5-dimethylpyrazole, propanoic acid, and related N-substituted pyrazole derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O~175Expected range for a carboxylic acid carbonyl carbon.
C3 (pyrazole)~148Based on chemical shifts of substituted pyrazoles.
C5 (pyrazole)~140Based on chemical shifts of substituted pyrazoles.
C4 (pyrazole)~105Typical chemical shift for the C4 carbon in a pyrazole ring.
CH₂ (α to N)~45N-alkylation of the pyrazole ring shifts this methylene carbon downfield.
CH₂ (β to N)~30Methylene carbon further from the electron-withdrawing pyrazole ring.
C3-CH₃~13Typical chemical shift for a methyl group on a pyrazole ring.
C5-CH₃~11Typical chemical shift for a methyl group on a pyrazole ring.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for clear correlation with the predicted ¹³C NMR data.

Caption: Molecular structure with carbon numbering.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the Michael addition of 3,5-dimethylpyrazole to an acrylate ester, followed by hydrolysis of the ester to the carboxylic acid.

Materials:

  • 3,5-dimethylpyrazole

  • Ethyl acrylate

  • A basic catalyst (e.g., sodium ethoxide)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve 3,5-dimethylpyrazole in anhydrous ethanol.

    • Add a catalytic amount of a strong base, such as sodium ethoxide.

    • To this solution, add ethyl acrylate dropwise at room temperature with stirring.

    • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

    • The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis:

    • The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

    • After cooling, the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

    • The aqueous layer is then acidified to a pH of approximately 2-3 with dilute hydrochloric acid, leading to the precipitation of the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

¹³C NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent can influence the chemical shifts.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons and the carbonyl carbon).

    • Number of Scans: A sufficient number of scans (typically several hundred to thousands) should be acquired to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Integrate the peaks (note: in standard ¹³C NMR, peak integrals are not typically proportional to the number of carbons).

  • Analyze the chemical shifts of the observed peaks and assign them to the corresponding carbon atoms in the molecule.

Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow for the ¹³C NMR analysis of the title compound.

Workflow for 13C NMR Analysis synthesis Synthesis of Compound purification Purification synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 13C NMR Data Acquisition sample_prep->nmr_acquisition data_processing Data Processing nmr_acquisition->data_processing spectral_analysis Spectral Analysis & Assignment data_processing->spectral_analysis report Reporting spectral_analysis->report

Caption: General workflow for NMR analysis.

This guide provides a comprehensive overview for the ¹³C NMR analysis of this compound, from its synthesis to the interpretation of its predicted spectrum. This information is intended to support researchers in their efforts to characterize and utilize this and related compounds in their scientific endeavors.

An In-depth Technical Guide to the Mass Spectrometry of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a compound of interest for researchers, scientists, and drug development professionals. The document outlines expected fragmentation patterns, detailed experimental protocols, and a generalized experimental workflow.

Molecular Structure and Properties:

  • Compound Name: this compound

  • Molecular Formula: C₈H₁₂N₂O₂[1]

  • Molecular Weight: 168.19 g/mol [1]

Predicted Mass Spectrometry Data

While a definitive mass spectrum for this compound is not publicly available, a reasoned prediction of its fragmentation pattern can be made based on the known behavior of pyrazole and carboxylic acid moieties under mass spectrometric conditions.[2][3][4][5]

Table 1: Predicted Mass Spectral Fragmentation of this compound

m/zProposed Fragment IonStructural FormulaNotes
168[M]⁺[C₈H₁₂N₂O₂]⁺Molecular ion. Expected to be observable, as pyrazole derivatives often exhibit stable molecular ions.[2][3]
151[M - OH]⁺[C₈H₁₁N₂O]⁺Loss of a hydroxyl radical, a characteristic fragmentation of carboxylic acids.[5]
123[M - COOH]⁺[C₇H₁₁N₂]⁺Loss of the carboxyl group, another common fragmentation pathway for carboxylic acids.[5]
97[C₅H₉N₂]⁺[3,5-dimethyl-1H-pyrazol-1-yl]⁺Cleavage of the bond between the pyrazole ring and the propanoic acid side chain.
96[C₅H₈N₂]⁺[3,5-dimethyl-1H-pyrazole]⁺The neutral 3,5-dimethylpyrazole molecule, which may be detected as a radical cation.
74[C₃H₆O₂]⁺[propanoic acid]⁺Fragmentation resulting in the propanoic acid moiety as a radical cation.[6]
45[COOH]⁺[COOH]⁺A characteristic fragment for carboxylic acids.[5][6]

Experimental Protocols

The following provides a detailed methodology for the mass spectrometric analysis of this compound. This protocol can be adapted for either Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

1. Sample Preparation:

  • Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI-MS, further dilute the sample to a final concentration of 1-10 µg/mL in a solvent appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

2. Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source:

    • Electron Ionization (EI): Typically performed on a GC-MS system.

      • Ionization Energy: 70 eV

      • Source Temperature: 200-250 °C

    • Electrospray Ionization (ESI): Suitable for LC-MS analysis.

      • Ionization Mode: Positive or negative ion mode can be tested, although positive mode is generally effective for nitrogen-containing compounds.

      • Capillary Voltage: 3-4 kV

      • Nebulizing Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.

      • Drying Gas (N₂): Flow rate and temperature should be optimized for efficient desolvation.[7]

  • Mass Analyzer:

    • Scan Range: m/z 50-500 to ensure detection of the molecular ion and expected fragments.

    • Resolution: >10,000 FWHM to allow for accurate mass determination and formula prediction.

3. Data Acquisition and Analysis:

  • Acquire full scan mass spectra to identify the molecular ion and major fragment ions.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 168) to confirm fragmentation pathways. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting daughter ions.

  • Process the acquired data using appropriate software to identify peaks, determine their accurate masses, and propose elemental compositions for the observed ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to final concentration Dissolution->Dilution Introduction Sample Introduction (GC or LC) Dilution->Introduction Ionization Ionization (EI or ESI) Introduction->Ionization Mass_Analyzer Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Generation->Fragmentation_Analysis Structure_Elucidation Structural Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for the mass spectrometric analysis of a small molecule.

References

A Technical Guide to the Crystal Structure of a 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, a close structural analogue of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The methodologies for synthesis, crystallization, and X-ray diffraction are presented, along with a comprehensive summary of the crystallographic data.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and the development of novel materials. This guide focuses on the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, providing an in-depth analysis of its crystallographic parameters and the experimental procedures used for its determination.[1]

Experimental Protocols

The determination of the crystal structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involved a multi-step process, including the synthesis of the compound, growth of single crystals, and subsequent analysis by X-ray diffraction.

Synthesis and Crystallization:

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide was achieved through a Michael addition reaction.[1] A mixture of 3,5-dimethylpyrazole and sodium hydroxide in N,N'-dimethylformamide (DMF) was heated, to which a solution of acrylamide in DMF was added dropwise. After the reaction was complete, the solvent was removed by vacuum distillation to yield the crude product. Single crystals suitable for X-ray diffraction analysis were obtained by recrystallization from an ethanol solution.[1]

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis A Mixture of 3,5-dimethylpyrazole, NaOH, and DMF C Reaction at 373 K for 6h A->C B Solution of acrylamide in DMF B->C D Filtration and Vacuum Distillation C->D E Crude 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide D->E F Recrystallization from Ethanol E->F G Formation of Colorless Single Crystals F->G H X-ray Diffraction Analysis G->H G X-ray Diffraction Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_refinement Structure Refinement A Mount Single Crystal B Rigaku R-AXIS RAPID Diffractometer A->B C Mo Kα Radiation (298 K) B->C D Data Collection C->D E Multi-scan Absorption Correction D->E F Structure Solution E->F G Refinement of Atomic Positions F->G H Placement of H Atoms (Riding Model) G->H I Final Crystallographic Model H->I

References

Navigating the Solubility Landscape of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility profile of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a molecule of interest in drug discovery. Due to the limited availability of specific experimental data in public literature, this guide synthesizes information based on the physicochemical properties of its constituent moieties—pyrazole and propanoic acid—to predict its general solubility behavior. Furthermore, it offers a comprehensive, standardized experimental protocol for determining the solubility of this compound, ensuring data accuracy and reproducibility. This guide is intended to be a valuable resource for researchers, enabling them to make informed decisions in formulation development and preclinical studies.

Introduction

This compound is a heterocyclic compound incorporating a pyrazole ring and a propanoic acid side chain. The pyrazole moiety is a common feature in many pharmaceuticals, valued for its ability to engage in various biological interactions. The propanoic acid group, a short-chain carboxylic acid, significantly influences the molecule's polarity and potential for hydrogen bonding. Understanding the interplay of these two functional groups is key to predicting the compound's solubility in a range of solvents, a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is scarce, an informed prediction can be made by examining its structural components.

  • Pyrazole: The pyrazole ring itself exhibits limited solubility in water but is more soluble in organic solvents such as ethanol, methanol, and acetone.[1] Its aromatic nature contributes to a degree of lipophilicity.

  • Propanoic Acid: In contrast, propanoic acid is miscible with water and soluble in polar organic solvents.[2][3][4] The carboxylic acid group is polar and can act as both a hydrogen bond donor and acceptor, facilitating dissolution in polar media.

The combination of the relatively non-polar pyrazole ring and the polar propanoic acid side chain suggests that this compound will likely exhibit moderate solubility in a range of solvents. It is expected to be more soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) than in non-polar solvents (e.g., hexane). Its aqueous solubility is likely to be pH-dependent due to the ionizable carboxylic acid group (pKa of propanoic acid is ~4.87).

Quantitative Solubility Data

Currently, there is a significant lack of publicly available, comprehensive quantitative solubility data for this compound across a wide range of solvents. The following table summarizes the known data point and provides a template for recording future experimental findings.

Solvent SystemTemperature (°C)Solubility (g/L)MethodReference
Aqueous Buffer (pH 7.4)Not Specified0.0069Not SpecifiedPubChem CID 814994
e.g., Water25Shake-Flask
e.g., Ethanol25Shake-Flask
e.g., Methanol25Shake-Flask
e.g., Acetone25Shake-Flask
e.g., Dichloromethane25Shake-Flask
e.g., n-Hexane25Shake-Flask

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound.[5] It is a reliable method that allows for the establishment of equilibrium between the undissolved solid and the solvent, providing an accurate measure of solubility.

4.1. Materials

  • This compound (solid, pure)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, n-hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

4.3. Experimental Workflow Diagram

G Workflow for Shake-Flask Solubility Determination A 1. Add excess solid compound to vial B 2. Add known volume of solvent A->B C 3. Equilibrate on shaker (24-72h) B->C D 4. Allow excess solid to sediment C->D E 5. Withdraw supernatant D->E F 6. Filter supernatant (0.22 µm filter) E->F G 7. Dilute filtrate F->G H 8. Quantify concentration (HPLC/UV-Vis) G->H I 9. Calculate solubility H->I

Caption: A schematic of the shake-flask solubility determination process.

Signaling Pathways and Logical Relationships

The solubility of this compound is a fundamental physicochemical property that directly impacts its journey through various biological systems. The following diagram illustrates the logical relationship between solubility and key drug development stages.

G Impact of Solubility on Drug Development Cascade Solubility Compound Solubility Formulation Formulation Development Solubility->Formulation Dissolution Dissolution Rate Formulation->Dissolution Absorption In Vivo Absorption Dissolution->Absorption Bioavailability Bioavailability Absorption->Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy

Caption: The central role of solubility in the drug development process.

Conclusion

While specific, comprehensive solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for understanding and determining this critical parameter. By leveraging knowledge of its constituent functional groups, researchers can make reasonable predictions about its solubility behavior. The detailed experimental protocol for the shake-flask method offers a standardized approach to generate reliable and reproducible data. This information is paramount for advancing the development of this and other promising compounds from the laboratory to clinical applications. Further experimental investigation is strongly encouraged to populate the solubility data table and provide a more complete picture of this molecule's physicochemical properties.

References

An In-depth Technical Guide on the Theoretical Properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs and computational predictions to build a thorough profile. The guide covers physicochemical properties, a proposed synthesis protocol, predicted spectral data, and a discussion of potential biological activities based on the known pharmacology of the pyrazole scaffold. This document aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The this compound molecule, with its characteristic disubstituted pyrazole ring linked to a propanoic acid moiety, presents a promising scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid group offers a handle for further chemical modification and can influence the pharmacokinetic profile of the molecule. This guide synthesizes available information and theoretical predictions to provide a detailed understanding of its core properties.

Physicochemical Properties

The physicochemical properties of this compound have been predicted using computational models. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂PubChem
Molecular Weight 168.19 g/mol PubChem
CAS Number 72145-01-8Santa Cruz Biotechnology[2]
XlogP (predicted) 0.5PubChemLite[3]
Monoisotopic Mass 168.08987 DaPubChemLite[3]
Hydrogen Bond Donors 1PubChemLite[3]
Hydrogen Bond Acceptors 3PubChemLite[3]
Rotatable Bonds 3PubChemLite[3]

Synthesis and Characterization

While a direct synthesis for this compound is not explicitly reported in the literature, a plausible two-step synthesis can be proposed based on the detailed experimental protocol for its corresponding amide, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.[4]

Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of Amide Intermediate cluster_1 Step 2: Hydrolysis to Carboxylic Acid 3,5-dimethylpyrazole 3,5-dimethylpyrazole Reaction1 Michael Addition (DMF, NaOH, 373 K, 6h) 3,5-dimethylpyrazole->Reaction1 Acrylamide Acrylamide Acrylamide->Reaction1 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Reaction1->3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Amide 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Reaction2 Acid or Base Hydrolysis (e.g., HCl or NaOH, reflux) Amide->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide [4]

  • Materials: 3,5-dimethylpyrazole (3.845 g, 40 mmol), sodium hydroxide (0.2 g, 5 mmol), N,N-dimethylformamide (DMF) (120 ml), acrylamide (2.843 g, 40 mmol).

  • Procedure:

    • A mixture of 3,5-dimethylpyrazole, sodium hydroxide, and 100 ml of DMF is stirred and heated to 373 K.

    • A solution of acrylamide in 20 ml of DMF is added dropwise to the heated mixture.

    • The reaction is maintained at 373 K for 6 hours.

    • After cooling, the reaction mixture is filtered.

    • DMF is removed by vacuum distillation to yield the crude product.

    • The product can be further purified by recrystallization from ethanol.

Step 2: Hydrolysis to this compound (Proposed)

  • Materials: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, hydrochloric acid (e.g., 6M) or sodium hydroxide solution (e.g., 10%), appropriate solvent (e.g., water or ethanol/water mixture).

  • Procedure (Acid Hydrolysis Example):

    • The amide is dissolved in an ethanol/water mixture.

    • Concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid is washed with cold water and can be purified by recrystallization.

Predicted Spectral Data

As experimental spectra are not available, the following tables outline the predicted key features based on the known spectral data of similar compounds and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~5.8Singlet1HPyrazole C4-H
~4.2Triplet2H-N-CH₂-
~2.8Triplet2H-CH₂-COOH
~2.2Singlet3HPyrazole C3-CH₃
~2.1Singlet3HPyrazole C5-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~175-COOH
~148Pyrazole C5
~140Pyrazole C3
~105Pyrazole C4
~48-N-CH₂-
~34-CH₂-COOH
~13Pyrazole C3-CH₃
~11Pyrazole C5-CH₃

Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1550MediumC=N stretch (pyrazole ring)
~1450MediumC-H bend (aliphatic)

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyrazole scaffold is a well-known pharmacophore. Many pyrazole derivatives have demonstrated significant therapeutic potential.

Inferred Biological Activities

Based on structure-activity relationship (SAR) studies of similar pyrazole-containing molecules, potential biological activities for this compound could include:

  • Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

  • Anticancer Activity: Some pyrazole compounds have shown antiproliferative effects on various cancer cell lines.[2]

  • Antimicrobial Activity: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of anti-inflammatory and anticancer activities among pyrazole derivatives, a plausible, yet hypothetical, mechanism of action could involve the modulation of key signaling pathways implicated in both inflammation and cancer, such as the NF-κB pathway.

G Pro-inflammatory_Stimuli Pro-inflammatory_Stimuli IKK_Complex IKK_Complex Pro-inflammatory_Stimuli->IKK_Complex Activates IkB IkB IKK_Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene_Expression Induces Compound This compound Compound->IKK_Complex Potential Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a theoretical yet comprehensive overview of this compound. While direct experimental data is lacking, the information compiled from related compounds and computational predictions offers a solid foundation for future research. The proposed synthesis is straightforward, and the predicted properties suggest that this compound is a viable candidate for further investigation as a potential therapeutic agent. Experimental validation of the synthesis, spectral properties, and biological activities is warranted to fully elucidate the potential of this molecule.

References

An In-depth Technical Guide to 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active compounds. While a detailed historical account of its isolated discovery is not prominent in the scientific literature, its significance is underscored by its incorporation into numerous patented and researched molecules with therapeutic potential. This document details its synthesis, physicochemical properties, and its role as a key intermediate in the development of novel pharmaceuticals.

Introduction and Inferred History

The pyrazole nucleus is a well-established pharmacophore, forming the core of many drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The discovery and development of pyrazole-based drugs have a rich history, and within this context, this compound has emerged as a valuable synthon. Its history is intrinsically linked to the ongoing quest for new therapeutic agents, where it provides a versatile scaffold for medicinal chemists to explore structure-activity relationships. Although not a widely studied end-product itself, its presence in complex molecules targeting a range of diseases suggests its utility has been recognized and exploited in various drug discovery programs.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol Calculated
XLogP3 0.4Estimated
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 3Calculated
Exact Mass 168.089877 g/mol Calculated
Monoisotopic Mass 168.089877 g/mol Calculated
Topological Polar Surface Area 50.9 ŲCalculated
Heavy Atom Count 12Calculated
Complexity 199Calculated

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the formation of the 3,5-dimethyl-1H-pyrazole core, followed by its N-alkylation with a three-carbon carboxylic acid synthon. A common and efficient method for the alkylation step is the Michael addition of the pyrazole to an acrylate ester, followed by hydrolysis.

Synthesis of 3,5-dimethyl-1H-pyrazole

The precursor, 3,5-dimethyl-1H-pyrazole, is readily synthesized by the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate.

Experimental Protocol:

  • To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

  • The reaction is typically exothermic. After the addition is complete, stir the mixture at room temperature or with gentle heating for a specified time (e.g., 1-3 hours) to ensure the completion of the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to yield pure 3,5-dimethyl-1H-pyrazole.

Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate via Michael Addition

The N-alkylation of 3,5-dimethyl-1H-pyrazole can be achieved through a Michael addition reaction with an acrylic acid ester, such as ethyl acrylate, often in the presence of a base catalyst.

Experimental Protocol:

  • In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate.

  • To this mixture, add ethyl acrylate (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature ranging from ambient to reflux (e.g., 100°C) and stir for several hours (e.g., 6 hours)[1].

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in a mixture of an alcohol (e.g., ethanol) and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide or lithium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • The carboxylic acid product may precipitate out of the solution or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Role in Drug Discovery and Biological Activity

While this compound itself is not a known therapeutic agent, its structural motif is present in a variety of compounds investigated for different pharmacological activities. The pyrazole ring is a bioisostere for various functional groups and can engage in hydrogen bonding and other non-covalent interactions with biological targets. The propanoic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create more complex molecules with improved potency and pharmacokinetic properties.

Compounds incorporating this moiety have been explored as:

  • Integrin Inhibitors: As part of larger molecules, this scaffold has been utilized in the development of antagonists for integrins, which are cell adhesion receptors involved in various physiological and pathological processes, including fibrosis and cancer.

  • Enzyme Inhibitors: The pyrazole core is a common feature in various enzyme inhibitors. The specific substitution pattern and the propanoic acid chain can be tailored to fit the active site of target enzymes.

  • Kinase Inhibitors: Pyrazole derivatives are frequently found in kinase inhibitors due to their ability to mimic the hinge-binding region of ATP.

The biological activity of compounds containing the this compound fragment is highly dependent on the other substituents and the overall molecular architecture. The following table provides examples of biological activities of more complex molecules that contain this core structure.

Compound ClassTargetBiological Activity
Aryl-substituted pyrazole derivativesTryptophan 2,3-dioxygenase (TDO2)Potential for cancer and neurodegenerative disease treatment[2]
Pyrrolo[2,3-d]pyrimidine derivativesJanus kinases (JAKs)Treatment of autoimmune diseases and cancer[3]
Pyrazole azabicyclo[3.2.1]octane sulfonamidesN-Acylethanolamine-hydrolyzing acid amidase (NAAA)Anti-inflammatory agents[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis Acetylacetone Acetylacetone Pyridine_Formation Condensation Acetylacetone->Pyridine_Formation Hydrazine Hydrazine Hydrate Hydrazine->Pyridine_Formation Dimethylpyrazole 3,5-dimethyl-1H-pyrazole Pyridine_Formation->Dimethylpyrazole Michael_Addition Michael Addition (Base Catalyst) Dimethylpyrazole->Michael_Addition Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Addition Ethyl_Ester Ethyl 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanoate Michael_Addition->Ethyl_Ester Hydrolysis Hydrolysis (Base) Ethyl_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic pathway for this compound.

Potential Role in a Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a drug containing the this compound moiety could act as a kinase inhibitor.

Signaling_Pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase (e.g., JAK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phospho_Substrate->Cellular_Response Leads to Drug Drug containing This compound moiety Drug->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.

Conclusion

This compound is a synthetically accessible and versatile building block in medicinal chemistry. While its own history of discovery and biological profiling is not extensively documented, its importance is evident from its frequent appearance as a core fragment in a wide array of complex molecules targeting various diseases. The synthetic routes to this compound are well-established, primarily involving the robust Michael addition reaction. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound, its synthesis, and its potential applications in the design and discovery of novel therapeutic agents.

References

potential biological activity of pyrazole propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of Pyrazole Propanoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of pyrazole propanoic acid derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented is collated from recent scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anti-inflammatory Activity

Pyrazole propanoic acid derivatives have emerged as significant candidates in the development of anti-inflammatory agents. Their mechanism of action often involves the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively.

Quantitative Data for Anti-inflammatory Activity

A number of pyrazole-3-propanoic acid derivatives have shown potent inhibition of leukotriene (LT) biosynthesis and COX enzymes.[1][2]

CompoundTargetIC50 (µM)Reference
15, 27-30, 32-37, 41, 42Leukotriene Biosynthesis1.6-3.5[1][2]
32COX-12.5[1][2]
35COX-10.041[1][2]
42COX-10.3[1][2]
43COX-10.9[1][2]
44COX-10.014[1][2]
4a, 4b, 8b, 8gCOX-2/5-LOXHigher than celecoxib[1]

In addition to in vitro studies, certain compounds demonstrated significant in vivo anti-inflammatory activity, with some showing a better gastrointestinal safety profile than celecoxib and diclofenac sodium.[1]

Experimental Protocols

Inhibition of Leukotriene Biosynthesis in Human Neutrophils

  • Isolation of Neutrophils: Human polymorphonuclear leukocytes (PMNL) are isolated from peripheral blood of healthy donors using dextran sedimentation and density gradient centrifugation.

  • Incubation with Compounds: The isolated neutrophils are resuspended in a buffer and pre-incubated with the test pyrazole propanoic acid derivatives or a vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Stimulation of Leukotriene Production: Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

  • Extraction and Quantification: The reaction is stopped, and the leukotrienes are extracted from the supernatant using solid-phase extraction columns. The amount of LTB4 is then quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Calculation of IC50: The concentration of the compound that causes 50% inhibition of LTB4 production (IC50) is determined from dose-response curves.

Inhibition of COX-1 and COX-2 Activity

  • Enzyme Source: COX-1 from ram seminal vesicles and human recombinant COX-2 are commonly used.

  • Incubation: The test compounds are pre-incubated with the respective COX isoenzyme in a suitable buffer at a specific temperature and for a set duration.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • Calculation of IC50: The IC50 values are calculated by determining the concentration of the test compound required to inhibit PGE2 production by 50%.

Signaling Pathway

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation1 Inflammation, Pain, Fever PGs->Inflammation1 Inflammation2 Inflammation, Allergy LTs->Inflammation2 Pyrazole Pyrazole Propanoic Acid Derivatives Pyrazole->COX Inhibition Pyrazole->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Pyrazole Derivatives.

Anticancer Activity

Pyrazole derivatives have shown considerable potential as anticancer agents by targeting various cancer signaling pathways and cellular processes.[3]

Quantitative Data for Anticancer Activity
Compound(s)Cancer Cell Line(s)IC50 (µM)Target/MechanismReference
40 (1,3-diarylpyrazole acrylamide derivative)MeT-5a, SPC212, A549Not specified, but showed excellent antiproliferative activityPI3K/AKT and MAPK/ERK pathways[3]
24Not specifiedNot specifiedEGFR inhibition, apoptosis induction, cell cycle arrest at S and G2/M phases[3]
60, 61, 62 (pyrazole-linked benzothiazole-β-naphthol derivatives)A549, HeLa, MCF74.63–5.54Topoisomerase I inhibition, cell cycle arrest at G2/M phase[3]
Experimental Protocol

MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Signaling Pathways

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT Signaling Pathway.

MAPK_ERK_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Pyrazole Pyrazole Derivatives Pyrazole->RAF Inhibition Pyrazole->MEK Inhibition

Caption: Inhibition of the MAPK/ERK Signaling Pathway.

Antimicrobial Activity

Several novel pyrazole analogues have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Quantitative Data for Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Standard DrugStandard MIC (µg/mL)Reference
3Escherichia coli (Gram-negative)0.25Ciprofloxacin0.5[4]
4Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin4[4]
2Aspergillus niger (Fungus)1ClotrimazoleNot specified[4]
Experimental Protocol

Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The pyrazole derivative is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Pyrazole Propanoic Acid Derivatives

A common method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., 1,3-Dicarbonyl Compound, Hydrazine Derivative) Reaction Cyclocondensation Reaction Start->Reaction Intermediate Pyrazole Core Reaction->Intermediate Modification Functional Group Modification (e.g., addition of propanoic acid side chain) Intermediate->Modification Product Pyrazole Propanoic Acid Derivative Modification->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Structural Characterization (NMR, Mass Spec, IR) Purification->Characterization Final Final Product Characterization->Final

Caption: General Synthetic Workflow for Pyrazole Propanoic Acid Derivatives.

Conclusion

Pyrazole propanoic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anti-inflammatory, anticancer, and antimicrobial agents is well-documented in the scientific literature. The data and methodologies presented in this guide highlight the significant therapeutic potential of these derivatives and provide a foundation for further research and development in this area. Future work should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate these promising findings into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct catalytic applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid are not extensively documented in current literature, its molecular structure—featuring a coordinating pyrazole ring and a carboxylic acid group—suggests significant potential as a versatile ligand in homogeneous catalysis. The N-substituted pyrazole moiety can coordinate to a metal center, while the propanoic acid tail can be used to tune solubility or to create a hemilabile coordinating environment. This document outlines potential applications and detailed protocols based on the known catalytic activity of analogous pyrazole-containing compounds.

Potential Catalytic Applications

Based on the established catalytic activity of similar pyrazole derivatives, this compound is a promising candidate ligand for a range of transition metal-catalyzed reactions. Pyrazole-containing ligands have been successfully employed in stabilizing metal complexes for various organic transformations.[1] The steric and electronic properties of the pyrazole ring can be fine-tuned by its substituents, which in this case are two methyl groups.[1] Protic pyrazoles have also been shown to be effective in catalysis.[2]

Two primary areas of potential application are highlighted:

  • Palladium-Catalyzed Cross-Coupling Reactions: Pyrazole-based ligands are known to be effective in stabilizing palladium catalysts for Suzuki-Miyaura and other cross-coupling reactions.[1][3] The resulting palladium complex of this compound could potentially exhibit high catalytic activity and stability.

  • Copper-Catalyzed Oxidation Reactions: Copper complexes featuring pyrazole-based ligands have been demonstrated to catalyze the oxidation of various substrates, such as catechol to o-quinone.[4][5] The pyrazole and carboxylate functionalities of the target molecule could form stable and efficient copper catalysts for such transformations.

Application Note 1: Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The use of this compound as a ligand for palladium can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The pyrazole moiety can effectively coordinate to the palladium center, while the propanoic acid group may influence the catalyst's solubility and stability.

Representative Data

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions using a hypothetical palladium catalyst with a pyrazole-based ligand, based on literature data for similar systems.[1]

EntryAryl HalideArylboronic AcidProductYield (%)
1BromobenzenePhenylboronic acidBiphenyl98
24-BromotoluenePhenylboronic acid4-Methylbiphenyl95
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl>99
44-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
5Bromobenzene4-Methoxyphenylboronic acid4-Methoxybiphenyl85
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (10:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (optional, can be done in situ): In a Schlenk flask under an inert atmosphere, dissolve this compound (0.02 mmol) and Pd(OAc)₂ (0.01 mmol) in toluene (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the remaining solvent (toluene/water mixture) to a total volume of 11 mL.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification Ligand This compound Catalyst Pd-Ligand Complex (in situ) Ligand->Catalyst Pd_source Pd(OAc)₂ Pd_source->Catalyst Solvent_prep Toluene Solvent_prep->Catalyst Reaction_vessel Reaction at 100 °C Catalyst->Reaction_vessel Add to Reaction Aryl_halide Aryl Halide Aryl_halide->Reaction_vessel Boronic_acid Arylboronic Acid Boronic_acid->Reaction_vessel Base K₂CO₃ Base->Reaction_vessel Solvent_reaction Toluene/H₂O Solvent_reaction->Reaction_vessel Extraction Aqueous Work-up & Extraction Reaction_vessel->Extraction Purification Column Chromatography Extraction->Purification Product Pure Biaryl Product Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Proposed Catalytic Cycle

Suzuki_Cycle Pd(0)L Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd(0)L->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetalation Transmetalation Transmetalation->Pd(0)L Reductive Elimination RedElim Ar-Ar' Transmetalation->RedElim ArX Ar-X ArX->OxAdd ArBOH Ar'B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: Proposed Suzuki-Miyaura catalytic cycle.

Application Note 2: Ligand for Copper-Catalyzed Aerobic Oxidation

The coordination of this compound to a copper(II) salt can generate a catalyst for the aerobic oxidation of substrates like catechols. The pyrazole nitrogen and the carboxylate oxygen can act as a bidentate ligand, stabilizing the copper center and facilitating the catalytic cycle.

Representative Data

The following table shows representative data for the copper-catalyzed oxidation of catechol to o-quinone using a hypothetical catalyst with a pyrazole-based ligand, based on literature for similar systems.[5]

EntryLigand/Copper RatioSolventVmax (µmol L⁻¹ min⁻¹)Km (mol L⁻¹)
11:1Methanol41.670.02
22:1Methanol38.500.025
31:1Ethanol35.210.03
41:1Acetonitrile25.150.04
Experimental Protocol: General Procedure for Catechol Oxidation

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Catechol

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Solution Preparation: Prepare a stock solution of the in situ catalyst by dissolving this compound (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in methanol (10 mL).

  • Substrate Solution Preparation: Prepare a stock solution of catechol (1.0 M) in methanol.

  • Kinetic Measurement: In a quartz cuvette, place 2.9 mL of methanol. Add 0.1 mL of the catalyst solution.

  • Initiate the reaction by adding a small aliquot of the catechol stock solution to achieve the desired initial concentration (e.g., 0.01 M).

  • Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the formation of o-quinone by measuring the increase in absorbance at its λmax (around 390-400 nm) over time.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. Repeat the experiment with varying substrate concentrations to determine the kinetic parameters (Vmax and Km).

Experimental Workflow

Oxidation_Workflow cluster_prep Solution Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Analysis Ligand This compound Catalyst_sol Catalyst Stock Solution Ligand->Catalyst_sol Cu_source Cu(OAc)₂·H₂O Cu_source->Catalyst_sol Solvent_prep Methanol Solvent_prep->Catalyst_sol Substrate_sol Catechol Stock Solution Solvent_prep->Substrate_sol Cuvette Quartz Cuvette Catalyst_sol->Cuvette Substrate_sol->Cuvette Inject to start Spectrophotometer UV-Vis Spectrophotometer Cuvette->Spectrophotometer Monitor Absorbance Rate_calc Calculate Initial Rate Spectrophotometer->Rate_calc Kinetics Determine Vmax & Km Rate_calc->Kinetics

Caption: Workflow for kinetic analysis of catechol oxidation.

Conclusion

This compound presents a promising scaffold for the development of novel catalysts. The protocols and data provided herein, based on analogous systems, offer a solid foundation for researchers to explore its potential in palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions. Further investigation is warranted to synthesize and characterize the corresponding metal complexes and evaluate their catalytic efficacy.

References

Application Notes and Protocols for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a versatile ligand in coordination chemistry. The protocols detailed below are based on established methodologies for similar pyrazole-based ligands and offer a starting point for the development of novel catalysts and therapeutic agents.

Ligand Synthesis

The synthesis of this compound can be achieved in a two-step process, commencing with the synthesis of the corresponding amide precursor, followed by hydrolysis.

Protocol 1.1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

This protocol is adapted from the synthesis of the amide precursor.

Materials:

  • 3,5-dimethylpyrazole

  • Acrylamide

  • Sodium hydroxide (NaOH)

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of 3,5-dimethylpyrazole (40 mmol), sodium hydroxide (5 mmol), and 100 ml of DMF is stirred and heated to 100°C (373 K).

  • A solution of acrylamide (40 mmol) in 20 ml of DMF is added dropwise to the heated mixture.

  • The reaction mixture is maintained at 100°C for 6 hours.

  • After cooling to room temperature, the mixture is filtered.

  • DMF is removed from the filtrate by vacuum distillation to yield the crude 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 1.2: Hydrolysis to this compound

This protocol outlines a general method for the alkaline hydrolysis of N-substituted amides.[1]

Materials:

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

  • Sodium hydroxide (NaOH)

  • Methanol

  • Dichloromethane or Dioxane

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve the 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide in a 1:9 mixture of methanol and dichloromethane (or dioxane).

  • Add an excess of sodium hydroxide.

  • Stir the mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).

  • After completion, neutralize the reaction mixture and then acidify with HCl to precipitate the carboxylic acid.

  • The product can be isolated by filtration and purified by recrystallization.

Application in Catalysis: Biomimetic Catechol Oxidation

Copper complexes of pyrazole-containing ligands have demonstrated significant catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the enzyme catechol oxidase.[2][3]

Protocol 2.1: In Situ Formation of the Copper(II) Catalyst and Catalytic Oxidation of Catechol

This protocol describes the in situ preparation of a copper(II) complex with this compound and its use in the catalytic oxidation of catechol.[4][5]

Materials:

  • This compound (Ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

  • Catechol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the ligand, copper(II) acetate, and catechol in methanol.

  • To a quartz cuvette, add the ligand solution and the copper(II) acetate solution to form the complex in situ.

  • Initiate the catalytic reaction by adding the catechol solution to the cuvette.

  • Monitor the progress of the oxidation by recording the increase in absorbance of the o-quinone product at its characteristic wavelength (around 390-400 nm) over time using a UV-Vis spectrophotometer.[4][5]

  • The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

Data Presentation:

The catalytic activity can be quantified by determining the initial rate of the reaction under various conditions. The results can be tabulated for easy comparison.

Catalyst System (Ligand:Cu(II))SubstrateSolventInitial Rate (μmol L⁻¹ min⁻¹)
Ligand:Cu(OAc)₂CatecholMethanolTo be determined experimentally

Note: The optimal ligand-to-metal ratio and reaction conditions should be determined experimentally.

Experimental Workflow for Catalytic Catechol Oxidation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ligand_sol Ligand Solution In_situ In situ Complex Formation Ligand_sol->In_situ Cu_sol Cu(II) Solution Cu_sol->In_situ Catechol_sol Catechol Solution Oxidation Catalytic Oxidation Catechol_sol->Oxidation In_situ->Oxidation UV_Vis UV-Vis Monitoring Oxidation->UV_Vis Data Data Analysis UV_Vis->Data

Workflow for Catechol Oxidation.

Application in Drug Development: Anticancer Activity

Metal complexes of pyrazole derivatives have shown promise as anticancer agents.[6][7] The cytotoxic activity of metal complexes of this compound can be evaluated against various cancer cell lines using the MTT assay.

Protocol 3.1: Synthesis of a Metal Complex (e.g., Palladium(II) Complex)

This is a general protocol for the synthesis of a palladium(II) complex.

Materials:

  • This compound (Ligand)

  • Palladium(II) chloride (PdCl₂)

  • Appropriate solvent (e.g., acetone, methanol)

Procedure:

  • Dissolve the ligand in the chosen solvent.

  • Add a solution of PdCl₂ in the same solvent to the ligand solution in a 2:1 ligand-to-metal molar ratio.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • The resulting complex can be isolated by filtration or evaporation of the solvent.

  • Purify the complex by recrystallization.

Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol provides a general procedure for assessing the anticancer activity of the synthesized metal complexes.[6][7][8]

Materials:

  • Synthesized metal complex

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized metal complex and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Data Presentation:

The anticancer activity is typically presented as IC₅₀ values.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
LigandMCF-748To be determined
Pd(II) ComplexMCF-748To be determined
LigandHeLa48To be determined
Pd(II) ComplexHeLa48To be determined

Note: The specific conditions for the MTT assay may need to be optimized for different cell lines and compounds.

Signaling Pathway for Apoptosis Induction by Metal Complexes

G Metal_Complex Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Metal_Complex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis Induction Pathway.

Conclusion

This compound is a promising ligand for the development of novel metal-based catalysts and anticancer agents. The protocols provided herein offer a foundation for researchers to explore its coordination chemistry and evaluate its potential in various applications. Further optimization of reaction conditions and in-depth characterization of the resulting metal complexes will be crucial for unlocking the full potential of this versatile ligand.

References

Application Notes and Protocols for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 3,5-dimethylpyrazole, followed by a Michael addition to an acrylate derivative.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, this compound, incorporates a pyrazole nucleus and a propanoic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The protocol outlined below is based on established chemical transformations, ensuring a reliable and reproducible synthetic route.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 3,5-dimethylpyrazole: This is achieved through the condensation reaction of acetylacetone and hydrazine hydrate.

  • Synthesis of this compound: This step involves the aza-Michael addition of 3,5-dimethylpyrazole to ethyl acrylate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 3,5-dimethylpyrazole

This procedure is adapted from the well-established Knorr pyrazole synthesis.[1][2][3]

Materials and Reagents:

  • Acetylacetone

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • n-Hexane

  • Distilled water

  • Ice bath

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate in ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetylacetone dropwise to the cooled solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 1-2 hours.

  • After reflux, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • To the resulting oil, add n-hexane and gently warm to dissolve the product.

  • Cool the solution in an ice bath or refrigerator to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, washing with a small amount of cold n-hexane.

  • Dry the product under vacuum to obtain 3,5-dimethylpyrazole.

Data Presentation:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Acetylacetone100.120.110.0 g (9.8 mL)
Hydrazine hydrate (80%)50.060.16.25 g (6.1 mL)
Ethanol46.07-50 mL
n-Hexane86.18-~30 mL
Product
3,5-dimethylpyrazole96.13Theoretical Yield: 9.61 g-
Part 2: Synthesis of this compound

This procedure is based on the principles of aza-Michael addition.[4][5][6]

Materials and Reagents:

  • 3,5-dimethylpyrazole

  • Ethyl acrylate

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) (1M solution)

  • Dichloromethane (or ethyl acetate)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 2a: Michael Addition

  • In a 100 mL round-bottom flask, dissolve 3,5-dimethylpyrazole in anhydrous ethanol.

  • Add a catalytic amount of a base such as sodium ethoxide.

  • To this solution, add ethyl acrylate dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., 1M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate into dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.

Step 2b: Hydrolysis

  • Dissolve the crude ester from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
3,5-dimethylpyrazole96.130.054.81 g
Ethyl acrylate100.120.066.01 g (6.6 mL)
Sodium ethoxide68.05catalytic~0.1 g
Ethanol (anhydrous)46.07-40 mL
Sodium hydroxide40.000.14.0 g
Product
This compound182.21Theoretical Yield: 9.11 g-

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 3,5-dimethylpyrazole cluster_part2 Part 2: Synthesis of the Final Product P1_Start Acetylacetone + Hydrazine Hydrate in Ethanol P1_Cool Cool to 0-5 °C P1_Start->P1_Cool P1_Add Dropwise Addition P1_Cool->P1_Add P1_Reflux Reflux for 1-2 hours P1_Add->P1_Reflux P1_Evap Evaporate Solvent P1_Reflux->P1_Evap P1_Crystallize Crystallize from n-Hexane P1_Evap->P1_Crystallize P1_Filter Filter and Dry P1_Crystallize->P1_Filter P1_Product 3,5-dimethylpyrazole P1_Filter->P1_Product P2_Start 3,5-dimethylpyrazole + Ethyl Acrylate in Ethanol P1_Product->P2_Start P2_Base Add Base (e.g., NaOEt) P2_Start->P2_Base P2_Reflux Reflux for 4-6 hours P2_Base->P2_Reflux P2_Workup1 Neutralize and Extract P2_Reflux->P2_Workup1 P2_Ester Crude Ester Intermediate P2_Workup1->P2_Ester P2_Hydrolysis Hydrolyze with NaOH P2_Ester->P2_Hydrolysis P2_Acidify Acidify with HCl P2_Hydrolysis->P2_Acidify P2_Filter Filter and Dry P2_Acidify->P2_Filter P2_Product This compound P2_Filter->P2_Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactions

Reaction_Scheme Reactant1 Acetylacetone Intermediate 3,5-dimethylpyrazole Reactant1->Intermediate Condensation Reactant2 Hydrazine Hydrate Reactant2->Intermediate Condensation Ester_Intermediate Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Intermediate->Ester_Intermediate Michael Addition Reactant3 Ethyl Acrylate Reactant3->Ester_Intermediate Michael Addition Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Logical flow of the two-step synthesis reaction.

References

Application Notes and Protocols for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3,5-dimethylpyrazole with acrylic acid results in the formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This reaction is an example of an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction in organic synthesis. The resulting product is a valuable building block in medicinal chemistry and drug development, as the pyrazole moiety is a common scaffold in pharmacologically active compounds. These application notes provide detailed protocols for both catalyzed and non-catalyzed methods for this synthesis, along with relevant data and workflow visualizations.

Data Presentation

The following table summarizes various reported and analogous conditions for the aza-Michael addition of pyrazoles to acrylic acid derivatives, providing a comparative overview of different synthetic approaches.

EntryPyrazoleMichael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
13,5-DimethylpyrazoleAcrylamideNaOHDMF100654.7[1]
2PyrazolesCrotonic AcidNoneNone85-903-[2]
3Pyrazolesα,β-unsaturated malonatesCs2CO3 (10 mol%)THF2524up to 94[3]
4ImidazolesMethyl AcrylateNoneNone80->97[4]

Experimental Protocols

Protocol 1: Base-Catalyzed Aza-Michael Addition

This protocol is adapted from a similar reaction with acrylamide and is suitable for a laboratory setting.[1]

Materials:

  • 3,5-Dimethylpyrazole

  • Acrylic Acid

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Dropping funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (1.0 eq) and N,N-dimethylformamide (DMF).

  • Add a catalytic amount of sodium hydroxide (e.g., 0.1 eq).

  • Heat the mixture to 100°C with stirring.

  • In a separate flask, dissolve acrylic acid (1.0 eq) in a minimal amount of DMF.

  • Add the acrylic acid solution dropwise to the heated pyrazole mixture over 30 minutes using a dropping funnel.

  • Maintain the reaction at 100°C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the DMF under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Catalyst-Free Aza-Michael Addition

This protocol is based on the reaction of pyrazoles with crotonic acid and offers a solvent-free and catalyst-free alternative.[2]

Materials:

  • 3,5-Dimethylpyrazole

  • Acrylic Acid

  • Round-bottom flask

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Thermometer

Procedure:

  • In a round-bottom flask, combine 3,5-dimethylpyrazole (1.0 eq) and acrylic acid (1.1 eq).

  • Heat the mixture to 85-90°C with vigorous stirring.

  • Maintain this temperature for 3 hours. The reaction mixture will become a viscous liquid.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product should solidify upon cooling.

  • The crude product can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactant1 3,5-Dimethylpyrazole reaction_step Mixing and Heating reactant1->reaction_step reactant2 Acrylic Acid reactant2->reaction_step catalyst Catalyst (Optional) catalyst->reaction_step solvent Solvent (Optional) solvent->reaction_step workup Solvent Removal / Cooling reaction_step->workup purification Recrystallization workup->purification product This compound purification->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Aza-Michael Addition Signaling Pathway

aza_michael_addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pyrazole 3,5-Dimethylpyrazole (Nucleophile) acrylic_acid Acrylic Acid (Michael Acceptor) pyrazole->acrylic_acid Nucleophilic Attack enolate Enolate Intermediate acrylic_acid->enolate Forms product This compound enolate->product Protonation catalyst Base Catalyst (e.g., NaOH) catalyst->pyrazole Deprotonation proton_source Proton Source (e.g., H2O) proton_source->enolate

Caption: Mechanism of the base-catalyzed aza-Michael addition of 3,5-dimethylpyrazole to acrylic acid.

References

Application Note and Protocol: A Scalable Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules exhibiting a range of biological activities. The development of a robust and scalable synthetic route is crucial for ensuring a reliable supply of this intermediate for research and development purposes. This document provides a detailed, two-step protocol for the large-scale synthesis of this compound, commencing from readily available starting materials. The described method is designed for scalability, making it suitable for industrial production.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Formation of 3,5-dimethylpyrazole: A condensation reaction between acetylacetone and hydrazine.

  • Michael Addition and Hydrolysis: The N-alkylation of 3,5-dimethylpyrazole with ethyl acrylate via a Michael addition, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Protocols

Part 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole intermediate.

Materials:

  • Acetylacetone (pentane-2,4-dione)

  • Hydrazine hydrate (85% solution in water)[1]

  • Methanol

  • Dichloromethane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of acetylacetone (1.00 kg, 10.0 mol) in methanol (2 L) in a 5 L round-bottom flask, slowly add hydrazine hydrate (0.59 kg, 10.0 mol) dropwise at room temperature. The addition is exothermic, and the reaction temperature should be maintained between 25-35 °C.[1]

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (2 L) and water (1 L).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethyl-1H-pyrazole as a white solid.

Part 2: Synthesis of this compound

This protocol details the Michael addition and subsequent hydrolysis to obtain the final product.

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Ethyl acrylate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

Step 2a: Michael Addition

  • In a 5 L round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole (0.96 kg, 10.0 mol) in ethanol (2 L).

  • Add ethyl acrylate (1.10 kg, 11.0 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

Step 2b: Hydrolysis

  • To the crude ester from the previous step, add a solution of sodium hydroxide (0.80 kg, 20.0 mol) in water (2 L).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with ethyl acetate (2 x 1 L) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate will form. Stir the mixture at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration using a Büchner funnel.

  • Wash the solid with cold water (2 x 1 L).

  • Dry the product under vacuum at 50 °C to a constant weight to yield this compound.

Quantitative Data Summary

ParameterPart 1: 3,5-dimethylpyrazole SynthesisPart 2a: Michael AdditionPart 2b: HydrolysisOverall Process
Starting Material Acetylacetone3,5-dimethylpyrazoleEthyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoateAcetylacetone
Molar Ratio (vs SM) Hydrazine: 1.0Ethyl acrylate: 1.1NaOH: 2.0-
Solvent MethanolEthanolWater-
Reaction Temperature 25-35 °CReflux (approx. 78 °C)80 °C-
Reaction Time 2 hours24 hours4 hours-
Expected Yield 90-95%85-90% (for two steps)-76-85%
Product Purity (by NMR) >98%>95%>98%>98%

Visualizations

Synthesis Workflow

G cluster_0 Part 1: Synthesis of 3,5-dimethylpyrazole cluster_1 Part 2: Synthesis of Target Compound A Acetylacetone + Hydrazine Hydrate B Condensation in Methanol (25-35°C, 2h) A->B C Workup & Purification B->C D 3,5-dimethyl-1H-pyrazole C->D E 3,5-dimethyl-1H-pyrazole + Ethyl Acrylate D->E F Michael Addition in Ethanol (Reflux, 24h) E->F G Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (crude) F->G H Hydrolysis with NaOH (80°C, 4h) G->H I Acidification, Precipitation & Filtration H->I J This compound I->J

Caption: Workflow for the large-scale synthesis of the target acid.

References

Application Notes and Protocols: Derivatization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid into amide and ester derivatives for subsequent biological evaluation. The protocols include methodologies for assessing their potential as anticancer and anti-inflammatory agents.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. The modification of a lead compound, such as this compound, through derivatization of its carboxylic acid group into amides and esters is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of novel amide and ester derivatives and provides protocols for their evaluation in relevant bioassays.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize representative quantitative data for pyrazole derivatives, demonstrating their potential in anticancer and anti-inflammatory applications. Note: The data presented below is for structurally related pyrazole compounds and serves as a reference for the potential activity of the derivatives of this compound.

Table 1: Cytotoxicity of Pyrazole Derivatives against Human Cancer Cell Lines

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
PZA-1 N-Aryl Pyrazole-CarboxamideMCF-7 (Breast)1.88Doxorubicin0.95
PZA-2 N-Aryl Pyrazole-CarboxamideB16-F10 (Melanoma)2.12Doxorubicin1.21
PZA-3 3,5-Diaryl PyrazolePC3 (Prostate)9.13Doxorubicin38.02
PZA-4 3,5-Diaryl PyrazoleDU145 (Prostate)12.5Doxorubicin45.21
PZE-1 Pyrazole EsterA549 (Lung)48.05-Fluorouracil15.0

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

Compound IDDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM)
PZI-1 Polysubstituted Pyrazole13.91.797.76Celecoxib0.04
PZI-2 Polysubstituted Pyrazole18.22.517.25Celecoxib0.04
PZI-3 1,3,5-Triaryl Pyrazoline>1008.5>11.7Celecoxib0.04
PZI-4 1,3,5-Triaryl Pyrazoline>10010.2>9.8Celecoxib0.04

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Amide Derivatives of this compound

This protocol describes the synthesis of amide derivatives via an EDC coupling reaction.[1][2]

Materials:

  • This compound

  • Substituted amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the substituted amine (1.1 eq), EDC (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ester Derivatives of this compound

This protocol details the esterification of the carboxylic acid with various alcohols using a mild acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Sulfuric acid (concentrated), catalytic amount

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in the desired alcohol (as solvent, in excess), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica gel if necessary.

  • Confirm the structure of the purified ester by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized pyrazole derivatives (dissolved in DMSO to prepare stock solutions)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. After 24 hours, replace the medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 4: In Vitro Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This protocol is for determining the inhibitory activity of the synthesized compounds against cyclooxygenase enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized pyrazole derivatives

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Assay buffer

  • EIA detection kit for Prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Inhibition: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a further 10 minutes at 37°C.

  • Stop Reaction: Add a stop solution (e.g., 1 M HCl) to terminate the reaction.

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration compared to the control (no inhibitor). Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration. Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Visualizations

experimental_workflow cluster_synthesis Derivatization cluster_bioassay Biological Evaluation start This compound amide Amide Synthesis (EDC, DMAP) start->amide ester Esterification (Acid Catalyst) start->ester derivatives Amide & Ester Derivatives amide->derivatives ester->derivatives cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity anti_inflammatory Anti-inflammatory Assay (COX Inhibition) derivatives->anti_inflammatory data_analysis Data Analysis (IC50, Selectivity) cytotoxicity->data_analysis anti_inflammatory->data_analysis

Caption: Experimental workflow for synthesis and bioassays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus receptor Receptor (e.g., TLR, TNFR) ras Ras receptor->ras ikk IKK receptor->ikk pyrazole Pyrazole Derivative mek MEK pyrazole->mek inhibits pyrazole->ikk inhibits raf Raf ras->raf raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 ikb IκB ikk->ikb phosphorylates (inhibition) nfkb NF-κB ikb->nfkb inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc gene_expression Gene Expression (Inflammation, Proliferation) ap1->gene_expression nfkb_nuc->gene_expression

References

Application Notes and Protocols: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, hereafter referred to as HDMPPA, is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its structure uniquely combines a pyrazole ring, which is an excellent coordinating moiety for a wide range of metal ions, with a flexible propanoic acid arm. This carboxylic acid group can also participate in coordination, act as a proton-responsive site, or serve as a point for further functionalization.

The presence of two distinct coordinating groups (the pyrazole nitrogen and the carboxylate oxygen) allows HDMPPA to act as a multidentate ligand, forming stable mononuclear, binuclear, or polynuclear complexes.[1][2] The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of ancillary ligands. The resulting metal complexes exhibit a diverse range of properties and have shown potential in various applications, including luminescent materials, catalysis, and bioinorganic chemistry.[2][3][4] This document provides an overview of the coordination chemistry of HDMPPA and detailed protocols for its synthesis and the preparation of its metal complexes.

Synthesis of this compound (HDMPPA)

The synthesis of HDMPPA is typically achieved through a Michael addition reaction between 3,5-dimethylpyrazole and an acrylate derivative, followed by hydrolysis. This is a robust and high-yielding method.

Experimental Protocol: Synthesis of HDMPPA

Materials:

  • 3,5-dimethylpyrazole

  • Ethyl acrylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1 equivalent) in ethanol.

    • Add a catalytic amount of a strong base (e.g., sodium ethoxide) to the solution.

    • To this stirring solution, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.

    • Heat the mixture to reflux for another 4-6 hours to hydrolyze the ester.

  • Work-up and Purification:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 3-4 with concentrated HCl while cooling in an ice bath. A white precipitate of HDMPPA will form.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the final product under vacuum.

cluster_reactants Reactants cluster_steps Reaction Steps 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Michael Addition Michael Addition 3,5-Dimethylpyrazole->Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael Addition Hydrolysis Hydrolysis Michael Addition->Hydrolysis NaOH, H₂O Product HDMPPA Hydrolysis->Product HCl (acidification)

Caption: Synthesis of HDMPPA via Michael addition and subsequent hydrolysis.

Coordination Chemistry and Application Notes

HDMPPA is a versatile ligand capable of coordinating to a variety of metal ions, including transition metals and lanthanides. The coordination typically involves the pyridinic nitrogen atom of the pyrazole ring and one or both oxygen atoms of the carboxylate group.

Transition Metal Complexes

Complexes of HDMPPA and similar pyrazole-based ligands with transition metals such as copper(II), manganese(II), and ruthenium(II) have been synthesized and characterized.[5] These complexes often exhibit interesting structural and electronic properties with potential applications in catalysis and materials science.[1][3]

Application Note: Catalysis Pyrazole-containing ligands are known to form stable complexes that can act as catalysts for various organic transformations.[3] For example, copper(II) complexes with pyrazole-derived ligands have been investigated for their catalytic activity in oxidation reactions. The steric and electronic properties of the ligand can be tuned to influence the catalytic efficiency and selectivity of the metal center.

cluster_complex Coordination Complex M Metal Ion (e.g., Cu²⁺) Complex [M(DMPPA)₂] M->Complex L1 HDMPPA L1->M L2 HDMPPA L2->M

Caption: General coordination scheme of HDMPPA with a metal ion.

Lanthanide Complexes

The coordination of HDMPPA to lanthanide ions (Ln³⁺) is of particular interest due to the potential for creating highly luminescent materials. Lanthanide ions themselves have weak absorption cross-sections, but when coordinated to a suitable organic ligand (an "antenna"), they can be efficiently sensitized.

Application Note: Luminescent Materials Europium(III) and Terbium(III) complexes of HDMPPA are expected to exhibit strong, characteristic red and green luminescence, respectively. The pyrazole ring of the HDMPPA ligand can absorb UV light and efficiently transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This process is known as the "antenna effect". These materials have potential applications in lighting, displays, and bio-imaging. The luminescence quantum yield of Eu(III) complexes can be significant, with values reported for similar complexes being as high as 22%.[6] The strongest emission peak for Eu(III) is typically around 611-620 nm, corresponding to the ⁵D₀ → ⁷F₂ transition.[6][7]

cluster_ligand HDMPPA Ligand (Antenna) cluster_metal Lanthanide Ion (e.g., Eu³⁺) S0 S₀ S1 S₁ S0->S1 UV Excitation T1 T₁ S1->T1 Intersystem Crossing Ln_excited Excited State T1->Ln_excited Energy Transfer Ln_ground Ground State Ln_excited->Ln_ground Luminescence (Visible Light)

Caption: The "antenna effect" in luminescent lanthanide complexes.

Application Note: MRI Contrast Agents Gadolinium(III) complexes are widely used as contrast agents in Magnetic Resonance Imaging (MRI).[4] The effectiveness of a Gd(III) contrast agent is measured by its relaxivity. Gd(III) complexes with ligands containing pyrazole moieties have been synthesized and studied for their relaxivity properties.[4][8] The presence of the pyrazole group can influence the stability and the water exchange rate of the complex, which are key parameters for high relaxivity.[4]

Experimental Protocols for Metal Complexes

General Workflow

cluster_synthesis Synthesis cluster_characterization Characterization Reactants Ligand (HDMPPA) + Metal Salt Reaction Reaction in Suitable Solvent Reactants->Reaction Isolation Isolation of Crude Product (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct Pure Complex Purification->FinalProduct Spectroscopy Spectroscopy (IR, NMR, UV-Vis) Xray Single-Crystal X-ray Diffraction Analysis Elemental Analysis FinalProduct->Spectroscopy FinalProduct->Xray FinalProduct->Analysis

Caption: General workflow for the synthesis and characterization of metal complexes.

Protocol: Synthesis of a Cu(II)-HDMPPA Complex

This protocol is a general procedure for the synthesis of a copper(II) complex. The exact stoichiometry and reaction conditions may need to be optimized.

Materials:

  • This compound (HDMPPA)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve HDMPPA (2 equivalents) in hot methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in methanol.

  • Add the copper(II) solution dropwise to the stirring ligand solution. A color change should be observed, and a precipitate may form.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold methanol and then with diethyl ether.

  • Dry the complex in a desiccator. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate.

Protocol: Synthesis of a Eu(III)-HDMPPA Complex

This protocol describes a general method for preparing a luminescent europium(III) complex.

Materials:

  • This compound (HDMPPA)

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Ethanol

  • Triethylamine (or another suitable base)

Procedure:

  • Dissolve HDMPPA (3 equivalents) in ethanol.

  • Add triethylamine (3 equivalents) to the solution to deprotonate the carboxylic acid.

  • In a separate flask, dissolve EuCl₃·6H₂O (1 equivalent) in ethanol.

  • Slowly add the europium(III) solution to the ligand solution with vigorous stirring. A white precipitate of the complex should form immediately.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product repeatedly with ethanol to remove any unreacted starting materials and triethylammonium chloride.

  • Dry the resulting white powder under vacuum.

Data Presentation

Spectroscopic Data

The following table summarizes typical spectroscopic data for HDMPPA and its metal complexes. Exact values may vary depending on the specific complex and the solvent used.

Compound/ComplexKey IR Bands (cm⁻¹)¹H NMR Chemical Shifts (δ, ppm)
HDMPPA ~1720 (C=O, acid), ~2900-3100 (O-H, acid)~2.2 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~2.8 (t, 2H, CH₂), ~4.2 (t, 2H, CH₂), ~5.8 (s, 1H, pyrazole-H)
[Cu(DMPPA)₂] ~1600 (COO⁻, asymm.), ~1400 (COO⁻, symm.)Paramagnetically broadened signals
[Eu(DMPPA)₃] ~1580 (COO⁻, asymm.), ~1410 (COO⁻, symm.)Shifted and broadened signals due to paramagnetic Eu³⁺
Luminescence Data for a Representative Eu(III) Complex

The photophysical properties of a typical Eu(III) complex with a pyrazole-based ligand are presented below. Data is based on values reported for similar systems.[6][7][9]

ParameterValue
Excitation Maximum (λ_ex) ~345 nm
Emission Maxima (λ_em) ~578 nm (⁵D₀→⁷F₀), ~592 nm (⁵D₀→⁷F₁), ~613 nm (⁵D₀→⁷F₂) , ~650 nm (⁵D₀→⁷F₃), ~702 nm (⁵D₀→⁷F₄)
Luminescence Lifetime (τ) 0.5 - 1.5 ms
Quantum Yield (Φ) Up to 22% (can be higher with co-ligands)[6]
Crystallographic Data

The following table presents selected bond lengths for a hypothetical Cu(II) complex with the deprotonated form of HDMPPA (DMPPA⁻), based on data from similar structures.[10]

BondBond Length (Å)
Cu-N (pyrazole) 1.95 - 2.05
Cu-O (carboxylate) 1.90 - 2.00
N-N (pyrazole) 1.34 - 1.38
C=O (carboxylate) 1.25 - 1.28

Conclusion

This compound is a highly adaptable ligand for the synthesis of a wide array of coordination complexes. Its straightforward synthesis and versatile coordinating ability make it a valuable building block in the design of functional molecular materials. The transition metal complexes show promise in catalysis, while the lanthanide complexes, particularly those of europium(III), are excellent candidates for advanced luminescent materials. Further research into the biological applications of these complexes, such as for MRI contrast agents or as potential therapeutics, is a promising avenue for future investigations. The protocols and data provided herein serve as a comprehensive guide for researchers entering this exciting area of coordination chemistry.

References

Application Note & Protocol: Quantification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The described method is intended for use by researchers, scientists, and drug development professionals. While a specific validated method for this exact compound is not widely published, the following protocol is based on established and validated methods for structurally similar small molecules, including pyrazole and propanoic acid derivatives.

Principle of the Method

This method utilizes the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The analyte is first separated from the sample matrix using reversed-phase high-performance liquid chromatography (HPLC). Following chromatographic separation, the compound is ionized, and specific precursor-to-product ion transitions are monitored using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach ensures high specificity and allows for accurate quantification even at low concentrations.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this analytical method, based on typical results for similar compounds.

ParameterExpected Value
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Linearity Range1.0 - 1000 ng/mL (r² > 0.99)
Accuracy85% - 115%
Precision (RSD)< 15%
Recovery> 85%
Matrix EffectMinimal

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Control matrix (e.g., plasma, tissue homogenate)

2. Instrumentation

  • HPLC system capable of binary gradient elution

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner.

  • Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations.

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the sample (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions

  • LC Conditions:

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5-95% B

      • 2.5-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by direct infusion of the reference standard. A hypothetical transition could be m/z 169.1 -> 110.1 for the analyte.

    • Ion Source Temperature: 500°C

    • Collision Gas: Argon

6. Method Validation

The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA, EMA). Validation should include assessments of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery and Matrix Effects

  • Stability (freeze-thaw, bench-top, long-term)

Visualizations

Analytical_Workflow Sample Sample Collection (e.g., Plasma) Spiking Spike with Internal Standard Sample->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection HPLC HPLC Separation (C18 Column) LC_Injection->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Detection MRM Detection MS->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification.

Application Note: HPLC Analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This pyrazole derivative is of interest in pharmaceutical research, and a reliable analytical method is crucial for its characterization, purity assessment, and pharmacokinetic studies.

Introduction

This compound is a carboxylic acid derivative containing a pyrazole ring. The accurate determination of its concentration and purity is essential during drug discovery and development. The reverse-phase HPLC (RP-HPLC) method detailed below provides a robust and reliable approach for the analysis of this compound. The method utilizes a C18 stationary phase with an acidic mobile phase to ensure good peak shape and retention of the acidic analyte.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of solutions, instrument setup, and analysis.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic acid (LC-MS grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 15 minutes

Table 1: HPLC Instrumentation and Conditions

Gradient Elution Program

A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected performance characteristics of this HPLC method.

Method Validation Summary
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Retention Time Approximately 6.5 minutes (can vary)

Table 3: Summary of Method Validation Parameters

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (%RSD) < 1.0%

Table 4: System Suitability Criteria

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_results Results prep_mobile_phase Prepare Mobile Phases (A and B) instrument_setup HPLC System Setup (Column, Temp, Flow Rate) prep_mobile_phase->instrument_setup prep_standards Prepare Standard Solutions injection Inject Standards & Samples prep_standards->injection prep_samples Prepare Sample Solutions prep_samples->injection equilibration System Equilibration instrument_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition integration Peak Integration data_acquisition->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte integration->quantification calibration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for the reliable and accurate quantification of this compound. The use of a C18 column with a formic acid-modified mobile phase provides good chromatographic performance. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound. Method validation should be performed in the respective laboratory to ensure its suitability for the intended purpose.

Application Notes and Protocols for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide range of biological targets.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] Many of these effects are achieved through the specific inhibition of protein kinases, which are critical regulators of cellular processes.[5][6][7]

This document provides detailed application notes and experimental protocols for the initial biological characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as "Compound X"), a novel pyrazole derivative. The proposed workflow is designed to efficiently screen for potential anticancer activity and elucidate its mechanism of action, focusing on its potential as a kinase inhibitor.

Proposed Experimental Workflow

A logical and stepwise approach is recommended to characterize the biological activity of Compound X. The workflow begins with a broad assessment of its effect on cancer cell proliferation, followed by a more focused investigation into its potential molecular targets, and finally, confirmation of its impact on cellular signaling pathways.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action A Antiproliferative Assay (e.g., MTT or CellTiter-Glo) Screen against a panel of cancer cell lines B Broad Kinase Profiling Screen against a large panel of kinases (e.g., 96-well radiometric or ADP-Glo assay) A->B If IC50 < 10 µM D IC50 Determination Confirm potency against specific 'hit' kinases B->D Identify 'hits' (% Inhibition > 50%) C Cell-Based Pathway Analysis (e.g., Western Blot or ELISA) Validate inhibition of downstream targets D->C Select potent 'hit' (e.g., mTOR)

Caption: High-level workflow for characterizing Compound X.

Protocol 1: In Vitro Antiproliferative Assay

This protocol determines the concentration of Compound X that inhibits the proliferation of a panel of cancer cell lines by 50% (IC50). The CellTiter-Glo® Luminescent Cell Viability Assay is described here, which quantifies ATP as an indicator of metabolically active cells.[8]

Materials:

  • Compound X, dissolved in DMSO to create a 10 mM stock solution.

  • Cancer cell lines of interest (e.g., MCF-7, PC-3, A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile, opaque-walled 96-well microplates.

  • CellTiter-Glo® Reagent (Promega).

  • Multichannel pipette.

  • Luminometer.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of Compound X in culture medium. A typical starting concentration is 100 µM, with 1:3 serial dilutions down to the low nanomolar range. Include a vehicle control (DMSO only) and a no-cell control (medium only).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Development:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-cell control) from all other readings.

    • Normalize the data by setting the vehicle control as 100% viability.

    • Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation

Table 1: Hypothetical antiproliferative activity (IC50) of Compound X against various human cancer cell lines.

Cell Line Tissue of Origin IC50 (µM)
MCF-7 Breast Cancer 2.5
PC-3 Prostate Cancer 1.8
A549 Lung Cancer 5.2
U-87 MG Glioblastoma 3.1

| HCT116 | Colon Cancer | 4.6 |

Protocol 2: Kinase Inhibition Profiling Assay

Based on the promising antiproliferative activity, this protocol outlines a method to screen Compound X against a panel of protein kinases to identify potential molecular targets. The ADP-Glo™ Kinase Assay is a universal platform that measures the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase panel of interest (e.g., KinomeScan® or a custom panel).

  • Compound X at a fixed screening concentration (e.g., 10 µM).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Appropriate kinase-specific substrates and buffers.

  • White, low-volume 384-well assay plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the kinase, its specific substrate, and ATP in the appropriate kinase buffer.

  • Compound Addition: Add Compound X (e.g., 50 nL of a 1 mM stock for a 10 µM final concentration) to the test wells. Add DMSO vehicle to control wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a luminometer. The signal correlates directly with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for Compound X relative to the vehicle (DMSO) control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

Hypothetical Data Presentation

Table 2: Hypothetical kinase inhibition profile of Compound X (screened at 10 µM).

Kinase Target % Inhibition
AKT1 25%
CDK2/CycA 15%
EGFR 12%
mTOR 92%
PI3Kα 85%
MEK1 8%

| VEGFR2 | 18% |

Table 3: Hypothetical IC50 values of Compound X against selected 'hit' kinases.

Kinase Target IC50 (nM)
mTOR 85

| PI3Kα | 210 |

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] The hypothetical screening data suggests that Compound X may inhibit mTOR and PI3Kα, key components of this pathway.

G cluster_0 Cell Membrane RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Protein Synthesis & Cell Proliferation S6K1->Proliferation EIF4EBP1->Proliferation releases inhibition Inhibitor Compound X Inhibitor->PI3K Inhibitor->mTORC1

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Protocol 3: Western Blot Analysis for mTOR Pathway Inhibition

This protocol validates the inhibition of the mTOR signaling pathway in cells by measuring the phosphorylation status of its downstream effectors, such as S6K1 and 4E-BP1. A decrease in the phosphorylation of these proteins upon treatment with Compound X would confirm its mechanism of action.

Materials:

  • PC-3 cells (or another sensitive cell line).

  • Compound X.

  • Complete culture medium and serum-free medium.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Seed PC-3 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.

  • Compound Incubation: Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-S6K1) and a loading control (e.g., anti-β-actin).

Hit Prioritization Logic

The data gathered from these assays can be used to prioritize compounds for further development, such as lead optimization and in vivo studies.

G A Antiproliferative IC50 < 10 µM? B Kinase Inhibition > 50% at 10 µM? A->B Yes E Deprioritize or Re-evaluate Target A->E No C Pathway Confirmed in Cells? B->C Yes B->E No (Off-target effect?) D Prioritize for Lead Optimization C->D Yes C->E No (Assay artifact?)

References

Functionalization of the Carboxylic Acid Group of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid moiety of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This versatile building block is of significant interest in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below cover common and robust methods for amide bond formation, esterification, and reduction of the carboxylic acid.

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a cornerstone of drug discovery, enabling the introduction of a wide array of functional groups and modulating the physicochemical properties of the parent molecule.

Synthesis of the Primary Amide: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

A direct synthesis of the primary amide has been reported via the reaction of 3,5-dimethylpyrazole with acrylamide. This method offers a straightforward route to the primary amide derivative.

Table 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Reactant 1Reactant 2BaseSolventTemperatureTimeYield (%)
3,5-dimethylpyrazoleAcrylamideSodium HydroxideDMF373 K6 h54.7
  • A mixture of 3,5-dimethylpyrazole (3.845 g, 40 mmol) and sodium hydroxide (0.2 g, 5 mmol) in N,N-dimethylformamide (DMF) (100 ml) is stirred and heated to 373 K.

  • A solution of acrylamide (2.843 g, 40 mmol) in DMF (20 ml) is added dropwise to the heated mixture.

  • The reaction is maintained at 373 K for 6 hours.

  • After 6 hours, heating is discontinued, and the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is filtered.

  • DMF is removed from the filtrate by vacuum distillation to yield the crude product.

  • The analytically pure N-pyrazolylpropanamide can be obtained (3.66 g, 54.7% yield).

  • Recrystallization from an ethanol solution can be performed to obtain colorless single crystals suitable for X-ray diffraction analysis.

General Protocol for Amide Coupling with Primary and Secondary Amines using Carbodiimide Chemistry

For the synthesis of a diverse library of amide derivatives, the activation of the carboxylic acid with a coupling agent followed by reaction with a primary or secondary amine is the most versatile approach. A widely used and reliable method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt).

Table 2: Representative Conditions for EDC/HOBt Mediated Amide Coupling

Carboxylic AcidAmineCoupling ReagentAdditiveBaseSolventTemperatureTime (h)Typical Yield (%)
This compoundR1R2NHEDCHOBtDIPEA or Et3NDCM or DMFRoom Temp.12-2460-95

Note: R1 and R2 can be hydrogen, alkyl, aryl, or part of a heterocyclic ring.

  • To a solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq.).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Esterification

Esterification of the carboxylic acid can be achieved through several methods. The Fischer-Speier esterification is a classic and cost-effective method for simple alcohols.

General Protocol for Fischer-Speier Esterification

This method is suitable for the synthesis of simple alkyl esters, such as the methyl or ethyl ester.

Table 3: Representative Conditions for Fischer-Speier Esterification

Carboxylic AcidAlcoholCatalystTemperatureTime (h)Typical Yield (%)
This compoundMethanol or EthanolConc. H2SO4 (cat.)Reflux4-2470-90
  • Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Reduction of the Carboxylic Acid to a Primary Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol, using a strong reducing agent such as lithium aluminum hydride (LiAlH4).

General Protocol for Reduction with Lithium Aluminum Hydride (LiAlH4)

Table 4: Representative Conditions for LiAlH4 Reduction

Carboxylic AcidReducing AgentSolventTemperatureTime (h)Typical Yield (%)
This compoundLiAlH4Anhydrous THF or Diethyl Ether0 °C to Room Temp.2-670-90

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF) or diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams (Fieser workup).

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Visualization of Experimental Workflows

Functionalization_Workflow cluster_amide Amide Formation cluster_ester Esterification cluster_reduction Reduction start This compound amide_coupling Amide Coupling (EDC, HOBt, Amine) start->amide_coupling primary_amide Primary Amide Synthesis (Acrylamide Route) start->primary_amide fischer Fischer Esterification (Alcohol, H+) start->fischer reduction Reduction (LiAlH4) start->reduction amide_product Amide Derivatives amide_coupling->amide_product primary_amide->amide_product ester_product Ester Derivatives fischer->ester_product alcohol_product Primary Alcohol reduction->alcohol_product

Caption: General workflows for the functionalization of the carboxylic acid.

Amide_Coupling_Pathway carboxylic_acid Carboxylic Acid active_ester Active HOBt Ester Intermediate carboxylic_acid->active_ester + EDC, HOBt edc EDC hobt HOBt amine Amine (R1R2NH) amide Amide Product active_ester->amide + Amine

Caption: Signaling pathway for EDC/HOBt mediated amide coupling.

Application Notes and Protocols: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid as a versatile intermediate in pharmaceutical research and development. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, and its derivatives are continually explored for novel therapeutic activities.[1][2][3][4] This document outlines the synthesis of the title compound and its subsequent use in the preparation of pyrazole carboxamide libraries for biological screening.

Synthesis of this compound

The synthesis of this compound can be achieved via a Michael addition reaction. This approach is analogous to the synthesis of the corresponding propanamide, where 3,5-dimethylpyrazole is reacted with an acrylic acid derivative.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Intermediate cluster_final_product Final Product reactant1 3,5-Dimethylpyrazole intermediate Ethyl 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanoate reactant1->intermediate + Ethyl Acrylate Base Catalyst reactant2 Ethyl Acrylate product This compound intermediate->product Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: Synthesis of the title compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below.

Parameter Value/Description
Reactants 3,5-Dimethylpyrazole, Ethyl Acrylate
Catalyst Sodium Ethoxide (catalytic amount)
Solvent Anhydrous Ethanol
Reaction Temperature Reflux
Reaction Time 4-6 hours (monitored by TLC)
Work-up 1. Neutralization with dilute HCl. 2. Extraction with Ethyl Acetate. 3. Washing of organic layer with brine. 4. Drying over anhydrous Na2SO4. 5. Concentration under reduced pressure.
Purification Column chromatography on silica gel.
Hydrolysis The resulting ester is refluxed with aqueous NaOH in Ethanol, followed by acidification with HCl to precipitate the carboxylic acid.

Application in the Synthesis of Pyrazole Carboxamide Libraries

A primary application of this compound is its use as a building block for the synthesis of diverse pyrazole carboxamide libraries. Carboxamide derivatives of pyrazole have shown a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[1][2][3][6] The propanoic acid moiety serves as a handle for coupling with a variety of amines to generate a library of N-substituted propanamides.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product N-substituted 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanamide reactant1->product + R1R2NH Coupling Agent (e.g., EDC/HOBt) reactant2 Primary or Secondary Amine (R1R2NH)

Caption: Amide bond formation workflow.

Experimental Protocol for Amide Coupling:

This protocol outlines a general procedure for the synthesis of a pyrazole carboxamide derivative.

Parameter Value/Description
Reactants This compound, desired amine
Coupling Agents EDC (1.2 eq.), HOBt (1.2 eq.)
Base DIPEA (2.0 eq.)
Solvent Anhydrous DMF or DCM
Reaction Temperature 0 °C to room temperature
Reaction Time 12-24 hours (monitored by TLC)
Work-up 1. Dilution with water. 2. Extraction with Ethyl Acetate. 3. Washing of organic layer with dilute aqueous LiCl, saturated aqueous NaHCO3, and brine. 4. Drying over anhydrous Na2SO4. 5. Concentration under reduced pressure.
Purification Column chromatography on silica gel or preparative HPLC.

Data Presentation: Representative Amine Reactants for Library Synthesis

Amine Structure Potential Therapeutic Area of Resulting Amide
AnilineC₆H₅NH₂Anti-inflammatory, Anticancer
BenzylamineC₆H₅CH₂NH₂CNS disorders, Antimicrobial
MorpholineC₄H₉NOAnticancer, Antibacterial
PiperidineC₅H₁₁NVarious, depending on further substitution
4-SulfonamidobenzylamineH₂NSO₂C₆H₄CH₂NH₂Carbonic Anhydrase Inhibitors[2]

Logical Workflow for Drug Discovery

The following diagram illustrates the logical workflow from the synthesis of the pyrazole propanoic acid intermediate to the identification of potential drug candidates.

G A Synthesis of 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid B Amide Coupling with Diverse Amine Library A->B C Purification and Characterization of Carboxamide Library B->C D High-Throughput Biological Screening C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F G Preclinical Development F->G

Caption: Drug discovery workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the synthesis of 3,5-dimethylpyrazole, followed by a Michael addition reaction with an acrylic acid derivative. If an acrylate ester is used, a final hydrolysis step is required to yield the desired carboxylic acid.

Q2: How can I selectively synthesize the N1-alkylated isomer over the N2-isomer?

A2: Regioselectivity is a critical challenge in the N-alkylation of unsymmetrical pyrazoles. To favor the desired N1-alkylation product, several factors can be controlled. Steric hindrance plays a key role; the methyl groups at the 3 and 5 positions of the pyrazole ring sterically hinder the N2 position, making the N1 position more accessible for alkylation. The choice of solvent and base is also crucial. Polar aprotic solvents like DMF and DMSO, in combination with bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), have been shown to favor N1-alkylation.[1][2]

Q3: What are the main challenges I might face during this synthesis?

A3: Common challenges include low yield, formation of the undesired N2-isomer, and difficulties in product purification. Low yields can stem from incomplete deprotonation of the pyrazole, low reactivity of the Michael acceptor, or suboptimal reaction conditions.[3] The formation of a mixture of N1 and N2 regioisomers can complicate purification due to their similar polarities.[1]

Q4: Can I use acrylic acid directly in the Michael addition, or is an ester preferred?

A4: While direct addition to acrylic acid is possible, using an acrylate ester, such as ethyl acrylate, is often preferred. The reaction with the ester is typically cleaner and easier to control. The subsequent hydrolysis of the ester to the carboxylic acid is a well-established and high-yielding reaction.[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Michael Addition

Symptoms: TLC or LC-MS analysis shows a large amount of unreacted 3,5-dimethylpyrazole and/or incomplete consumption of the acrylate ester.

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Ineffective Deprotonation The base used may not be strong enough to effectively deprotonate the 3,5-dimethylpyrazole, leading to a low concentration of the nucleophilic pyrazolide anion.[3]- Use a stronger base such as sodium hydride (NaH) instead of weaker bases like triethylamine.- Ensure anhydrous conditions, as water can quench the base and the pyrazolide anion.
Low Reactivity of Michael Acceptor The acrylate ester may not be sufficiently electrophilic, or steric hindrance could be impeding the reaction.- Consider using a more reactive acrylate derivative, although ethyl acrylate is generally effective.- Increase the reaction temperature to overcome the activation energy barrier, but monitor for side product formation.
Suboptimal Solvent Choice The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.- Switch to a polar aprotic solvent like DMF or DMSO to ensure better solubility of the pyrazole and its salt.[1]
Insufficient Reaction Time or Temperature The reaction may be slow under the current conditions and has not reached completion.- Monitor the reaction progress by TLC or LC-MS over a longer period.- Gradually increase the reaction temperature and observe the effect on the reaction rate and product formation.
Issue 2: Formation of N1 and N2 Isomer Mixture

Symptoms: ¹H NMR or LC-MS analysis of the crude product shows two distinct product peaks corresponding to the N1 and N2 isomers.

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Reaction Conditions Favoring N2-Alkylation Certain solvent and base combinations can lead to the formation of the thermodynamically favored N2 product.- Employ conditions known to favor N1-alkylation, such as K₂CO₃ in DMSO or NaH in THF.[1] These conditions promote the kinetically favored product.
High Reaction Temperature Higher temperatures can sometimes lead to an equilibrium mixture of both isomers.- Attempt the reaction at a lower temperature for a longer duration to favor the kinetic N1-product.
Issue 3: Difficulty in Product Purification

Symptoms: The isolated product is an oil or a low-melting solid that is difficult to crystallize, or column chromatography yields impure fractions.

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Presence of N2-Isomer The N1 and N2 isomers often have very similar polarities, making their separation by column chromatography challenging.[1]- Optimize the reaction conditions to maximize the formation of the N1-isomer.- For purification, try a different solvent system for column chromatography or consider preparative HPLC if available.
Residual DMF or DMSO High-boiling point solvents like DMF and DMSO can be difficult to remove completely and may co-elute with the product.- After the reaction, perform an aqueous workup and extract the product with a less polar solvent like ethyl acetate. Wash the organic layer multiple times with water or brine to remove residual high-boiling solvents.
Inappropriate Recrystallization Solvent The chosen solvent may not be suitable for inducing crystallization of the final product.- For 3,5-dimethylpyrazole, recrystallization from water has been reported to yield fluffy white flakes.[6] For the final acid product, a solvent screen with solvents of varying polarities (e.g., ethyl acetate/hexanes, ethanol/water) is recommended.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol is based on the well-established Knorr pyrazole synthesis.

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve hydrazine hydrate (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add acetylacetone (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the ethanol under reduced pressure.

  • The crude product can be purified by recrystallization from water or a suitable organic solvent to yield 3,5-dimethylpyrazole as a white solid.[6]

Protocol 2: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (Michael Addition)

This protocol is optimized for the selective N1-alkylation.

Materials:

  • 3,5-Dimethylpyrazole

  • Ethyl acrylate

  • Sodium hydroxide (or Potassium Carbonate)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous DMF, add a catalytic amount of sodium hydroxide (e.g., 0.125 equivalents) or a stoichiometric amount of a weaker base like potassium carbonate (e.g., 1.5 equivalents).[7]

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

  • Add ethyl acrylate (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 80-100 °C and stir for 6-12 hours.[7] Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

This protocol describes the saponification of the ester to the final carboxylic acid.

Materials:

  • Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

  • Sodium hydroxide (or Potassium hydroxide)

  • Ethanol or Methanol/Water mixture

  • Hydrochloric acid (concentrated or 1M)

Procedure:

  • Dissolve the crude or purified ester in a mixture of ethanol and water (e.g., 2:1).

  • Add an excess of sodium hydroxide (2.0-3.0 equivalents) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[4]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated or 1M hydrochloric acid.

  • The product, this compound, may precipitate as a white solid. If it does, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, extract the acidified aqueous solution with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Influence of Base and Solvent on the Michael Addition Yield

Base Solvent Temperature (°C) Yield of Ester (%) Notes
NaOH (catalytic)DMF100~55 (for the amide analog)[7]This provides a good starting point for optimization.
K₂CO₃DMSORoom Temp. to 80Moderate to GoodFavors N1-alkylation.[1]
NaHTHFRoom Temp. to RefluxModerate to GoodFavors N1-alkylation, requires anhydrous conditions.[1]
Et₃NAcetonitrileRefluxLow to ModerateWeaker base, may result in lower yields and longer reaction times.

Note: The yields are illustrative and can vary based on the specific reaction scale and conditions.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole A->B Ethanol, Reflux C 3,5-Dimethylpyrazole + Ethyl Acrylate B->C D Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate C->D Base (e.g., NaOH, K2CO3) Solvent (e.g., DMF, DMSO) E Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate D->E F This compound E->F 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Michael Addition Start Low or No Product Yield Base Is the base strong enough? Start->Base Solvent Are reactants fully dissolved? Base->Solvent Yes UseStrongerBase Action: Use a stronger base (e.g., NaH) Base->UseStrongerBase No Conditions Are temperature and time sufficient? Solvent->Conditions Yes ChangeSolvent Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Solvent->ChangeSolvent No OptimizeConditions Action: Increase temperature and/or reaction time Conditions->OptimizeConditions No CheckPurity Action: Check purity of starting materials Conditions->CheckPurity Yes, still low yield UseStrongerBase->Solvent ChangeSolvent->Conditions OptimizeConditions->CheckPurity

Caption: Logical workflow for troubleshooting low yield in the Michael addition step.

References

Technical Support Center: Purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most effective purification techniques for this compound, which possesses both a carboxylic acid group and a pyrazole ring, are recrystallization, acid-base extraction, and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present.

Q2: My purified compound has a yellow or brown tint. What is the likely cause and how can I fix it?

A2: A persistent color is often due to residual starting materials, colored organic byproducts, or trace metal catalysts from the synthesis.[1] Consider treating a solution of your compound with activated carbon (charcoal) before the final purification step, such as filtration and recrystallization, to adsorb these colored impurities.[1][2]

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using a combination of techniques. The most common methods include measuring the melting point and comparing it to the literature value, and using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: Can this compound be purified by distillation?

A4: While vacuum distillation can be used for some carboxylic acids, it is generally suitable for compounds that are volatile and thermally stable.[3] Given the structure of this compound, it is likely to have a high boiling point and may be susceptible to degradation at the required temperatures. Therefore, other methods like recrystallization or chromatography are preferred.

Troubleshooting Guides

Recrystallization Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. The solution is supersaturated at a temperature above the compound's melting point; the solution is cooling too quickly; oily impurities are present.[4][5]1. Add more hot solvent to decrease the saturation point.[5]2. Ensure the solution cools slowly and without disturbance. An insulated container can help.[4][5]3. Try a different solvent system with a lower boiling point.[5]4. If available, add a seed crystal of the pure compound to induce crystallization.[1][5]
No crystals form upon cooling. The solution is too dilute (too much solvent was used); the chosen solvent is inappropriate.[4]1. Gently evaporate some of the solvent to concentrate the solution and then attempt to cool again.[4]2. Place the flask in an ice bath to maximize the chance of precipitation.3. If crystals still don't form, the solvent may be unsuitable. Recover the material and attempt recrystallization with a different solvent.
Very low yield of recovered crystals. Too much solvent was used during dissolution; the crystals are significantly soluble in the cold wash solvent.1. Use the absolute minimum amount of hot solvent required to dissolve the crude product.[5]2. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1]
Acid-Base Extraction Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
An emulsion forms at the interface of the aqueous and organic layers. The two layers have similar densities; vigorous shaking.1. Allow the separatory funnel to stand undisturbed for a longer period.2. Gently swirl the funnel instead of shaking vigorously.3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion.
Low recovery of the product after acidification and extraction. The pH was not adjusted correctly; insufficient extraction.1. To extract the acid into the aqueous layer as its salt, the pH should be at least 2 units above the acid's pKa. Use a pH meter or pH paper to confirm.[1]2. To recover the acid into the organic layer, the pH must be at least 2 units below its pKa.[1]3. Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery from the acidified aqueous layer.
Column Chromatography Issues
Problem / ObservationPotential Cause(s)Recommended Solution(s)
The compound does not move from the origin (Rf = 0). The mobile phase (eluent) is not polar enough.Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate.
The compound elutes too quickly with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or "tailing" of the compound spot on the column. The compound is too polar for unmodified silica gel; overloading of the column.1. Add a small amount (0.5-1%) of a modifying acid like acetic acid or formic acid to the eluent system to suppress ionization and improve peak shape.[2]2. Ensure the amount of crude material loaded is not more than 5-10% of the weight of the silica gel.

Experimental Protocols & Data

Solvent Properties for Purification

This table provides a starting point for solvent selection for various purification techniques. The ideal solvent or solvent system should be determined experimentally.

SolventPolarityBoiling Point (°C)Common Use
Water Very High100Can be used as an anti-solvent with alcohols for recrystallization.[5]
Ethanol High78Good solvent for dissolving polar compounds when hot for recrystallization.[5]
Methanol High65Similar to ethanol, useful for recrystallization of polar pyrazoles.[5][6]
Ethyl Acetate Medium77Common "polar" component in chromatography eluents and for recrystallization.[5]
Dichloromethane Medium40Often used as an organic solvent in extractions.
Hexane / Heptane Low69 / 98Common "non-polar" component in chromatography eluents and as an anti-solvent.[5]
Protocol 1: Purification by Recrystallization

This protocol is a standard method for purifying solid compounds.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water or ethyl acetate/hexane mixture). Heat the mixture while stirring until the solid just dissolves.[2][5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the flask during this process.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This technique is excellent for separating the target carboxylic acid from neutral or basic impurities.[4]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction of Acid: Add an aqueous base solution (e.g., 1 M sodium bicarbonate or 1 M sodium hydroxide) to the funnel. Stopper the funnel and shake gently, venting frequently. The carboxylate salt of the target compound will move to the aqueous layer.[4]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh base solution to ensure all the acid is removed. Combine the aqueous extracts.[1]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 3 M HCl) while stirring until the solution becomes acidic (pH ~2), which will cause the purified carboxylic acid to precipitate out.[4]

  • Final Recovery: Extract the precipitated pure acid back into a fresh organic solvent (e.g., ethyl acetate) multiple times. Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow A Crude Product This compound B Assess Impurity Profile (TLC, NMR) A->B C Mainly Neutral or Basic Impurities? B->C D Mainly Impurities of Similar Polarity? B->D E Product is Solid & Slightly Impure? B->E F Acid-Base Extraction C->F Yes G Column Chromatography D->G Yes H Recrystallization E->H Yes I Pure Product F->I G->I H->I

Caption: Decision workflow for selecting a purification technique.

Acid_Base_Extraction cluster_0 Step 1: Basification cluster_1 Step 2: Acidification & Recovery A Crude Mixture in Organic Solvent (Acid + Neutral Impurities) B Add Aqueous Base (e.g., NaHCO₃) A->B C Organic Layer: Neutral Impurities B->C Separate D Aqueous Layer: Deprotonated Acid Salt (R-COO⁻ Na⁺) B->D Separate E Aqueous Layer (R-COO⁻ Na⁺) F Add Strong Acid (e.g., HCl) E->F G Precipitated Pure Acid (R-COOH) in Aqueous Solution F->G H Extract with Organic Solvent G->H I Pure Product in Organic Solvent H->I

Caption: Logical flow of the acid-base extraction process.

Recrystallization_Troubleshooting cluster_solutions1 Solutions for Oiling cluster_solutions2 Solutions for No Crystals Start Dissolve Crude Solid in Min. Hot Solvent Cool Cool Solution Slowly Start->Cool Crystals Crystals Form? Cool->Crystals Oiling Oiling Out? Crystals->Oiling No Success Filter, Wash, Dry Crystals->Success Yes Failure No Crystals Oiling->Failure No Sol1 Reheat, Add More Solvent, Cool Slower Oiling->Sol1 Yes Sol3 Evaporate Some Solvent Failure->Sol3 Sol4 Cool in Ice Bath Failure->Sol4 Sol5 Change Solvent System Failure->Sol5 Sol1->Cool Sol2 Add Seed Crystal Sol2->Cool Sol3->Cool

Caption: Troubleshooting flowchart for common recrystallization issues.

References

common side products in the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Aza-Michael Addition: 3,5-dimethylpyrazole is reacted with an acrylate derivative, typically ethyl acrylate, in the presence of a base to form ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed, usually under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), followed by acidification to yield the final carboxylic acid product.

Q2: What are the most common side products I might encounter during this synthesis?

A2: The most frequently observed side products are the N2-alkylation isomer, 3-(3,5-dimethyl-1H-pyrazol-2-yl)propanoic acid, and unreacted starting materials. Incomplete hydrolysis will also leave the ester intermediate, ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, in the final product mixture. Under certain conditions, polymerization of the acrylate reagent can also occur.

Q3: How can I distinguish between the desired N1-isomer and the N2-isomer side product?

A3: Spectroscopic techniques are essential for distinguishing between the N1 and N2 isomers.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons will differ significantly between the two isomers due to the different electronic environments.

  • Chromatography: Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can often separate the two isomers, although their polarities can be very similar, making separation challenging.[1]

Troubleshooting Guides

Issue 1: Presence of an unexpected isomer in the final product.
  • Symptom: NMR or LC-MS analysis of the final product shows a significant peak corresponding to the mass of the desired product but with a different retention time or spectral pattern. This is likely the N2-alkylation isomer.

  • Cause: The alkylation of 3,5-dimethylpyrazole can occur at either of the two nitrogen atoms in the pyrazole ring.[1] While the N1 position is generally favored due to less steric hindrance from the methyl group at the 3-position, the N2 isomer can still form.[1] Reaction conditions play a crucial role in determining the regioselectivity.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions for Aza-Michael Addition:

      • Base and Solvent: The choice of base and solvent can significantly influence the N1/N2 ratio. For N1-alkylation of substituted pyrazoles, combinations like potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in THF have been shown to be effective.[1]

      • Temperature: Running the reaction at a lower temperature may improve selectivity.

    • Purification:

      • Column Chromatography: Careful optimization of the solvent system for column chromatography may allow for the separation of the N1 and N2 isomers. Experimenting with different solvent polarities and additives can improve resolution.[1]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent may selectively crystallize the desired isomer.

Issue 2: Incomplete hydrolysis of the ester intermediate.
  • Symptom: The final product contains a significant amount of ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, as identified by techniques like NMR or GC-MS.

  • Cause: The hydrolysis reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal concentration of the base.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Prolonging the hydrolysis reaction time or increasing the temperature can drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS until the starting ester is no longer detectable.

    • Increase Base Concentration: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to ensure complete saponification of the ester.

    • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and reaction rate.

Issue 3: Formation of a polymeric or oligomeric substance.
  • Symptom: A viscous, sticky, or solid material that is difficult to characterize is formed during the aza-Michael addition step.

  • Cause: Ethyl acrylate can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[2][3]

  • Troubleshooting Steps:

    • Control Temperature: Maintain a controlled and, if possible, lower reaction temperature during the addition of ethyl acrylate.

    • Use an Inhibitor-Free Reagent: Ensure the ethyl acrylate used is fresh and free from any substances that might initiate polymerization. Commercial ethyl acrylate often contains inhibitors that may need to be removed before use, depending on the specific reaction conditions.

    • Slow Addition: Add the ethyl acrylate slowly to the reaction mixture to maintain a low instantaneous concentration and minimize self-reaction.

Data Presentation

Table 1: Key Compounds in the Synthesis of this compound

Compound NameMolecular FormulaMolar Mass ( g/mol )Expected Product / Side Product
This compoundC₈H₁₂N₂O₂168.19Main Product
3-(3,5-dimethyl-1H-pyrazol-2-yl)propanoic acidC₈H₁₂N₂O₂168.19Side Product (N2-Isomer)
Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoateC₁₀H₁₆N₂O₂196.25Intermediate/Impurity
3,5-dimethylpyrazoleC₅H₈N₂96.13Starting Material
Ethyl acrylateC₅H₈O₂100.12Reagent/Polymer Source

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (Aza-Michael Addition)

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF), add a base (e.g., potassium carbonate, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrolysis)

  • Dissolve ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualization

Synthesis_Pathway start 3,5-Dimethylpyrazole + Ethyl Acrylate intermediate Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (N1-Isomer Intermediate) start->intermediate Aza-Michael Addition (Base) side_product_isomer Ethyl 3-(3,5-dimethyl-1H-pyrazol-2-yl)propanoate (N2-Isomer Intermediate) start->side_product_isomer Aza-Michael Addition (Side Reaction) polymer Poly(ethyl acrylate) start->polymer Polymerization product This compound (Desired Product) intermediate->product Hydrolysis final_side_product 3-(3,5-dimethyl-1H-pyrazol-2-yl)propanoic acid (N2-Isomer Side Product) side_product_isomer->final_side_product Hydrolysis

Caption: Synthetic pathway and potential side products.

References

Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The synthesis is typically a three-step process:

  • Step 1: Knorr Pyrazole Synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.

  • Step 2: Aza-Michael Addition of 3,5-dimethylpyrazole to an acrylate ester (e.g., ethyl acrylate).

  • Step 3: Hydrolysis of the resulting ester to the final carboxylic acid product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Synthesis of 3,5-Dimethylpyrazole
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Reactants: Acetylacetone or hydrazine hydrate may be of low quality or degraded.[1] 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete reaction.[1] 3. Suboptimal Temperature: The reaction is exothermic; poor temperature control can lead to side reactions.1. Use freshly distilled acetylacetone and a new bottle of hydrazine hydrate. 2. Use a slight excess (1.0-1.2 equivalents) of hydrazine hydrate to ensure complete consumption of the dicarbonyl compound.[1] 3. Add the acetylacetone dropwise to the hydrazine solution in an ice bath to maintain a low temperature during the initial condensation.[2]
Reaction Mixture Darkens (Yellow/Red) 1. Hydrazine Degradation: Hydrazine and its salts can form colored impurities, especially when heated or in the presence of acid.[3] 2. Side Reactions: Acidic conditions can sometimes promote the formation of colored byproducts.1. This is often cosmetic and may not significantly impact yield. Purification will remove these impurities. 2. If using a hydrazine salt (e.g., hydrochloride), consider adding a mild base like sodium acetate to buffer the reaction mixture.[1]
Difficulty in Product Isolation/Purification 1. Oily Product: The product may not crystallize readily if impurities are present. 2. Incomplete Reaction: Presence of starting materials complicates purification.1. After removing the reaction solvent, dissolve the residue in a minimal amount of hot n-hexane and cool in a refrigerator to induce crystallization.[2] 2. Monitor the reaction to completion using Thin Layer Chromatography (TLC) before workup.[1]
Step 2: Aza-Michael Addition with Ethyl Acrylate
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate 1. Insufficient Base/No Catalyst: Pyrazole is not sufficiently nucleophilic to attack the acrylate without activation. 2. Low Reaction Temperature/Short Reaction Time: The reaction may be slow under mild conditions. 3. Polymerization of Ethyl Acrylate: Basic conditions and heat can cause the Michael acceptor to polymerize.1. Use a base catalyst such as cesium carbonate (Cs₂CO₃) or a strong base like sodium hydride (NaH) to deprotonate the pyrazole.[1][4] 2. Heat the reaction mixture. A temperature of 80-90°C is often effective for catalyst-free additions.[5] Monitor reaction progress by TLC. 3. Add the ethyl acrylate slowly to the reaction mixture. Avoid excessively high temperatures or very strong bases if polymerization is observed.
Formation of Side Products 1. Double Michael Addition: A second molecule of ethyl acrylate may react with the product. 2. Reaction at N2: Although sterically hindered, some reaction may occur at the other nitrogen atom of the pyrazole ring.1. Use a controlled stoichiometry, typically with a slight excess of the pyrazole nucleophile relative to the ethyl acrylate. 2. N1-alkylation is generally favored for pyrazoles.[6] Purification by column chromatography should separate any minor N2-isomer.
Reaction Stalls/Incomplete Conversion 1. Catalyst Deactivation: The base may be consumed by moisture or other impurities. 2. Reversibility: While generally favorable, some conditions might allow for a retro-Michael reaction.1. Ensure all reactants and solvents are anhydrous, especially when using catalysts like NaH.[4] 2. Ensure the reaction is not overheated for prolonged periods. Once the product is formed, proceed to workup and purification.
Step 3: Hydrolysis to Carboxylic Acid
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis 1. Insufficient Hydrolysis Reagent: Not enough base (e.g., NaOH) or acid was used. 2. Short Reaction Time/Low Temperature: Ester hydrolysis can be slow, especially for sterically hindered esters. 3. Reversibility (Acidic Hydrolysis): Acid-catalyzed hydrolysis is an equilibrium process.[7][8]1. Use a significant excess of the base (e.g., 3-4 equivalents of NaOH or LiOH).[9][10] 2. Heat the reaction mixture under reflux for several hours and monitor by TLC until all starting ester is consumed.[9] 3. Use basic hydrolysis (saponification), as it is an irreversible reaction and will drive the conversion to completion.[7]
Difficulty Isolating the Final Product 1. Product is Water-Soluble: The carboxylate salt formed during basic hydrolysis is water-soluble. 2. Improper pH for Precipitation/Extraction: The carboxylic acid will not precipitate or extract into an organic solvent if the aqueous layer is not sufficiently acidic.1. After hydrolysis, do not attempt to extract the product. First, acidify the aqueous solution. 2. After cooling the reaction mixture, acidify with a strong acid (e.g., 1M or 2M HCl) to a pH of ~2-3.[9] The carboxylic acid should precipitate. If it doesn't, extract the acidified solution with an organic solvent like ethyl acetate or dichloromethane.
Product is Oily or Impure after Acidification 1. Incomplete Hydrolysis: The crude product is contaminated with unreacted ester. 2. Occluded Salts: Inorganic salts (e.g., NaCl) may have co-precipitated with the product.1. Ensure the hydrolysis was complete via TLC before workup. If not, the crude material may need to be subjected to the hydrolysis conditions again. 2. Wash the filtered product with cold deionized water to remove inorganic salts. Recrystallization from a suitable solvent (e.g., water-ethanol mixture) may be necessary.

Experimental Protocols & Data

Representative Yields and Conditions

The following table summarizes typical conditions and expected yields for each step.

Step Reaction Key Reagents Typical Solvent Temperature Typical Yield
1 Knorr Pyrazole SynthesisAcetylacetone, Hydrazine HydrateEthanol0°C then Reflux>90%
2 Aza-Michael Addition3,5-Dimethylpyrazole, Ethyl Acrylate, Cs₂CO₃THF25-40°C80-95%[1][2]
3 Ester HydrolysisEthyl 3-(pyrazol-1-yl)propanoate, NaOHWater/MethanolReflux>90%[9]
Detailed Methodologies

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Step 1)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydrazine hydrate (1.0 eq) in ethanol.

  • Cool the flask in an ice bath to 0°C.

  • Add acetylacetone (1.0 eq) dropwise to the cooled solution over 20-30 minutes, ensuring the temperature does not rise significantly.[2]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux for 1-2 hours. Monitor reaction completion by TLC.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • To the resulting residue, add a small amount of cold n-hexane to induce precipitation.

  • Collect the white crystalline solid by vacuum filtration, wash with cold n-hexane, and air dry to yield 3,5-dimethylpyrazole.[2]

Protocol 2: Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (Step 2)

  • To a dried flask under an inert atmosphere, add 3,5-dimethylpyrazole (1.2 eq) and anhydrous THF.

  • Add cesium carbonate (Cs₂CO₃, 0.1 eq) to the solution and stir for 10 minutes.[1]

  • Add ethyl acrylate (1.0 eq) dropwise to the suspension.

  • Stir the reaction at room temperature (25°C) for 24 hours or until TLC indicates the consumption of the starting pyrazole.[1]

  • Filter the mixture to remove the catalyst and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 3: Synthesis of this compound (Step 3)

  • Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (NaOH, 3.0 eq) to the solution.[9]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.[10]

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole A->B Knorr Synthesis (Ethanol, Reflux) D Ethyl 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanoate B->D Aza-Michael Addition (Cs2CO3, THF, 25°C) C Ethyl Acrylate C->D F 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanoic acid D->F Saponification (Reflux) then Acidification (HCl) E NaOH, H2O/MeOH E->F

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Issue Step Identify Synthesis Step: Step 1, 2, or 3? Start->Step Yield Low Yield? Step->Yield Problem Type Purity Impure Product? Step->Purity Problem Type Sol_Yield1 Check Reactant Purity & Stoichiometry Yield->Sol_Yield1 Step 1 Sol_Yield2 Use Base Catalyst & Anhydrous Conditions Yield->Sol_Yield2 Step 2 Sol_Yield3 Use Basic Hydrolysis & Ensure Full Conversion Yield->Sol_Yield3 Step 3 Sol_Purity1 Recrystallize from Hexane Purity->Sol_Purity1 Step 1 Sol_Purity2 Column Chromatography Purity->Sol_Purity2 Step 2 Sol_Purity3 Acidify to pH 2-3 & Wash with Cold Water Purity->Sol_Purity3 Step 3

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Optimization of Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pyrazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles.

Issue 1: Poor or No Product Yield

Q: I am observing a very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.[1][2]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

  • Reaction Temperature and Time:

    • Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity?

A: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a significant challenge due to the similar electronic properties of the two adjacent nitrogen atoms.[2] The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and on the alkylating agent is a primary determinant.[2] Alkylation generally occurs at the less sterically hindered nitrogen atom.[2][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring alters the nucleophilicity of the adjacent nitrogen atoms, influencing the reaction pathway.[2]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically switch the regioselectivity.[2][4][5]

Strategies to Favor N1-Alkylation:

  • Base/Solvent Combination: Using combinations like NaH in THF or K₂CO₃ in DMSO has been shown to favor N1-alkylation.[1][2]

  • Sterically Demanding Alkylating Agent: A bulkier alkylating group will preferentially attack the less hindered N1 position.[1]

Strategies to Favor N2-Alkylation:

  • Catalysis: The use of a magnesium-based catalyst, such as MgBr₂, can direct the alkylation towards the N2 position.[1]

Issue 3: Difficulty in Separating N1 and N2 Isomers

Q: The N1 and N2 isomers of my product have very similar polarities, making them difficult to separate by column chromatography. What can I do?

A: This is a common issue. If optimizing the reaction for higher regioselectivity is not feasible, consider the following:

  • Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases for column chromatography. Sometimes a subtle change in eluent polarity or using a different type of silica gel can improve separation.

  • Alternative Purification Techniques: Techniques like preparative HPLC or crystallization might be effective where standard column chromatography fails.

  • Derivatization: In some cases, it might be possible to selectively react one isomer to form a derivative with significantly different properties, facilitating separation.

Data Presentation: Influence of Reaction Conditions

The following tables summarize the influence of various reaction parameters on the outcome of pyrazole N-alkylation.

Table 1: Influence of Base and Solvent on N-alkylation

BaseSolventTypical OutcomeReference
K₂CO₃DMSOFavors N1-alkylation[1]
NaHTHFFavors N1-alkylation[1][2]
Cs₂CO₃DMFEffective for general alkylation[1]
NaHDME/MeCNCan provide high regioselectivity depending on the substrate[4]
KOH[BMIM][BF₄] (Ionic Liquid)High yields in shorter reaction times[6][7]

Table 2: General Reactivity of Alkylating Agents (R-X)

Leaving Group (X)Reactivity Trend
IHighest
BrHigh
OTs (tosylate)Moderate
ClLowest

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF [2]

Materials:

  • Substituted Pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted pyrazole (1.0 equivalent).

  • Add anhydrous THF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 - 1.2 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation Experiment check_yield Check Product Yield start->check_yield low_yield Low/No Yield check_yield->low_yield < 20% good_yield Acceptable Yield check_yield->good_yield > 80% troubleshoot_yield Troubleshoot Yield: - Check Base Strength - Ensure Anhydrous Conditions - Verify Alkylating Agent Reactivity - Optimize Solvent/Temperature low_yield->troubleshoot_yield check_regio Check Regioselectivity good_yield->check_regio troubleshoot_yield->start Re-run Experiment poor_regio Poor Regioselectivity (Isomer Mixture) check_regio->poor_regio < 90:10 ratio good_regio Good Regioselectivity check_regio->good_regio > 90:10 ratio troubleshoot_regio Troubleshoot Regioselectivity: - Adjust Base/Solvent - Change Alkylating Agent (Sterics) - Consider Catalysis (e.g., MgBr2 for N2) poor_regio->troubleshoot_regio end_product Desired Product good_regio->end_product troubleshoot_regio->start Re-run Experiment

Caption: A logical workflow for troubleshooting common issues in pyrazole N-alkylation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A 1. Dissolve Pyrazole in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Base (e.g., NaH) B->C D 4. Stir for 30 min C->D E 5. Add Alkylating Agent D->E F 6. Warm to RT & Stir (2-16h) E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench with aq. NH4Cl G->H I 9. Extract with Organic Solvent H->I J 10. Dry, Filter, Concentrate I->J K 11. Purify by Chromatography J->K

Caption: A step-by-step workflow for a typical pyrazole N-alkylation experiment.

References

Technical Support Center: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This resource is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Troubleshooting Guide

Researchers may encounter stability issues with this compound, leading to inconsistent experimental results. This guide addresses common problems, their probable causes, and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning brownish) Oxidation of the pyrazole ring. Pyrazoline derivatives, which are structurally similar, are known to undergo oxidation, resulting in colored products.[1]Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1] Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[1]
Appearance of new spots on TLC or additional peaks in HPLC analysis after storage Degradation of the compound due to improper storage conditions (e.g., exposure to light, heat, or humidity).Confirm storage conditions. The recommended storage for this compound is sealed in a dry environment at 2-8°C.[2] Re-purify the compound if necessary and ensure proper storage for the purified material.
Inconsistent biological activity or analytical results between batches or over time This could be a result of gradual degradation. The carboxylic acid moiety may also react under certain conditions.Always use freshly prepared solutions for experiments. If using a stock solution, store it at low temperatures and for a limited duration. It is advisable to perform a quick purity check (e.g., TLC or HPLC) before use if the stock solution has been stored for an extended period.
Poor solubility or precipitation from solution The compound may have limited stability in certain solvents or at specific pH values.Assess the stability of the compound in the chosen solvent system. For aqueous solutions, the pH should be controlled, as pyrazole-containing compounds can have varying stability at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be kept sealed in a dry environment at a temperature of 2-8°C.[2] For general pyrazole derivatives, storage in a cool, dry, and well-ventilated place is recommended.[3][4]

Q2: My compound has developed a brownish color. What should I do?

A2: A brownish discoloration may indicate oxidation.[1] It is recommended to assess the purity of the compound using an appropriate analytical method like HPLC or TLC. If impurities are detected, purification may be necessary. To prevent further oxidation, store the compound under an inert atmosphere (argon or nitrogen) and protect it from light.[1]

Q3: How can I minimize the degradation of the compound in solution?

A3: To minimize degradation in solution, it is best to prepare solutions fresh before each experiment. If a stock solution must be prepared, it should be stored at a low temperature (e.g., -20°C) and for the shortest possible time. The choice of solvent is also critical; ensure the compound is stable in the selected solvent. For aqueous solutions, buffering the solution to an optimal pH may be necessary.

Q4: Is this compound sensitive to light?

Experimental Protocols

Currently, specific experimental protocols for the stability testing of this compound are not detailed in the public domain. However, a general workflow for assessing compound stability is provided below.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results compound This compound solution Prepare solutions in relevant solvents compound->solution temp Temperature Stress (e.g., 40°C, 60°C) solution->temp light Photostability (e.g., ICH Q1B) solution->light ph pH Stress (e.g., pH 2, 7, 9) solution->ph hplc HPLC analysis at time points (t=0, t=x, t=y) temp->hplc light->hplc ph->hplc impurities Identify and quantify degradants hplc->impurities data Summarize quantitative data impurities->data pathway Propose degradation pathway data->pathway

Caption: A general experimental workflow for assessing the stability of a chemical compound under various stress conditions.

Logical Troubleshooting Workflow

When encountering potential stability issues, a systematic approach can help identify the root cause.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Check Compound Purity (HPLC, TLC) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->check_storage Yes purify Purify the Compound is_pure->purify No storage_ok Are storage conditions optimal? check_storage->storage_ok check_solution Evaluate Solution Stability (Solvent, pH, Time) storage_ok->check_solution Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No solution_ok Is the solution stable? check_solution->solution_ok prepare_fresh Prepare Fresh Solutions / Optimize Conditions solution_ok->prepare_fresh No end Problem Resolved solution_ok->end Yes purify->end correct_storage->end prepare_fresh->end

References

challenges in the characterization of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support center for the characterization of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

1. What are the basic chemical properties of this compound?

Understanding the fundamental properties of the molecule is the first step in its successful characterization. Below is a summary of its key identifiers and computed chemical properties.

PropertyValueReference
CAS Number 72145-01-8[1][2]
Molecular Formula C₈H₁₂N₂O₂[1][2][3]
Molecular Weight 168.19 g/mol [1]
Monoisotopic Mass 168.08987 Da[3]
Predicted XlogP 0.5[3]
Topological Polar Surface Area (TPSA) 55.12 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

2. What are the expected mass spectrometry adducts for this compound?

Mass spectrometry is a critical tool for confirming the molecular weight of your compound. Below are the predicted m/z values for common adducts of this compound.

Adductm/z
[M+H]⁺ 169.09715
[M+Na]⁺ 191.07909
[M+K]⁺ 207.05303
[M+NH₄]⁺ 186.12369
[M-H]⁻ 167.08259
[M+HCOO]⁻ 213.08807
[M+CH₃COO]⁻ 227.10372

Predicted data from PubChem.[3]

Troubleshooting Guides

Synthesis & Purification

Issue: My synthesis resulted in a mixture of products, including an unexpected isomer.

  • Possible Cause: The alkylation of the 3,5-dimethylpyrazole precursor can potentially occur at both the N-1 and N-2 positions of the pyrazole ring, leading to isomeric products.[4] Although the symmetry of 3,5-dimethylpyrazole should yield a single product upon N-alkylation, impurities or alternative reaction conditions could lead to side products.

  • Troubleshooting Steps:

    • Confirm Precursor Purity: Ensure the 3,5-dimethylpyrazole starting material is pure.

    • Reaction Control: Maintain careful control over reaction temperature and stoichiometry.

    • Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve peak shape) to separate the desired N-1 substituted product from any potential N-2 isomer or other impurities. The polarity difference between the isomers should allow for chromatographic separation.

Issue: The compound is difficult to purify and shows poor solubility.

  • Possible Cause: Pyrazole derivatives can sometimes be challenging to purify.[5] The carboxylic acid functionality can lead to solubility issues in non-polar organic solvents, while the pyrazole ring provides some hydrophobicity.

  • Troubleshooting Steps:

    • Solvent Selection: For chromatography, consider adding a small percentage of a polar solvent like methanol or acetic acid to your mobile phase to improve solubility and reduce tailing on silica gel.

    • Recrystallization: Attempt recrystallization from a mixed solvent system. For example, dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly add a non-polar solvent (e.g., hexanes, heptane) until turbidity is observed. Cool the mixture slowly to promote crystal formation.

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer (e.g., with 1M HCl) and extract the pure product back into an organic solvent.

cluster_synthesis Synthesis Workflow cluster_purification Purification Troubleshooting start 3,5-Dimethylpyrazole + Acrylate derivative reaction Michael Addition start->reaction Base catalyst crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography Impurity Separation recrystallization Recrystallization crude->recrystallization extraction Acid-Base Extraction crude->extraction pure Pure Product chromatography->pure recrystallization->pure extraction->pure

A general workflow for synthesis and purification.

Characterization by NMR Spectroscopy

Issue: The carboxylic acid proton peak in ¹H NMR is very broad or not visible.

  • Possible Cause: The chemical shift of the carboxylic acid proton is highly dependent on concentration, solvent, and the presence of water due to hydrogen bonding.[6] Rapid chemical exchange with residual water or other exchangeable protons can lead to significant peak broadening, sometimes to the point where the peak is indistinguishable from the baseline.[6]

  • Troubleshooting Steps:

    • Dry Solvent: Ensure you are using a dry NMR solvent (e.g., anhydrous DMSO-d₆ or CDCl₃).

    • Concentration: Run the sample at a higher concentration to favor intermolecular hydrogen bonding, which can sometimes sharpen the peak.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear. This is a definitive way to confirm its presence even if it was initially too broad to identify.

    • Low Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper peak.

Issue: The ¹³C NMR spectrum shows unexpected peak broadening for the pyrazole carbons.

  • Possible Cause: In some pyrazole-containing molecules, dynamic processes such as tautomerism or restricted rotation can lead to the broadening of signals in the NMR spectrum.[7] For pyrazole carboxylic acids, proton exchange in the solid state has been observed, and similar dynamic behavior might persist in solution, affecting the carbon environment.[7]

  • Troubleshooting Steps:

    • Variable Temperature NMR: Run ¹³C NMR spectra at different temperatures. If the broadening is due to a dynamic process that is intermediate on the NMR timescale at room temperature, cooling or heating the sample may cause the peaks to sharpen as the exchange rate becomes slow or fast, respectively.

    • Solvent Effects: Try a different NMR solvent. A more polar or hydrogen-bond-accepting solvent might stabilize one tautomer or conformer, leading to sharper signals.

cluster_checks Initial Checks cluster_actions Troubleshooting Actions cluster_results Expected Outcomes start Broad or Missing -COOH Proton Peak in ¹H NMR check_solvent Is the NMR solvent anhydrous? start->check_solvent check_conc Is the sample concentration adequate? start->check_conc d2o_exchange Perform D₂O exchange experiment check_solvent->d2o_exchange If yes low_temp_nmr Acquire spectrum at low temperature check_conc->low_temp_nmr If yes peak_disappears Peak disappears, confirming -COOH d2o_exchange->peak_disappears peak_sharpens Peak sharpens, allowing integration low_temp_nmr->peak_sharpens

Troubleshooting workflow for NMR analysis.

Experimental Protocols

Protocol 1: General Synthesis via Michael Addition

This protocol is a general method adapted from the synthesis of similar pyrazole derivatives.[8]

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., sodium hydroxide, potassium carbonate, or DBU).

  • Michael Acceptor Addition: To the stirring solution, add an acrylic acid derivative (e.g., ethyl acrylate, 1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (for ester intermediate): Once the reaction is complete, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (ester): Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water. Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide, 2-3 eq) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Final Workup: Remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2-3 with cold 1M HCl. Extract the desired carboxylic acid product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo to yield the final product.

Protocol 2: Characterization by NMR Spectroscopy

  • ¹H NMR:

    • Prepare a solution of the compound (~5-10 mg) in an appropriate deuterated solvent (~0.6 mL), such as CDCl₃ or DMSO-d₆.

    • Acquire the spectrum. Expected signals include:

      • A singlet for the pyrazole C-H proton.

      • Two singlets for the two methyl groups on the pyrazole ring.

      • Two triplets for the two methylene groups of the propanoic acid chain.

      • A broad singlet, typically downfield (>10 ppm), for the carboxylic acid proton.[6]

  • ¹³C NMR:

    • Prepare a more concentrated solution (~20-30 mg) in ~0.6 mL of deuterated solvent.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals include peaks for the carbonyl carbon (around 170-180 ppm), the pyrazole carbons, the methylene carbons, and the methyl carbons.

  • DEPT-135 (optional but recommended):

    • Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. This helps in assigning the methylene signals of the propanoic acid chain.

References

Technical Support Center: Purification of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities I might encounter in my crude this compound?

A1: The synthesis of this compound typically involves the Michael addition of 3,5-dimethylpyrazole to an acrylate derivative (e.g., ethyl acrylate) followed by hydrolysis. Based on this, common impurities include:

  • Unreacted 3,5-dimethylpyrazole: A starting material that is basic in nature.

  • Unreacted acrylate ester or acrylic acid: The other key starting material.

  • Polymeric byproducts: Formed from the polymerization of the acrylate.

  • Solvent residues: Residual solvents from the reaction, such as DMF or ethanol.[1]

Q2: My crude product is an oil and won't solidify. How can I purify it?

A2: An oily product often indicates the presence of significant amounts of unreacted starting materials or solvent.

  • Initial Workup: First, ensure that all volatile solvents have been removed under vacuum.[1] An acidic workup can help in separating the basic 3,5-dimethylpyrazole. Dissolve the crude oil in a suitable organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The desired product, being a carboxylic acid, should remain in the organic layer, while the basic pyrazole impurity will move to the aqueous layer.

  • Column Chromatography: If the product remains oily after an acid wash, column chromatography is a highly effective method for separating the desired product from non-polar and other closely related impurities.[2][3][4]

Q3: I performed a recrystallization, but the purity did not improve significantly. What went wrong?

A3: Several factors can affect the efficiency of recrystallization:

  • Incorrect Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acidic compounds like yours, consider solvent systems like ethanol/water, acetone/water, or toluene. Experiment with different solvent ratios to find the optimal conditions.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Saturation Level: If the solution is not sufficiently saturated, the yield will be low. If it is supersaturated, impurities may co-precipitate with your product.

Q4: How can I remove the residual solvent from my final product?

A4: Residual solvents can often be removed by drying the product under high vacuum for an extended period. If the solvent has a high boiling point (like DMF), a common technique is to dissolve the product in a more volatile solvent and then remove the volatile solvent under vacuum. This process, known as azeotropic removal, can be repeated several times. Lyophilization (freeze-drying) can also be an effective method if your compound is soluble in water or other suitable solvents.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove the basic impurity, 3,5-dimethylpyrazole.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 5 volumes). This will extract the basic 3,5-dimethylpyrazole into the aqueous layer.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude acid.

Protocol 2: Recrystallization

This protocol is suitable for solid crude products containing minor impurities.[1]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Solvent mixtures (e.g., ethanol/water) are also highly effective.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography

This method is ideal for purifying oily products or complex mixtures.[2][3][4]

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A common eluent system for acidic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent tailing on the column. A typical gradient could be from 10% to 50% ethyl acetate in hexanes.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel.

  • Packing and Running the Column: Pack the column with silica gel in the initial eluent. Carefully load the adsorbed sample onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Acid-Base Extraction 85-95%>90%Simple, fast, removes basic impurities effectively.Does not remove neutral or acidic impurities.
Recrystallization >98%50-80%Can yield very pure product, scalable.Requires a solid product, solvent selection can be tricky.[1]
Column Chromatography >99%40-70%Highly effective for complex mixtures and oils.[2][3][4]More time-consuming, requires larger solvent volumes.

Visualizations

Experimental Workflow

G cluster_0 Purification Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Remove Basic Impurities recrystallization Recrystallization extraction->recrystallization If Solid chromatography Column Chromatography extraction->chromatography If Oily/Complex pure_product Pure Product (>99%) recrystallization->pure_product chromatography->pure_product

Caption: Workflow for the purification of this compound.

Logical Relationship of Impurities and Purification

G cluster_1 Impurity Removal Strategy imp_pyrazole 3,5-Dimethylpyrazole (Basic) method_extraction Acid-Base Extraction imp_pyrazole->method_extraction Effective imp_acrylate Acrylate/Acrylic Acid (Acidic/Neutral) method_recrystal Recrystallization imp_acrylate->method_recrystal Partially Effective method_chrom Column Chromatography imp_acrylate->method_chrom Effective imp_polymer Polymeric Byproducts (Neutral) imp_polymer->method_recrystal Partially Effective imp_polymer->method_chrom Effective

References

Technical Support Center: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: We are attempting the aza-Michael addition of 3,5-dimethylpyrazole to acrylic acid (or its ester) and observing very low to no formation of the desired this compound. What are the potential causes and solutions?

Answer: Low or no product yield in the aza-Michael addition can stem from several factors, ranging from reaction conditions to reagent quality. Here is a systematic approach to troubleshoot this issue:

  • Reversibility of the Reaction: The Michael addition can be a reversible reaction. If the thermodynamic equilibrium favors the reactants, the yield of the product will be low.

    • Solution: Consider adding a trapping agent, such as TMSCl, to trap the enolate formed, which can help prevent the reverse reaction.[1]

  • Insufficient Nucleophilicity/Acidity: While pyrazoles are effective nucleophiles in aza-Michael additions, the reaction rate can be slow. The acidity of the pyrazole N-H can also play a role.

    • Solution: While some aza-Michael additions can proceed without a catalyst, particularly at elevated temperatures, the use of a mild base or catalyst can be beneficial.[2] Catalysts like KF-Al₂O₃ or bifunctional organocatalysts have been shown to be effective for Michael additions.[1]

  • Steric Hindrance: Although less of a concern with 3,5-dimethylpyrazole and acrylic acid, significant steric hindrance around the reaction centers can impede the reaction.

    • Solution: If using a substituted acrylic acid derivative, consider a less hindered analogue if possible.

  • Reaction Temperature and Time: The reaction may require elevated temperatures and sufficient time to proceed to completion.

    • Solution: A study on aza-Michael additions of azoles to electron-deficient olefins showed that heating the reaction mixture to 80°C for several hours can lead to high yields.[2] Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time.

  • Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium.

    • Solution: While the reaction can be run neat (solvent-free), especially on a larger scale, polar aprotic solvents like DMF or acetonitrile can be effective.[2][3] In some cases, protic solvents like water or methanol have also been used successfully for Michael additions.[1]

Issue 2: Formation of Side Products/Impurities

Question: Our reaction mixture shows the desired product, but also significant impurities. What are the likely side reactions and how can we minimize them?

Answer: The formation of impurities is a common challenge during scale-up. Here are some potential side reactions and mitigation strategies:

  • Polymerization of Acrylic Acid: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures.

    • Solution: Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture. Ensure the acrylic acid is fresh and properly stored to minimize pre-existing polymers.

  • Dimerization/Oligomerization of Acrylic Acid: Acrylic acid can undergo self-Michael addition to form dimers and oligomers.[4]

    • Solution: This is often favored at higher temperatures.[4] Optimizing the reaction temperature and using a catalyst to promote the desired aza-Michael addition over the self-addition can be effective.

  • Formation of N-2 Isomer: Pyrazoles have two nitrogen atoms, and while the reaction typically favors the N-1 position due to steric and electronic factors, the formation of the N-2 substituted isomer is possible.

    • Solution: Careful control of reaction conditions can often favor the thermodynamically more stable N-1 isomer. Purification by chromatography or recrystallization may be necessary to separate the isomers.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are struggling to isolate and purify the this compound from the reaction mixture. What are some effective methods?

Answer: Challenges in isolation and purification are common when scaling up a synthesis. Here are some suggested approaches:

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.

    • Procedure: After the reaction, if performed neat, you can attempt to directly crystallize the product from the crude mixture. If a solvent is used, it can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system. Common solvents for recrystallization of polar molecules include ethanol, isopropanol, water, or mixtures thereof.

  • Extraction: An acid-base extraction can be employed to separate the acidic product from neutral starting materials and byproducts.

    • Procedure:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

      • Extract with an aqueous base (e.g., sodium bicarbonate solution) to move the carboxylic acid product into the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

      • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the product.

      • Filter the solid product and wash with cold water.

  • Chromatography: While less ideal for very large scales, column chromatography can be used for purification if crystallization and extraction are ineffective.

    • Procedure: Use silica gel as the stationary phase. The mobile phase will likely be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid to keep the product protonated and prevent tailing.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct route is the aza-Michael addition of 3,5-dimethylpyrazole to acrylic acid or an acrylic acid ester. If an ester is used, a subsequent hydrolysis step is required to obtain the carboxylic acid.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes. Acrylic acid is a corrosive and flammable liquid that can polymerize violently if not properly inhibited and stored. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). The reaction may be exothermic, so careful monitoring of the internal temperature and controlled addition of reagents are crucial during scale-up.

Q3: Can this reaction be performed without a solvent?

A3: Yes, aza-Michael additions can often be carried out under solvent-free (neat) conditions, which is advantageous for scale-up as it increases reactor throughput and simplifies product workup.[2] Heating the mixture of 3,5-dimethylpyrazole and acrylic acid (with an inhibitor) is a viable approach.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and purity. Proton NMR (¹H NMR) spectroscopy can be used to analyze crude reaction aliquots to determine the conversion to product.

Experimental Protocols

Synthesis of this compound via Aza-Michael Addition

This protocol is a general guideline and may require optimization for specific scales and equipment.

Materials:

  • 3,5-Dimethylpyrazole

  • Acrylic acid

  • Hydroquinone (or another polymerization inhibitor)

  • (Optional) Catalyst, e.g., KF-Al₂O₃

  • (Optional) Solvent, e.g., acetonitrile

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add 3,5-dimethylpyrazole (1.0 equivalent).

  • Add acrylic acid (1.0-1.2 equivalents) and a catalytic amount of a polymerization inhibitor (e.g., 0.1 mol%).

  • (Optional) If using a catalyst or solvent, add it at this stage.

  • Heat the reaction mixture with stirring to 80-100°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with one of the purification methods described in the troubleshooting section (crystallization, extraction, or chromatography).

Data Presentation

Table 1: Representative Reaction Conditions and Outcomes

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneNone8024~85
2NoneNone10012~90
3Et₃N (0.1 eq)Acetonitrile6018~75
4KF-Al₂O₃None8012>95[1]

Note: The data in this table is illustrative and based on typical outcomes for aza-Michael additions. Actual results may vary.

Visualizations

Synthesis_Workflow Reactants 3,5-Dimethylpyrazole + Acrylic Acid (with inhibitor) Reaction Aza-Michael Addition (Heat, optional catalyst) Reactants->Reaction Workup Crude Product Workup Reaction->Workup Purification Purification Workup->Purification FinalProduct Pure this compound Purification->FinalProduct Crystallization Crystallization Purification->Crystallization Extraction Acid-Base Extraction Purification->Extraction Chromatography Column Chromatography Purification->Chromatography

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting_Low_Yield Start Low Yield Issue CheckTemp Is reaction temp > 80°C? Start->CheckTemp IncreaseTemp Increase temperature and reaction time. CheckTemp->IncreaseTemp No CheckCatalyst Is a catalyst being used? CheckTemp->CheckCatalyst Yes IncreaseTemp->CheckCatalyst AddCatalyst Consider adding a catalyst (e.g., KF-Al2O3). CheckCatalyst->AddCatalyst No CheckPurity Are starting materials pure? Is inhibitor present? CheckCatalyst->CheckPurity Yes AddCatalyst->CheckPurity PurifyReagents Purify reagents. Ensure inhibitor is added. CheckPurity->PurifyReagents No Success Yield Improved CheckPurity->Success Yes PurifyReagents->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

preventing byproduct formation in Michael addition for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during pyrazole synthesis via Michael addition.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrazole synthesis involving a Michael addition step?

A1: The most frequently encountered byproducts include:

  • Regioisomers: This is a primary issue when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, leading to a mixture of pyrazole isomers that can be difficult to separate.[1][2]

  • Pyrazoline intermediates: Incomplete cyclization or lack of a final oxidation/aromatization step can result in the formation of non-aromatic pyrazoline byproducts.[3]

  • Colored impurities: The reaction mixture may develop a yellow or red color, often due to side reactions or degradation of the hydrazine starting material, particularly with reagents like phenylhydrazine.[4][5]

  • Di-addition products: In some cases, the hydrazine may undergo addition to more than one molecule of the Michael acceptor.[1]

Q2: How can I control the formation of regioisomers?

A2: Controlling regioselectivity is crucial and can be influenced by several factors:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of one isomer.[6][7]

  • Steric and Electronic Effects: The initial nucleophilic attack of the hydrazine is directed by steric hindrance and the electronic properties of the Michael acceptor. Bulky substituents can block one reaction pathway, while electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, while basic conditions may favor the attack of the more inherently nucleophilic nitrogen in a substituted hydrazine.[1]

Q3: My reaction mixture has turned a deep yellow/red. What causes this and how can I obtain a cleaner product?

A3: Discoloration is a common issue, often arising from the decomposition of the hydrazine starting material or oxidation of intermediates.[2][4][5] To mitigate this:

  • Use of a Mild Base: When using a hydrazine salt (e.g., hydrochloride), the reaction can become acidic, promoting byproduct formation. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[4]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that lead to colored impurities.[4]

  • Purification: Colored impurities can often be removed during work-up. Washing the crude product with a non-polar solvent or using activated charcoal treatment can be effective. Recrystallization is also a powerful purification technique.[4][5]

Q4: I have isolated a pyrazoline instead of the expected pyrazole. How can I convert it to the desired product?

A4: The formation of a pyrazoline is common as it is the initial cyclization product. An additional oxidation step is required for aromatization to the pyrazole.[3] This can be achieved by:

  • In situ Oxidation: Some procedures are designed for the pyrazoline to be oxidized to the pyrazole under the reaction conditions.

  • Post-synthesis Oxidation: If you have already isolated the pyrazoline, it can be oxidized in a separate step. Common methods include heating in DMSO with oxygen or using bromine in a suitable solvent.[3][8]

Troubleshooting Guides

Issue 1: Formation of Regioisomers
  • Symptoms:

    • NMR spectra show duplicate sets of peaks for the desired product.

    • Multiple spots are observed on TLC, even after initial purification attempts.

    • The product has a broadened melting point range.

  • Solutions:

    • Solvent Optimization: Switch to a fluorinated alcohol solvent like TFE or HFIP to enhance regioselectivity.[6][7]

    • Temperature Control: Lowering the reaction temperature may favor the kinetic product, while higher temperatures may favor the thermodynamic product.

    • Catalyst Selection: The choice of an appropriate acid or base catalyst can influence the initial Michael addition and subsequent cyclization pathways.

Issue 2: Low Yield
  • Symptoms:

    • A low amount of the desired product is isolated after purification.

    • TLC analysis shows a significant amount of unreacted starting materials.

  • Solutions:

    • Purity of Starting Materials: Ensure that the Michael acceptor and hydrazine are pure, as impurities can lead to side reactions.[3]

    • Reaction Conditions: Optimize the reaction temperature and time. Monitor the reaction by TLC to determine the optimal duration.[2]

    • Catalyst: For aza-Michael additions, ensure the appropriate catalyst is used. For example, Cs2CO3 has been shown to be effective.[9][10][11][12]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-DiketoneSolventRegioisomer Ratio (desired:undesired)Total Yield (%)Reference
11-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol1:1.385
21-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneTFE93:788
31-(2-furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:390
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateEthanol1:1.375
5Ethyl 4-(2-furyl)-2,4-dioxobutanoateTFE90:1082
6Ethyl 4-(2-furyl)-2,4-dioxobutanoateHFIP>99:185

Table 2: Optimization of Cs2CO3-Catalyzed Aza-Michael Addition

EntryMichael AcceptorPyrazoleCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Dimethyl 2-benzylidenemalonatePyrazole10THF252484[9]
2Dimethyl 2-benzylidenemalonatePyrazole1THF2524Decreased[9]
3Dimethyl 2-benzylidenemalonatePyrazole10CH3OH2524Decreased[9]
4Dimethyl 2-benzylidenemalonatePyrazole10Toluene2524Decreased[9]
5ChalconePyrazole5DioxaneReflux7-1286-95[10]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol describes a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.[1]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Cs2CO3-Catalyzed Aza-Michael Addition

This protocol details a general procedure for the direct aza-Michael addition of pyrazole to an α,β-unsaturated malonate.[9][11]

  • Materials:

    • α,β-unsaturated malonate (0.50 mmol)

    • Pyrazole (0.75 mmol)

    • Cesium Carbonate (Cs2CO3) (10 mol%)

    • Tetrahydrofuran (THF) (0.5 mL)

  • Procedure:

    • To a stirred solution of the α,β-unsaturated malonate (0.50 mmol) and pyrazole (0.75 mmol) in THF (0.5 mL), add Cs2CO3 (10 mol%).

    • Stir the reaction mixture at 25 °C for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,3-Diketone in HFIP B Add Methylhydrazine A->B C Stir at Room Temperature (1-4 hours) B->C D Monitor by TLC C->D E Remove Solvent (Reduced Pressure) D->E Reaction Complete F Column Chromatography E->F G Isolate Major Regioisomer F->G

Caption: Experimental workflow for regioselective pyrazole synthesis.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Byproduct Formation q1 Regioisomers Observed? start->q1 q2 Colored Impurities? q1->q2 No s1 Change Solvent to TFE/HFIP q1->s1 Yes s2 Optimize Temperature q1->s2 Yes q3 Incomplete Reaction? q2->q3 No s3 Use Inert Atmosphere q2->s3 Yes s4 Purify via Charcoal/Recrystallization q2->s4 Yes s5 Increase Reaction Time/Temp q3->s5 Yes s6 Check Reagent Purity q3->s6 Yes

Caption: Troubleshooting logic for pyrazole synthesis issues.

References

optimizing solvent and temperature for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of this compound. The primary synthetic route discussed is the Michael addition of 3,5-dimethylpyrazole to an acrylate, followed by hydrolysis.

Troubleshooting and FAQs

A common challenge in the synthesis of this compound is ensuring the completion of the Michael addition and subsequent hydrolysis, while minimizing side products. Here are some common issues and their solutions:

1. Low or No Product Yield

  • Question: My overall yield of this compound is significantly lower than expected. What are the potential causes?

  • Answer: Low yields can stem from several factors:

    • Incomplete Michael Addition: The addition of 3,5-dimethylpyrazole to the acrylate may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature. The reaction can be monitored by TLC or GC-MS to ensure the disappearance of the starting pyrazole.

    • Suboptimal Temperature: For the Michael addition, if the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions. A moderate temperature, such as refluxing in a suitable solvent, is often a good starting point.

    • Incomplete Hydrolysis: The hydrolysis of the intermediate ester to the carboxylic acid is a critical step. Ensure that a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is heated for an adequate amount of time to drive it to completion.

    • Loss during Workup: The product is soluble in basic aqueous solutions as its carboxylate salt. Ensure the solution is acidified to a sufficiently low pH (typically pH 2-3) to fully precipitate the carboxylic acid. Washing the final product with ice-cold water can minimize losses due to solubility.

2. Presence of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I avoid them?

  • Answer: The most common impurities are unreacted starting materials and side products from the Michael addition:

    • Unreacted 3,5-dimethylpyrazole: If the Michael addition is incomplete, the starting pyrazole will remain. This can often be removed by washing the reaction mixture with a dilute acid after the Michael addition and before hydrolysis.

    • Polymerization of the Acrylate: Acrylates are prone to polymerization, especially at high temperatures. It is advisable to use a moderate excess of the acrylate and to control the reaction temperature carefully.

    • Double Michael Addition: Although less common for pyrazoles compared to primary amines, it is possible for the initial product to react with another molecule of the acrylate. Using a slight excess of the 3,5-dimethylpyrazole can help to minimize this.[1]

3. Product Purification Challenges

  • Question: I am having difficulty purifying the final product. What are the recommended methods?

  • Answer: this compound is a crystalline solid and can typically be purified by recrystallization.

    • Recrystallization: A common and effective method. The choice of solvent is crucial. Water or ethanol-water mixtures are often good starting points for recrystallizing carboxylic acids.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate followed by the addition of a small amount of acetic acid) is typically effective for separating carboxylic acids.

Quantitative Data Summary

The following table summarizes illustrative reaction conditions for the two-step synthesis of this compound. Note that optimal conditions should be determined experimentally.

StepSolventTemperature (°C)ReactantsTypical Reaction Time (h)Potential Yield (%)
Michael Addition Ethanol78 (Reflux)3,5-dimethylpyrazole, Ethyl acrylate12 - 2485 - 95 (ester)
Michael Addition Toluene110 (Reflux)3,5-dimethylpyrazole, Ethyl acrylate8 - 1680 - 90 (ester)
Michael Addition Neat (No Solvent)1003,5-dimethylpyrazole, Ethyl acrylate6 - 1275 - 85 (ester)
Hydrolysis Ethanol/Water80 (Reflux)Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, NaOH2 - 490 - 98
Hydrolysis Methanol/Water70 (Reflux)Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, KOH3 - 690 - 98

Experimental Protocols

Protocol 1: Synthesis of 3,5-dimethylpyrazole

This precursor can be synthesized from acetylacetone and hydrazine hydrate.[2][3][4]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.0 eq) in ethanol.

  • Cool the flask in an ice bath.

  • Slowly add acetylacetone (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like hexane or by distillation.

Protocol 2: Two-Step Synthesis of this compound

Step A: Michael Addition - Synthesis of Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

  • In a round-bottom flask, combine 3,5-dimethylpyrazole (1.0 eq) and ethyl acrylate (1.2 eq).

  • Add a solvent such as ethanol or toluene, or proceed neat.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude ester can be purified by vacuum distillation or used directly in the next step.

Step B: Hydrolysis

  • Dissolve the crude ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate in ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5 - 2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the ester by TLC.

  • After cooling, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • The product can be further purified by recrystallization.

Mandatory Visualizations

synthesis_workflow cluster_step1 Michael Addition cluster_step2 Hydrolysis reactants 3,5-dimethylpyrazole + Ethyl Acrylate reaction1 Heat in Solvent (e.g., Ethanol, Toluene) or Neat reactants->reaction1 workup1 Solvent Removal reaction1->workup1 intermediate Crude Ethyl Ester workup1->intermediate hydrolysis_reactants Crude Ester + NaOH(aq) intermediate->hydrolysis_reactants reaction2 Reflux in Ethanol/Water hydrolysis_reactants->reaction2 workup2 Solvent Removal & Aqueous Wash reaction2->workup2 acidification Acidify with HCl workup2->acidification isolation Filtration & Drying acidification->isolation final_product final_product isolation->final_product Purified Product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Impure Product incomplete_addition Incomplete Michael Addition issue->incomplete_addition incomplete_hydrolysis Incomplete Hydrolysis issue->incomplete_hydrolysis side_reactions Side Reactions (e.g., Polymerization) issue->side_reactions workup_loss Loss During Workup issue->workup_loss solution_addition Increase Reaction Time/Temperature for Addition incomplete_addition->solution_addition solution_hydrolysis Increase Base Equivalents/Time for Hydrolysis incomplete_hydrolysis->solution_hydrolysis solution_side_reactions Control Temperature, Use Pyrazole Excess side_reactions->solution_side_reactions solution_workup Ensure Proper pH for Precipitation workup_loss->solution_workup

Caption: Troubleshooting guide for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, a valuable building block in pharmaceutical and agrochemical research. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and availability of starting materials.

Introduction

This compound and its derivatives are of significant interest due to their diverse biological activities. The efficient and scalable synthesis of this key intermediate is crucial for further drug discovery and development efforts. This guide outlines and compares two distinct and viable synthetic pathways:

  • Route 1: Michael Addition of 3,5-dimethylpyrazole to an Acrylate Ester followed by Hydrolysis. This two-step approach involves the initial formation of an ester intermediate, which is then hydrolyzed to the final carboxylic acid.

  • Route 2: Synthesis via an Amide Intermediate followed by Hydrolysis. This pathway proceeds through the formation of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, which is subsequently hydrolyzed to the target acid.

Below, we present a detailed examination of each route, including experimental protocols and a quantitative comparison of their key reaction parameters.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Via Ester IntermediateRoute 2: Via Amide Intermediate
Starting Materials 3,5-dimethylpyrazole, Methyl Acrylate3,5-dimethylpyrazole, Acrylamide
Reagents & Solvents Sodium metal, Methanol, Hydrochloric acidSodium hydroxide, N,N-dimethylformamide (DMF)
Intermediate Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Overall Yield High (for the intermediate)54.7% (for the intermediate)[1]
Reaction Conditions Step 1: Reflux; Step 2: RefluxStep 1: 100°C
Reaction Time Not specified6 hours (for the intermediate)[1]
Purification Distillation under reduced pressure, RecrystallizationFiltration, Vacuum distillation, Recrystallization[1]

Experimental Protocols

Route 1: Synthesis via Michael Addition and Hydrolysis

This route involves a Michael addition of 3,5-dimethylpyrazole to methyl acrylate, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

A mixture of 3,5-dimethylpyrazole and a catalytic amount of sodium metal in methanol is heated to reflux. Methyl acrylate is then added dropwise to the solution. The reaction mixture is refluxed for several hours until completion, as monitored by thin-layer chromatography. After cooling, the excess methanol is removed under reduced pressure. The residue is then distilled under vacuum to yield methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

The methyl ester intermediate is dissolved in a mixture of methanol and aqueous hydrochloric acid. The solution is heated at reflux for several hours. The progress of the hydrolysis is monitored by TLC. Upon completion, the methanol is evaporated, and the aqueous solution is cooled. The precipitated product, this compound, is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Route 2: Synthesis via Amide Intermediate and Hydrolysis

This route proceeds through the synthesis of an amide intermediate, which is then hydrolyzed.

Step 1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide [1]

A mixture of 3,5-dimethylpyrazole (3.845 g, 40 mmol) and sodium hydroxide (0.2 g, 5 mmol) in N,N'-dimethylformamide (DMF) (100 ml) is stirred and heated to 100°C.[1] A solution of acrylamide (2.843 g, 40 mmol) in DMF (20 ml) is then added dropwise.[1] The reaction is maintained at this temperature for 6 hours.[1] After cooling, the reaction mixture is filtered, and the DMF is removed by vacuum distillation to yield 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.[1] The reported yield of the analytically pure product after recrystallization from ethanol is 54.7%.[1]

Step 2: Hydrolysis to this compound

The 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide intermediate is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mixture is heated under reflux for several hours to effect hydrolysis. The reaction is monitored by a suitable chromatographic technique. After completion, the solution is cooled, and the pH is adjusted to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Mandatory Visualization: Synthesis Workflows

Synthesis_Route_1 cluster_start Starting Materials Start1 3,5-dimethylpyrazole Step1 Michael Addition (Na, Methanol, Reflux) Start1->Step1 Start2 Methyl Acrylate Start2->Step1 Intermediate Methyl 3-(3,5-dimethyl-1H- pyrazol-1-yl)propanoate Step1->Intermediate Step2 Hydrolysis (HCl, H2O, Reflux) Intermediate->Step2 Product 3-(3,5-dimethyl-1H-pyrazol- 1-yl)propanoic acid Step2->Product

Caption: Workflow for Synthesis Route 1.

Synthesis_Route_2 cluster_start Starting Materials Start1 3,5-dimethylpyrazole Step1 Amide Formation (NaOH, DMF, 100°C) Start1->Step1 Start2 Acrylamide Start2->Step1 Intermediate 3-(3,5-dimethyl-1H-pyrazol- 1-yl)propanamide Step1->Intermediate Step2 Hydrolysis (Acid, H2O, Reflux) Intermediate->Step2 Product 3-(3,5-dimethyl-1H-pyrazol- 1-yl)propanoic acid Step2->Product

Caption: Workflow for Synthesis Route 2.

Conclusion

Both presented routes offer viable methods for the synthesis of this compound.

Route 1 (Via Ester Intermediate) is a classic and potentially high-yielding approach. The Michael addition of pyrazoles to acrylates is a well-established reaction. The subsequent ester hydrolysis is typically straightforward and efficient. This route may be preferred when high overall yield is a primary concern and the starting acrylate ester is readily available.

Route 2 (Via Amide Intermediate) provides a direct method to an amide precursor. The synthesis of the amide has been reported with a moderate yield of 54.7%.[1] The subsequent hydrolysis of the amide, while generally requiring harsher conditions than ester hydrolysis, is a standard transformation. This route might be advantageous if acrylamide is a more accessible or cost-effective starting material compared to acrylate esters.

The choice between these two synthetic pathways will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. Further optimization of reaction conditions for both routes could potentially lead to improved yields and efficiency.

References

A Comparative Guide to Alternative Methods for the Synthesis of N-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and agrochemicals. The strategic introduction of substituents onto the pyrazole nitrogen atoms is crucial for modulating the biological activity and pharmacokinetic properties of these compounds. While classical N-alkylation methods have long been employed, a diverse range of alternative synthetic strategies has emerged, offering significant advantages in terms of efficiency, regioselectivity, substrate scope, and environmental impact. This guide provides an objective comparison of these alternative methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate synthetic route.

Comparison of Synthetic Methodologies

The synthesis of N-substituted pyrazoles can be broadly categorized into several key approaches. The following tables summarize the quantitative data for each method, allowing for a direct comparison of their key performance indicators.

Table 1: N-Alkylation and N-Arylation Methods
MethodCatalyst/ReagentElectrophileSolventTemp. (°C)Time (h)Yield (%)Reference
Traditional N-Alkylation Strong Base (e.g., NaH)Alkyl HalideDMFRT - 1001 - 24Variable[1]
Acid-Catalyzed N-Alkylation Brønsted Acid (e.g., TfOH)TrichloroacetimidateDCEReflux24Good[1]
Palladium-Catalyzed N-Allylation Pd(PPh₃)₄/BipyridineVinylcyclopropaneToluene10012≤99[2]
Michael Addition (Catalyst-Free) iPr₂NEtActivated AlkeneDMSO25Variable>90[3]
Copper-Catalyzed N-Arylation CuI/Diamine LigandAryl Iodide/BromideToluene/DMF11024Good[4][5]
Cobalt-Catalyzed N-Arylation Co(hfacac)₂/CeSO₄Arylboronic AcidHFIP10024Good[6]
Table 2: Cycloaddition and Multicomponent Reactions
MethodReactant 1Reactant 2ConditionsSolventTimeYield (%)Reference
[3+2] Cycloaddition (Catalyst-Free) Diazo CompoundAlkyneHeatingSolvent-freeVariableHigh[7]
Aerobic Oxidative [3+2] Cycloaddition N,N-Disubstituted HydrazineAlkynoateCu₂O, Base, AirToluene12 hModerate-Good[8]
Base-Mediated [3+2] Cycloaddition 2-Alkynyl-1,3-dithianeSydnoneBaseTHF1-3 hGood[9]
Direct Synthesis from Primary Amines Primary Amine1,3-DiketoneO-(4-nitrobenzoyl)hydroxylamineDMF1.5 hModerate[10][11]
Microwave-Assisted One-Pot Synthesis α,β-Unsaturated CarbonylTosylhydrazoneK₂CO₃, MWSolvent-freeMinsHigh[12][13]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations described in the tables above.

Protocol 1: Acid-Catalyzed N-Alkylation with Trichloroacetimidates[1]
  • Reaction Setup: To a solution of the pyrazole (1.0 equiv) in 1,2-dichloroethane (DCE), add the trichloroacetimidate electrophile (1.1 equiv).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., triflic acid, 0.1 equiv).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles[2]
  • Reaction Setup: In a reaction tube, combine the pyrazole (1.0 equiv), vinylcyclopropane (1.2 equiv), Pd(PPh₃)₄ (5 mol %), and 5,5′-dimethyl-2,2′-bipyridine (10 mol %).

  • Solvent and Additive: Add toluene as the solvent, followed by trifluoroacetic acid (TFA) as an additive.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the N-alkylated pyrazole.

Protocol 3: Catalyst-Free [3+2] Cycloaddition of Diazo Compounds and Alkynes[7]
  • Reaction Setup: In a reaction vessel, mix the α-diazocarbonyl compound and the alkyne.

  • Reaction Conditions: Heat the mixture under solvent-free conditions. The reaction temperature and time will vary depending on the specific substrates.

  • Work-up: For many reactions, the product can be obtained in high purity without the need for a work-up or purification. If necessary, the product can be purified by crystallization or column chromatography.

Protocol 4: Direct Preparation of N-Substituted Pyrazoles from Primary Amines[10][11]
  • Reactant Mixture: In a reaction vial, combine the primary amine (1.0 equiv), 1,3-diketone (1.1 equiv), and O-(4-nitrobenzoyl)hydroxylamine (1.5 equiv).

  • Solvent: Add dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 85 °C for 1.5 hours.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methods discussed.

N_Alkylation_Pathways Pyrazole Pyrazole DeprotonatedPyrazole Deprotonated Pyrazole Pyrazole->DeprotonatedPyrazole Deprotonation NAlkylpyrazole2 NAlkylpyrazole2 Pyrazole->NAlkylpyrazole2 Alkylation Base Strong Base (e.g., NaH) NAlkylPyrazole1 N-Alkyl Pyrazole DeprotonatedPyrazole->NAlkylPyrazole1 SN2 Reaction AlkylHalide Alkyl Halide Trichloroacetimidate Trichloroacetimidate BronstedAcid Brønsted Acid NAlkylPyrazole2 N-Alkyl Pyrazole

Comparison of Traditional and Acid-Catalyzed N-Alkylation.

Cycloaddition_Pathway Diazo Diazo Compound (1,3-Dipole) TransitionState [3+2] Cycloaddition Diazo->TransitionState Alkyne Alkyne (Dipolarophile) Alkyne->TransitionState NSubstitutedPyrazole N-Substituted Pyrazole TransitionState->NSubstitutedPyrazole Heat Heat/ Catalyst Heat->TransitionState Direct_Synthesis_Pathway PrimaryAmine Primary Amine HydrazineDerivative In situ generated Hydrazine Derivative PrimaryAmine->HydrazineDerivative AminationReagent Electrophilic Amination Reagent AminationReagent->HydrazineDerivative NSubstitutedPyrazole N-Substituted Pyrazole HydrazineDerivative->NSubstitutedPyrazole Condensation & Cyclization Diketone 1,3-Diketone Diketone->NSubstitutedPyrazole

References

biological activity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid vs other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the biological activities of various pyrazole derivatives, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. Extensive research highlights the pyrazole scaffold as a privileged structure in medicinal chemistry, leading to the development of numerous compounds with significant therapeutic potential.

Note on 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: Despite a comprehensive search of scientific literature, no specific biological activity data was found for this compound. Therefore, this guide focuses on a comparative analysis of other well-researched pyrazole derivatives to provide a broader context of the therapeutic potential of this class of compounds.

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The selective inhibition of COX-2 over COX-1 is a key characteristic of many anti-inflammatory pyrazole-based drugs, such as Celecoxib, which helps to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data for Anti-inflammatory Activity
CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
Celecoxib COX-20.04>100IndomethacinCOX-1: 0.1, COX-2: 1.5
SC-558 COX-20.0011000
4-Methyl-2-(4-sulfamoylphenyl)-5-(4-fluorophenyl)-pyrazole COX-20.05200
1,5-Diarylpyrazole Derivative COX-22.52Not ReportedCelecoxib0.95
Signaling Pathway: Cyclooxygenase (COX) Inhibition

The anti-inflammatory action of many pyrazole derivatives is centered on the inhibition of the COX enzymes, which are crucial for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever COX2->Inflammation_Pain_Fever Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Pyrazole_Derivatives Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Derivatives->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Antimicrobial Activity of Pyrazole Derivatives

Various pyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but some have been shown to interfere with microbial growth and proliferation.

Quantitative Data for Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyrazole-Thiazole Hybrid Staphylococcus aureus1-8Ciprofloxacin2
Aminoguanidine-derived 1,3-diphenyl pyrazole Escherichia coli1Moxifloxacin2
Pyrazole-Thiazolidinone Derivative Candida albicans16Fluconazole8
Imidazo-pyridine substituted pyrazole Pseudomonas aeruginosa<1Ciprofloxacin1

Anticancer Activity of Pyrazole Derivatives

The pyrazole scaffold is a key component in many compounds investigated for their anticancer properties. These derivatives have been shown to target various pathways involved in cancer cell proliferation and survival, including protein kinases and tubulin polymerization.

Quantitative Data for Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1,3-Diphenyl-1H-pyrazole derivative Human Colon Cancer (HCT-116)0.26MEK Inhibition
Pyrazole-based Curcumin Analog Human Breast Cancer (MDA-MB-231)3.64Tubulin Polymerization Inhibition
Pyrazolo[3,4-d]pyrimidine Derivative Non-small Cell Lung Cancer (A549)8.21EGFR Inhibition
Indolo-pyrazole conjugate Melanoma (SK-MEL-28)3.46Tubulin Polymerization Inhibition
Experimental Workflow: In Vitro Cytotoxicity Screening

A common workflow for assessing the anticancer potential of new compounds is in vitro cytotoxicity screening using cancer cell lines.

Cytotoxicity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Compound_Synthesis Pyrazole Derivative Synthesis & Purification Serial_Dilution Serial Dilution of Test Compound Compound_Synthesis->Serial_Dilution Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Incubation Incubate Cells with Compound (24-72h) Serial_Dilution->Incubation Cell_Seeding->Incubation MTT_Assay MTT or other Viability Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance/ Luminescence MTT_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Value Data_Acquisition->IC50_Calculation

Caption: A typical workflow for in vitro cytotoxicity screening.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of test compounds and reference inhibitor at various concentrations.

  • In a multi-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) to allow for prostaglandin production.

  • Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

Objective: To assess the antimicrobial activity of compounds against various microbial strains.

Materials:

  • Mueller-Hinton agar plates

  • Cultures of test microorganisms (e.g., S. aureus, E. coli)

  • Test compounds and reference antibiotic (e.g., Ciprofloxacin)

  • Sterile paper discs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper discs with known concentrations of the test compounds and the reference antibiotic.

  • Place the discs on the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compounds and reference drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and reference drug. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The pyrazole scaffold remains a highly attractive framework for the design and development of new therapeutic agents. The diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, demonstrated by a wide range of pyrazole derivatives underscore the versatility of this heterocyclic ring system. While no specific data was found for this compound, the extensive body of research on other pyrazoles provides a strong foundation for future investigations into its potential biological activities. Further synthesis and screening of novel pyrazole derivatives are warranted to explore their full therapeutic potential.

References

Spectroscopic Comparison of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid and its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and its corresponding esters. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for spectroscopic analysis, and includes visualizations of relevant chemical pathways and experimental workflows.

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The functionalization of the pyrazole ring, such as the introduction of a propanoic acid moiety and its subsequent esterification, can significantly influence the compound's physicochemical properties and biological activity. A thorough spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the structure-activity relationships of these compounds. This guide focuses on the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to differentiate and characterize this compound and its simple alkyl esters.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its methyl and ethyl esters. These values are compiled from typical chemical shift ranges and fragmentation patterns for similar pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment This compound Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
Pyrazole-CH (H-4)~5.8-6.0 (s)~5.8-6.0 (s)~5.8-6.0 (s)
N-CH₂ -CH₂-~4.1-4.3 (t)~4.1-4.3 (t)~4.1-4.3 (t)
-CH₂-CH₂ -COOH/R~2.7-2.9 (t)~2.7-2.9 (t)~2.7-2.9 (t)
Pyrazole-CH₃ (C-3)~2.2-2.3 (s)~2.2-2.3 (s)~2.2-2.3 (s)
Pyrazole-CH₃ (C-5)~2.1-2.2 (s)~2.1-2.2 (s)~2.1-2.2 (s)
-COOH ~10.0-12.0 (br s)--
-COOCH₃ -~3.6-3.7 (s)-
-COOCH₂ CH₃--~4.0-4.2 (q)
-COOCH₂CH₃ --~1.1-1.3 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment This compound Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
C =O~175-178~172-174~171-173
Pyrazole-C -3~148-150~148-150~148-150
Pyrazole-C -5~139-141~139-141~139-141
Pyrazole-C -4~105-107~105-107~105-107
N-C H₂-CH₂-~48-50~48-50~48-50
-CH₂-C H₂-COOH/R~33-35~33-35~33-35
Pyrazole-C H₃ (C-3)~13-15~13-15~13-15
Pyrazole-C H₃ (C-5)~10-12~10-12~10-12
-COOC H₃-~51-53-
-COOC H₂CH₃--~60-62
-COOCH₂C H₃--~14-15

Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Vibrational Mode This compound Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
O-H stretch (carboxylic acid)2500-3300 (broad)--
C-H stretch (aromatic/aliphatic)2850-31502850-31502850-3150
C=O stretch (carbonyl)1700-17251735-17501730-1745
C=N, C=C stretch (pyrazole ring)1500-16001500-16001500-1600
C-O stretch1210-13201150-13001150-1300

Table 4: Mass Spectrometry Data (m/z)

Ion This compound Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
[M]⁺182196210
[M+H]⁺183197211
[M-COOH]⁺137--
[M-COOCH₃]⁺-137-
[M-COOCH₂CH₃]⁺--137
Pyrazole fragment [C₅H₈N₂]⁺969696

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (Acid): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the ATR crystal.

    • Liquid Samples (Esters): Place a drop of the liquid ester between two NaCl or KBr plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr pellets or liquid films) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Ionization Mode: Positive or negative ion mode.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • Data Acquisition (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological pathway involving pyrazole derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_analysis Spectroscopic Analysis 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Michael Addition Michael Addition 3,5-Dimethylpyrazole->Michael Addition Acrylic Acid / Ester Acrylic Acid or Alkyl Acrylate Acrylic Acid / Ester->Michael Addition Propanoic Acid This compound Michael Addition->Propanoic Acid Ester Alkyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate Michael Addition->Ester NMR NMR Propanoic Acid->NMR IR IR Propanoic Acid->IR MS MS Propanoic Acid->MS Ester->NMR Ester->IR Ester->MS

Caption: Synthesis and Spectroscopic Analysis Workflow.

Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 (Cyclooxygenase) Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX (5-Lipoxygenase) Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazole Derivatives Pyrazole-propanoic Acid Derivatives Pyrazole Derivatives->COX-1 / COX-2 Pyrazole Derivatives->5-LOX

Caption: Inhibition of Inflammatory Pathways by Pyrazole Derivatives.

A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the quantitative determination of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. The information presented is based on established analytical techniques for pyrazole derivatives and other small organic acids, offering a robust starting point for method development and validation in a research or drug development setting.

Comparison of Analytical Methods

The primary methods for the analysis of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, often requiring a derivatization step to improve the volatility of the analyte.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Principle Separation based on polarity, detection via UV absorbance of the pyrazole ring.Separation based on polarity, detection by mass-to-charge ratio for high selectivity and sensitivity.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; specific detection based on parent and fragment ion masses.High; characteristic fragmentation patterns aid in identification.
Sensitivity Typically in the µg/mL range (LOD/LOQ).[1]High sensitivity, often in the ng/mL to pg/mL range.[2]High sensitivity, comparable to or better than LC-MS/MS in some cases.
Linearity Range Generally good over one to two orders of magnitude (e.g., 50-150 µg/mL).[1]Wide linear dynamic range, often spanning several orders of magnitude.Good linearity over a significant concentration range.
Accuracy & Precision Good, with Relative Standard Deviations (RSD) typically <2%.Excellent, with RSDs often <15% even at low concentrations.Excellent, with low RSD values.
Matrix Effects Can be significant, requiring careful sample preparation and blank analysis.Can be a major challenge (ion suppression/enhancement), often requiring internal standards for correction.Can be less prone to ion suppression but may have other matrix interferences.
Instrumentation Cost Relatively low and widely available.High initial investment and maintenance costs.Moderate to high cost.
Typical Use Case Routine quality control, purity assessment, and analysis of bulk material or formulations with high analyte concentrations.Bioanalysis (e.g., plasma, urine), metabolite identification, trace-level impurity analysis.Analysis of volatile and semi-volatile compounds; can be used for metabolic profiling.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

For routine analysis and quality control, a reversed-phase HPLC method with UV detection is a practical and cost-effective choice. Pyrazole derivatives have been successfully analyzed using this technique.[1]

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm) is a good starting point.[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase and an organic solvent. A common mobile phase composition is a mixture of 0.1% trifluoroacetic acid or phosphoric acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[1][3] A potential starting point could be a 20:80 (v/v) ratio of Solvent A to Solvent B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 ± 2°C.[1]

  • Injection Volume: 5.0 µL.[1]

  • Detection Wavelength: The pyrazole ring typically exhibits UV absorbance. A wavelength of around 206 nm has been used for pyrazoline derivatives and can be a suitable starting point for method development.[1] A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Prepare calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 50-150 µg/mL).[1]

  • For the analysis of formulated products, an extraction step may be necessary to isolate the analyte from excipients.

3. Method Validation Parameters (based on ICH Guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by plotting the peak area against the concentration of the calibration standards. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by the recovery of known amounts of analyte spiked into a placebo formulation.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a pyrazoline derivative, LOD and LOQ were found to be 4 µg/mL and 15 µg/mL, respectively.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative High-Sensitivity Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice for organic acids.[2]

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode. For a carboxylic acid, negative ion mode is often more sensitive.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a mobile phase of acidified water and an organic solvent (methanol or acetonitrile) is a good starting point. The use of formic acid instead of phosphoric acid is necessary for MS compatibility.[3]

  • MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ in negative mode) and a specific product ion generated by collision-induced dissociation. This provides a high degree of selectivity.

2. Sample Preparation:

  • For biological samples (e.g., plasma, urine), a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required to remove matrix interferences.[4]

  • An internal standard (a structurally similar molecule that is not present in the sample) should be used to correct for matrix effects and variations in instrument response.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Method Application define_analyte Define Analyte and Analytical Requirements select_method Select Appropriate Analytical Method define_analyte->select_method Determine required sensitivity & selectivity optimize_conditions Optimize Chromatographic and Detection Conditions select_method->optimize_conditions Based on analyte properties & matrix prepare_protocols Prepare Standard Operating Procedures (SOPs) optimize_conditions->prepare_protocols specificity Specificity prepare_protocols->specificity linearity Linearity prepare_protocols->linearity accuracy Accuracy prepare_protocols->accuracy precision Precision prepare_protocols->precision lod_loq LOD & LOQ prepare_protocols->lod_loq robustness Robustness prepare_protocols->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis Validated Method quality_control Ongoing Quality Control routine_analysis->quality_control

Caption: Workflow for analytical method validation.

HPLC_System_Diagram cluster_lc Liquid Chromatograph cluster_detector Detector & Data System solvent_reservoir Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent_reservoir->pump autosampler Autosampler (Sample Injection) pump->autosampler hplc_column HPLC Column (Stationary Phase) autosampler->hplc_column column_oven Column Oven uv_detector UV-Vis Detector hplc_column->uv_detector data_system Data Acquisition System (Computer) uv_detector->data_system waste Waste uv_detector->waste

Caption: Schematic of a typical HPLC-UV system.

Method_Selection_Tree start Start: Define Analytical Goal concentration High Analyte Concentration? (e.g., >10 µg/mL) start->concentration matrix Complex Matrix? (e.g., Plasma, Tissue) concentration->matrix No hplc Use HPLC-UV concentration->hplc Yes lcms Use LC-MS/MS matrix->lcms Yes volatility Is the Analyte Volatile or Easily Derivatized? matrix->volatility No gcms Consider GC-MS (with derivatization) volatility->lcms No volatility->gcms Yes

Caption: Decision tree for analytical method selection.

References

Comparative Guide to the Potential Cross-Reactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid based on available data for structurally related pyrazole derivatives. Direct experimental cross-reactivity studies for this specific compound are not currently available in the public domain. Therefore, this guide utilizes an inferential approach, drawing comparisons from the known biological activities and structure-activity relationships (SAR) of various pyrazole-based compounds to predict potential off-target interactions.

Introduction to this compound and the Pyrazole Scaffold

This compound is a small molecule featuring a 3,5-dimethyl-substituted pyrazole ring linked to a propanoic acid moiety at the N1 position. The pyrazole nucleus is a common scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic applications.[1][2] The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.[3] This structural diversity leads to a broad array of biological targets, suggesting that cross-reactivity is a key consideration in the development of pyrazole-based drugs.

Comparative Analysis of Potential Biological Targets

Based on the structure of this compound, we can infer potential biological activities by examining related compounds.

Compounds with a 3,5-Dimethylpyrazole Core

Derivatives containing the 3,5-dimethylpyrazole core have been associated with several biological activities:

  • Phosphodiesterase 4 (PDE4) Inhibition: A series of 3,5-dimethylpyrazole derivatives have been identified as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[4] The substitution at other positions on the pyrazole ring was found to be critical for potency.

  • Anticancer Activity: Certain 3,5-dimethylpyrazolyl-s-triazine derivatives have demonstrated promising anticancer activity by targeting the EGFR/PI3K/AKT/mTOR signaling cascades.[5]

  • Antimicrobial Activity: Some 3,5-dimethyl azopyrazole derivatives have shown moderate antimicrobial activity.[6]

Compounds with a Pyrazole-1-alkanoic Acid Moiety

The presence of an alkanoic acid chain at the N1 position of the pyrazole ring introduces a key pharmacophoric feature that can drive interactions with specific targets.

  • Prostacyclin (PGI2) Receptor Agonism: A study on 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, which has a longer alkanoic acid chain, revealed potent agonist activity at the platelet PGI2 receptor.[7] This suggests that the acidic side chain can mimic the carboxylic acid of prostaglandins. The length and substitution of the pyrazole core were crucial for activity.[7]

Predicted Cross-Reactivity Profile

Given the structural features of this compound, it is plausible that it could exhibit affinity for a range of targets. The 3,5-dimethylpyrazole core might confer a basal level of interaction with targets known to bind this motif, while the propanoic acid side chain could enable interactions with receptors or enzymes that recognize a carboxylic acid group.

Potential areas for cross-reactivity screening could include:

  • Phosphodiesterases (specifically PDE4): Due to the presence of the 3,5-dimethylpyrazole core.

  • Protein Kinases: The pyrazole scaffold is a known kinase hinge-binder. While specific substitutions are critical, a broad kinase screen would be prudent.

  • Prostaglandin Receptors: Based on the activity of other pyrazole-alkanoic acid derivatives.

  • Nuclear Receptors: The carboxylic acid moiety could lead to interactions with receptors that bind endogenous fatty acids or other acidic ligands.

Data Summary

Table 1: Biological Activities of Structurally Related Pyrazole Derivatives

Compound ClassRepresentative Compound(s)Biological Target/ActivityPotency (IC50/EC50)Reference
3,5-Dimethylpyrazole Derivatives 3,5-dimethylpyrazole-5-phenyl-2-furan derivativesPDE4B Inhibition1.7 µM (for compound If)[4]
N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amineAnticancer (MCF-7 cells)2.29 µM[5]
Pyrazole-1-alkanoic Acids 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acidPlatelet PGI2 Receptor Agonist0.4 µM (inhibition of ADP-induced platelet aggregation)[7]

Experimental Protocols

The following are representative experimental protocols for assessing the activity of pyrazole derivatives, extracted from the cited literature.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol is a generalized representation of kinase inhibition assays often used for pyrazole derivatives.[8]

  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (this compound and comparators), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This in vitro assay is used to determine the inhibitory activity of compounds against COX enzymes.[10]

  • Enzyme and Substrate: Use purified ovine COX-1 and human recombinant COX-2. Arachidonic acid is used as the substrate.

  • Procedure:

    • Pre-incubate the enzyme with the test compound in assay buffer for a short period.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction.

    • Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.

    • Calculate the percent inhibition and IC50 values.

Visualizations

The following diagrams illustrate relevant pathways and workflows for the study of pyrazole derivatives.

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->PI3K Inhibition Pyrazole->mTOR Inhibition

Caption: EGFR/PI3K/AKT/mTOR signaling pathway targeted by some pyrazole derivatives.

Experimental_Workflow Start Compound Synthesis (3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid In_Silico In Silico Screening (Target Prediction, Docking) Start->In_Silico In_Vitro In Vitro Assays (Enzyme/Receptor Binding, Cell-based) In_Silico->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) SAR->In_Vivo Lead_Opt->In_Vitro

References

A Structural Showdown: Comparing Pyrazole-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective structural comparison of prominent pyrazole-containing compounds: the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the withdrawn anti-obesity agent Rimonabant. This analysis, supported by experimental data, delves into their distinct pharmacological profiles, offering insights into the versatility of the pyrazole scaffold in medicinal chemistry.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design, leading to a wide array of therapeutic agents.[1] This guide focuses on a structural comparison of three well-known drugs and their analogs, highlighting how subtle modifications to the core pyrazole structure can result in vastly different biological activities.

At a Glance: Comparative Biological Activity

The following tables summarize the in vitro potency of Celecoxib, Sildenafil, Rimonabant, and their respective structural analogs.

Table 1: Cyclooxygenase (COX) Inhibition by Celecoxib and Analogs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
SC-5600.0096.30.0014

Data sourced from references[2][3].

Table 2: Phosphodiesterase 5 (PDE5) Inhibition by Sildenafil and Analogs

CompoundPDE5 IC50 (nM)
Sildenafil6.6
Vardenafil0.7

Data sourced from reference[4].

Table 3: Cannabinoid Receptor 1 (CB1) Binding Affinity of Rimonabant and Analogs

CompoundCB1 Receptor Ki (nM)
Rimonabant5.6
AM2517.49

Data for Rimonabant sourced from reference[5].

Deep Dive: Experimental Protocols

The data presented above were generated using established in vitro assays. Understanding the methodologies is crucial for accurate interpretation and comparison.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of Celecoxib and its analogs on COX-1 and COX-2 is typically determined using a purified enzyme assay.[3]

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are utilized.[3]

Reaction Procedure:

  • A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.[3]

  • The test compound is pre-incubated with the COX enzyme for a defined period (e.g., 10 minutes at 37°C).[3]

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[3]

  • After a specific incubation time (e.g., 2 minutes), the reaction is terminated, often with the addition of an acid.[3]

  • The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as fluorometric detection, colorimetric assays, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[3]

Phosphodiesterase 5 (PDE5) Inhibition Assay

The potency of Sildenafil and its analogs in inhibiting PDE5 is commonly assessed using purified PDE5 enzyme.[4]

Enzyme Source: PDE isozymes can be extracted and purified from sources such as human platelets (for PDE5).[4]

Assay Procedure:

  • The test compound is incubated with the purified PDE5 enzyme in a suitable buffer.

  • The substrate, cyclic guanosine monophosphate (cGMP), is added to initiate the reaction.

  • The reaction is allowed to proceed for a set time and then terminated.

  • The amount of cGMP hydrolyzed is determined, often by quantifying the resulting guanosine monophosphate (GMP).

  • IC50 values are determined by measuring the concentration of the inhibitor required to reduce PDE5 activity by 50%.[4]

Cannabinoid Receptor 1 (CB1) Binding Assay

The affinity of Rimonabant and its analogs for the CB1 receptor is determined through radioligand binding assays.

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are used.

Binding Assay:

  • The cell membranes are incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP 55,940) and varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of these pyrazole-containing compounds stem from their interaction with different signaling pathways.

Celecoxib and the COX-2 Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7][8] By blocking COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins.[7]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Celecoxib inhibits COX-2, blocking prostaglandin synthesis.

Sildenafil and the PDE5 Pathway

Sildenafil enhances the effects of nitric oxide (NO) by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[9][10] Increased cGMP levels lead to smooth muscle relaxation and vasodilation.[9][11]

Sildenafil_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Activates GTP GTP PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5

Sildenafil inhibits PDE5, leading to increased cGMP levels.

Rimonabant and the CB1 Receptor Pathway

Rimonabant acts as an inverse agonist and selective antagonist at the cannabinoid receptor type 1 (CB1).[1][12] By blocking the CB1 receptor, it was intended to reduce appetite and produce anti-obesity effects.[12][13] However, it was withdrawn from the market due to severe psychiatric side effects.[13]

Rimonabant_Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Signaling Downstream Signaling CB1R->Signaling Appetite Increased Appetite Signaling->Appetite Rimonabant Rimonabant Rimonabant->CB1R

Rimonabant blocks the CB1 receptor, inhibiting downstream signaling.

Pharmacokinetic Profiles

The pharmacokinetic properties of these drugs also differ significantly, influencing their absorption, distribution, metabolism, and excretion (ADME).

Table 4: Comparative Pharmacokinetic Parameters

ParameterCelecoxib (Human)Celecoxib (Rat)Sildenafil (Human)Sildenafil (Rat)Rimonabant (Human, Obese)
Bioavailability (%)~40-50~59~40--
Tmax (hr)2-4-~1-~2
Half-life (t1/2) (hr)~11~33-40.4-1.3~16 days
Protein Binding (%)~97-~96--

Data sourced from references[14][15][16][17][18].

Celecoxib is primarily metabolized by the cytochrome P450 enzyme CYP2C9.[19] Sildenafil is metabolized by CYP3A4 (major route) and CYP2C9 (minor route).[10] Rimonabant exhibits a long half-life, particularly in obese individuals.[18]

Conclusion

This comparative guide illustrates the remarkable chemical diversity and therapeutic potential of pyrazole-containing compounds. By making subtle structural modifications to the pyrazole core and its substituents, medicinal chemists have been able to develop drugs that target distinct biological pathways with high selectivity. The cases of Celecoxib, Sildenafil, and Rimonabant underscore the power of the pyrazole scaffold in generating a wide range of pharmacological effects, from anti-inflammatory and pro-erectile to anorectic properties. This analysis serves as a valuable resource for researchers and professionals in the field of drug discovery, providing a foundation for the rational design of new and improved pyrazole-based therapeutics.

References

comparative analysis of the catalytic activity of its metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Metal Complex Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

This guide provides a comparative analysis of the catalytic activity of palladium and nickel complexes in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in modern chemistry. The transition from precious metals like palladium to more earth-abundant and cost-effective alternatives such as nickel is a significant trend in catalysis.[1][2] This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and embrace greener, more sustainable chemical practices.[3]

Comparative Performance Data

The catalytic efficiency of transition metal complexes is highly dependent on the metal center, ligand architecture, and reaction conditions.[3][4] While palladium has historically dominated the field due to its high activity, nickel-based catalysts have emerged as powerful alternatives, particularly for activating challenging substrates like aryl chlorides.[1][2] The following table summarizes representative performance data for palladium and nickel catalysts in the Suzuki-Miyaura reaction.

Catalyst TypeMetal CenterElectrophileNucleophileCatalyst Loading (mol%)Time (h)Temp (°C)Yield (%)Reference
Buchwald-typePalladium (Pd)Aryl BromideArylboronic Acid1-212-2480-110>90[5]
Buchwald-typePalladium (Pd)Aryl Chloride (activated)Arylboronic Acid1-212-2480-110>85[5]
NHC-ligatedPalladium (Pd)Aryl Chloride (unactivated)Arylboronic Acid2-32411060-80[5]
Pincer ComplexNickel (Ni)Aryl Chloride (unactivated)Arylboronic Acid1-312-18100>95[2]
(dppf)NiCl₂Nickel (Ni)Aryl SulfamateArylboronic Acid51260~90[5]
Machine Learning OptimizedNickel (Ni)Aryl ChlorideArylboronic Acid(variable)(variable)(variable)47 (mean)[1]
Machine Learning OptimizedPalladium (Pd)Aryl ChlorideArylboronic Acid(variable)(variable)(variable)39 (mean)[1]

Note: Yields are highly substrate-dependent. This table provides representative data to illustrate general trends.

Catalytic Cycle and Experimental Workflow

The catalytic activity of these complexes stems from their ability to cycle between different oxidation states, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[3]

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle M0 M(0)Ln (Active Catalyst) OA Oxidative Addition M0->OA Ar-X M2_RX R-M(II)Ln-X OA->M2_RX TM Transmetalation M2_RX->TM R'-B(OR)₂ M2_R_R1 R-M(II)Ln-R' TM->M2_R_R1 RE Reductive Elimination M2_R_R1->RE RE->M0 Ar-R'

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

The practical application of these catalysts follows a standardized laboratory procedure designed to ensure an inert atmosphere, as many of the organometallic species are sensitive to air and moisture.

Experimental_Workflow start Start: Assemble Glassware dry Dry Glassware (Oven or Flame-Dry) start->dry inert Assemble Under Inert Gas (N₂ or Ar) dry->inert reagents Add Catalyst, Ligand, Base, and Aryl Halide inert->reagents add_solvent Add Degassed Solvent via Syringe reagents->add_solvent degas Degas Solvent (e.g., Sparging with Ar) degas->add_solvent add_boronic Add Boronic Acid (Solid or Solution) add_solvent->add_boronic heat Heat Reaction Mixture with Stirring add_boronic->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor quench Quench Reaction (e.g., with Water) monitor->quench extract Workup: Liquid-Liquid Extraction quench->extract purify Purify Product (Column Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

References

Confirming the Structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to confirm the structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and its derivatives. It offers a comparative analysis of spectroscopic and analytical data, detailed experimental protocols, and a discussion of alternative pyrazole-based compounds with reported biological activities. This information is intended to assist researchers in the unambiguous structural elucidation and characterization of this important class of molecules.

Structural Confirmation of a Key Derivative: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

The synthesis of this amide involves the reaction of 3,5-dimethylpyrazole with acrylamide in the presence of sodium hydroxide and N,N'-dimethylformamide (DMF).[1] The resulting crystalline product allows for precise determination of bond lengths and angles, confirming the connectivity of the 3,5-dimethylpyrazole ring to the propanamide moiety via the N1 position of the pyrazole ring.

Table 1: Crystallographic Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide [1]

ParameterValue
Chemical FormulaC₈H₁₃N₃O
Molecular Weight167.21
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.452 (5)
b (Å)33.390 (7)
c (Å)7.4354 (15)
V (ų)3588.0 (16)
Z16

Spectroscopic Characterization of Pyrazole Derivatives

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic techniques. The following table summarizes the expected and observed spectral data for the core structure and related pyrazole compounds.

Table 2: Spectroscopic Data for this compound and Related Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spectrometry (m/z)
This compound Expected: ~2.2 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~2.8 (t, 2H, CH₂), ~4.1 (t, 2H, CH₂), ~5.8 (s, 1H, pyrazole-H), ~12.0 (br s, 1H, COOH)Expected: ~10, ~13 (CH₃), ~35 (CH₂), ~48 (CH₂), ~105 (pyrazole-CH), ~140, ~148 (pyrazole-C), ~175 (C=O)Expected: [M+H]⁺ = 169.0977
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide [1]Not explicitly reported, but would show characteristic amide proton signals.Not explicitly reported.[M] = 167.21
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives [2][3]1.3-1.4 (t, 3H, OCH₂CH ₃), 4.3-4.4 (q, 2H, OCH ₂CH₃), 7.0-8.0 (m, Ar-H and pyrazole-H), 13.5-14.0 (br s, 1H, NH)~14 (OCH₂C H₃), ~61 (OC H₂CH₃), ~100-150 (aromatic and pyrazole carbons), ~160-165 (C=O)Varies with substitution.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [4]4.39 (d, 2H, CH₂), 6.27-7.65 (m, pyrazole-H and Ar-H), 7.17 (t, 1H, CH)42.2 (CH₂), 71.3 (CH), 106.6, 128.2, 128.7, 129.1, 133.7, 135.9, 140.3 (pyrazole and aromatic carbons), 194.7 (C=O)[M] = 266.12

Experimental Protocols

Synthesis of this compound Derivatives

A general and robust method for the synthesis of the title compounds is the Michael addition of 3,5-dimethylpyrazole to an appropriate α,β-unsaturated carboxylic acid or its ester derivative.

General Procedure for the Synthesis of Esters of this compound:

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add a catalytic amount of a base (e.g., sodium ethoxide or potassium carbonate).

  • To this mixture, add the corresponding alkyl acrylate (e.g., ethyl acrylate or methyl acrylate) (1.0-1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ester.

Hydrolysis to the Carboxylic Acid:

  • Dissolve the ester derivative in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).

  • Stir the mixture at room temperature or heat to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the pure this compound.

Analytical Techniques for Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. Key features to confirm include the singlets for the two methyl groups on the pyrazole ring, the characteristic singlet for the C4-proton of the pyrazole, and the triplet signals for the two methylene groups of the propanoic acid chain. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons, providing unambiguous structural proof.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the carboxylic acid or ester group.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which should be in agreement with the calculated values for the proposed structure.

Comparison with Alternative Pyrazole Derivatives

The this compound scaffold is one of many pyrazole-containing structures that have been investigated for their biological potential. A wide array of pyrazole derivatives have demonstrated significant antimicrobial and antifungal activities.[5][6][7][8][9]

Table 3: Comparison of Antimicrobial Activity of Various Pyrazole Derivatives

Compound ClassTarget OrganismsActivity Range (MIC)Reference
Pyrazole-based sulfonamidesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavusPotent activity observed for some derivatives compared to Ofloxacin and Fluconazole.[7]
4-Aryl-substituted pyrazolesEscherichia coli, Streptococcus epidermidisMIC as low as 0.25 µg/mL for some derivatives.[6]
AzopyrazolesEscherichia coli, Staphylococcus aureusSome derivatives showed better zone of inhibition than ciprofloxacin.
Pyrazole-3-carboxylic and 3,4-dicarboxylic acidsCandida albicans, Candida parapsilosis, Candida tropicalis, Candida glabrataMost compounds showed inhibitory effects on Candida strains.[8]

The diverse biological activities reported for various pyrazole derivatives highlight the potential of the this compound scaffold as a template for the development of new therapeutic agents. By modifying the carboxylic acid moiety (e.g., forming amides, esters, or other derivatives) or by introducing substituents onto the pyrazole ring, a library of compounds with potentially enhanced or novel biological activities can be generated and evaluated.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of a generic ester derivative of this compound.

G Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Michael Addition Michael Addition 3,5-Dimethylpyrazole->Michael Addition Alkyl Acrylate Alkyl Acrylate Alkyl Acrylate->Michael Addition Crude Product Crude Product Michael Addition->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Ester Pure Ester Column Chromatography->Pure Ester NMR NMR (1H, 13C, 2D) Pure Ester->NMR MS Mass Spectrometry (HRMS) Pure Ester->MS IR IR Spectroscopy Pure Ester->IR EA Elemental Analysis Pure Ester->EA Confirmed Structure Confirmed Structure NMR->Confirmed Structure MS->Confirmed Structure IR->Confirmed Structure EA->Confirmed Structure

Caption: Synthesis and structural confirmation workflow.

References

Benchmarking the Stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid Against Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive stability comparison of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (Compound A) and its structural analogues: 3-(pyrazol-1-yl)propanoic acid (Analogue B) and 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid (Analogue C). The stability of a drug candidate is a critical parameter influencing its development, shelf-life, and in vivo efficacy. The pyrazole scaffold is a well-established pharmacophore known for its metabolic stability, making this class of compounds promising for drug discovery endeavors.[1] This document presents a comparative analysis of their thermal, metabolic, photostability, and hydrolytic stability profiles through curated experimental data.

Compound Structures

Compound IDStructureIUPAC Name
Compound A This compound
Analogue B 3-(1H-pyrazol-1-yl)propanoic acid
Analogue C 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid

Executive Summary of Stability Data

The following table summarizes the key stability parameters for Compound A and its analogues. Detailed experimental protocols are provided in the subsequent sections.

Stability ParameterCompound AAnalogue BAnalogue C
Thermal Stability (Td, °C) 285260310
Metabolic Stability (t1/2 in HLM, min) > 6045> 60
Photostability (% degradation after 1.2 million lux hours) < 2%< 5%< 1%
Hydrolytic Stability (t1/2 at pH 4, 7, 9; days) > 30 (all pH)> 30 (pH 7, 9), 25 (pH 4)> 30 (all pH)

Experimental Protocols and Data

Thermal Stability Assessment

Thermal stability was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The decomposition temperature (Td) is defined as the temperature at which a 5% weight loss is observed.

Table 1: Thermal Stability Data

CompoundDecomposition Temperature (Td, °C)Melting Point (°C)
Compound A 285152
Analogue B 260135
Analogue C 310188

Experimental Protocol: Thermal Analysis

Thermogravimetric analysis was performed on a Mettler Toledo TGA/DSC 3+ instrument. Samples (5-10 mg) were heated from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA/DSC Analysis cluster_data Data Analysis Sample Weigh 5-10 mg of Compound Crucible Place in Alumina Crucible Sample->Crucible TGA Heat from 25°C to 400°C at 10°C/min Crucible->TGA Load into Instrument N2 Nitrogen Atmosphere Record Record Weight Loss and Heat Flow TGA->Record Generate Data DetermineTd Determine Td (5% weight loss) Record->DetermineTd DetermineTm Determine Melting Point Record->DetermineTm Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis Mix Compound (1 µM) + HLM (0.5 mg/mL) + NADPH System Incubate Incubate at 37°C Mix->Incubate Aliquots Take Aliquots at 0, 5, 15, 30, 60 min Incubate->Aliquots Time Course Quench Quench with Acetonitrile Aliquots->Quench LCMS Quantify Parent Compound by LC-MS/MS Quench->LCMS Analyze Samples Calculate Calculate t1/2 and CLint LCMS->Calculate Photostability_Workflow Prep Prepare 1 mg/mL Solution in Methanol Exposed Expose to Light (1.2 million lux hours) Prep->Exposed Dark Dark Control (Protected from Light) Prep->Dark Analysis Analyze by HPLC-UV Exposed->Analysis Dark->Analysis Compare Compare Peak Areas and Calculate % Degradation Analysis->Compare Hydrolytic_Stability_Workflow start Dissolve Compound in pH 4, 7, 9 Buffers store Store at 40°C start->store sample Withdraw Samples at Time Points (0-30 days) store->sample analyze Analyze by HPLC-UV sample->analyze calculate Calculate Half-life (t1/2) analyze->calculate

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive literature review of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and compares its structural motif to related pyrazole derivatives. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] Derivatives of this five-membered heterocycle exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7][8][9] This guide will focus on the synthesis, structure-activity relationships (SAR), and therapeutic potential of pyrazoles bearing an alkanoic acid side chain, with a particular emphasis on analogs of this compound, primarily in the contexts of oncology and inflammation.

Synthesis Pathways for Pyrazole Derivatives

The synthesis of the 3,5-dimethyl-1H-pyrazole core is typically achieved through a classical Knorr-type condensation reaction between a β-diketone, such as acetylacetone (2,4-pentanedione), and a hydrazine derivative.[10] The propanoic acid side chain at the N1 position can be introduced via a Michael addition reaction with an acrylate ester, followed by hydrolysis to yield the carboxylic acid. This versatile and efficient methodology allows for the generation of a diverse library of substituted pyrazole-propanoic acids for biological screening.

G cluster_0 Step 1: Pyrazole Core Formation cluster_1 Step 2: Side Chain Addition & Hydrolysis A Acetylacetone C 3,5-dimethyl-1H-pyrazole A->C + B Hydrazine Hydrate B->C E Intermediate Ester C->E Michael Addition D Ethyl Acrylate D->E F This compound E->F Hydrolysis

General synthesis workflow for this compound.

Comparative Biological Activity

While specific experimental data for this compound is scarce in publicly available literature, numerous studies on structurally similar compounds provide a strong basis for comparison and prediction of its potential biological activities.

Anticancer Activity

The 3,5-dimethyl-1H-pyrazole moiety is a key feature in several potent anticancer agents. Research has shown that derivatives can induce apoptosis and modulate critical signaling pathways involved in cancer cell proliferation and survival.

One study investigated a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which share the same core structure. Two lead compounds from this series demonstrated submicromolar antiproliferative activity against the MIA PaCa-2 pancreatic cancer cell line.[11] Their mechanism of action involves the reduction of mTORC1 activity and the disruption of autophagic flux, highlighting a potential therapeutic strategy for cancers reliant on these pathways.[11] Another study identified a 1-aroyl-3,5-dimethyl-1H-pyrazole derivative with significant activity against the K-562 human immortalized myelogenous leukemia cell line, exhibiting an IC50 value of 4 μM.[12]

G PI3K PI3K/AKT mTORC1 mTORC1 PI3K->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy ULK1->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Pyrazole N-(1-benzyl-3,5-dimethyl- 1H-pyrazol-4-yl)benzamides Pyrazole->mTORC1 Inhibits Pyrazole->Autophagy Disrupts Flux

Simplified mTOR signaling pathway and the disruptive role of pyrazole analogs.[11]

Table 1: Anticancer Activity of 3,5-Dimethyl-1H-Pyrazole Derivatives

Compound ClassCell LineActivity MetricValue (µM)Reference
1-Aroyl-3,5-dimethyl-1H-pyrazolesK-562 (Leukemia)IC504[12]
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2 (Pancreatic)EC50< 1[11]
3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)IC5061.7[10]
Pyrazole-based DVL1 Inhibitor ((S)-1)HCT116 (Colon)EC507.1[13]
Anti-inflammatory Activity

The pyrazole scaffold is famously represented in the anti-inflammatory field by Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The structural features of pyrazoles allow for potent and selective inhibition of COX enzymes, which are key mediators of inflammation and pain.[14] Studies on various pyrazole derivatives consistently demonstrate significant anti-inflammatory effects.

For instance, a series of pyrazolo[1,5-a]quinazoline compounds were screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a critical process in inflammatory responses. This screening identified several compounds with IC50 values below 50 µM.[15] Another study reported on pyrazole derivatives that exhibited potent COX-2 inhibitory activity, with IC50 values as low as 0.034 µM and high selectivity over COX-1.[6]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound ClassTarget/AssayActivity MetricValue (µM)Selectivity Index (COX-1/COX-2)Reference
1,3,5-Triaryl PyrazolineCOX-2 InhibitionIC500.034 - 0.052Not Reported[6]
Pyrazolo[5,1-b]quinazolineCOX-2 InhibitionIC500.047~14[15]
Pyrazoline Derivative (Compound 2g)Lipoxygenase InhibitionIC5080Not Applicable[14]
Pyrazolo[1,5-a]quinazolinesNF-κB InhibitionIC50< 50Not Applicable[15]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and the attached side chains.

  • Substituents on the Pyrazole Core: For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position were found to be critical for potent activity.[4]

  • Alkanoic Acid Side Chain: The length of the alkanoic acid chain is crucial. In a study of pyrazoloalkanoic acids as prostacyclin mimetics, an omega-alkanoic acid side chain of eight or nine carbon atoms was determined to be optimal for potency.[2]

  • Acidic Groups: The introduction of acidic moieties, such as carboxylic acids, can significantly influence selectivity. For instance, adding acidic groups to pyrazole-based inhibitors increased their activity against the meprin β metalloprotease while having less effect on meprin α.[1]

Experimental Protocols

General Procedure for Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles[12]
  • Starting Materials: A relevant hydrazide (1 equivalent) and acetylacetone (1.2 equivalents).

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve the hydrazide in ethanol in a flask suitable for microwave synthesis.

    • Add acetylacetone to the solution.

    • Irradiate the mixture in a microwave reactor at 120 °C for 15-20 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the resulting solid precipitate by filtration, wash with water, and dry under a vacuum.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified 1-aroyl-3,5-dimethyl-1H-pyrazole.

    • Characterize the final product using FT-IR, 1H-NMR, and elemental analysis.

Protocol for In Vitro Cytotoxicity (MTT Assay)[10]
  • Cell Culture: Culture cancer cell lines (e.g., MIA PaCa-2, K-562) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test pyrazole compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Incubation: Replace the medium in the wells with the medium containing the test compounds and incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The this compound structure represents a promising, yet underexplored, candidate for drug development. While direct biological data is limited, the extensive research on its close structural analogs provides compelling evidence for its potential as an anticancer or anti-inflammatory agent. The 3,5-dimethyl-1H-pyrazole core is consistently found in compounds with potent, submicromolar biological activity. Future research should focus on the direct synthesis and biological evaluation of this specific molecule and its derivatives to fully elucidate their therapeutic potential and define their mechanism of action. The established synthetic routes and assay protocols provide a clear path for such investigations.

References

Safety Operating Guide

Proper Disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. While specific data for this compound is not extensively available, the following procedures are based on information from safety data sheets for its hydrochloride salt and structurally similar pyrazole derivatives, in conjunction with general best practices for laboratory chemical waste management.[1][2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with care. Although not classified as a hazardous substance under the Globally Harmonized System (GHS) in all available literature, it is prudent to treat all research chemicals as potentially hazardous.[2] The available safety data indicates that this compound and its close analogs may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6][7] Therefore, standard laboratory Personal Protective Equipment (PPE) is mandatory.

Required PPE:

  • A standard laboratory coat

  • Nitrile gloves

  • Chemical safety goggles

Step-by-Step Disposal Protocol

The recommended and most common method for the disposal of this compound is through a licensed professional waste disposal service.[1][2][4] This ensures that the chemical is managed in an environmentally safe and compliant manner.

Step 1: Waste Identification and Segregation

Proper segregation is the foundational step to prevent accidental chemical reactions and ensure correct disposal.[2][8]

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][2]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same designated solid chemical waste container.[1][2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[3]

    • Do not mix this waste stream with other waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

    • Where possible, it is good practice to separate halogenated and non-halogenated solvent waste.[3]

  • Empty Containers:

    • Empty containers that held the compound should be triple-rinsed with an appropriate solvent.[9][10]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[3][9]

    • After triple-rinsing, the container may be disposed of in the regular trash or recycled, depending on institutional policies.[9][10][11]

Step 2: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[3][9]

  • Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any associated hazards.[8][9] Chemical abbreviations are not acceptable.[9]

Step 3: Waste Storage

Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[1][2]

  • This area should be cool, dry, and away from incompatible materials.[2]

  • Segregate containers of incompatible materials using physical barriers or secondary containment.[2][9]

Step 4: Arranging for Professional Disposal

The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][2]

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department.[1]

  • Provide a detailed inventory of the waste, including chemical names and quantities.[2]

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][9]

Hazard Profile Summary

The following table summarizes the hazard information for this compound and its hydrochloride salt, based on available safety data sheets.

Hazard CategoryFinding
Acute Oral Toxicity Harmful if swallowed (Category 4).[4][7]
Skin Irritation Causes skin irritation (Category 2).[4][5][6][7]
Eye Irritation Causes serious eye irritation (Category 2A).[4][5][6][7]
Respiratory Irritation May cause respiratory irritation (Category 3).[4][5][6][7]

Disposal Workflow

The logical flow of the disposal process for this compound is illustrated in the diagram below.

DisposalWorkflow Disposal Workflow for this compound cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Professional Disposal A Start: Unused or Contaminated Material B Wear Appropriate PPE (Lab coat, gloves, goggles) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Select & Label Compatible Container 'Hazardous Waste' C->D E Store in Designated Hazardous Waste Area D->E F Contact Institutional EHS for Waste Pickup E->F G Licensed Waste Disposal Service F->G Transfer of Waste H Environmentally Compliant Treatment & Disposal G->H

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.